PZM21
Description
Propriétés
IUPAC Name |
1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-thiophen-3-ylpropan-2-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S/c1-14(10-16-8-9-25-13-16)21-19(24)20-12-17(22(2)3)11-15-4-6-18(23)7-5-15/h4-9,13-14,17,23H,10-12H2,1-3H3,(H2,20,21,24)/t14-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDBIJOVZJEMBI-YOEHRIQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)NC(=O)NCC(CC2=CC=C(C=C2)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CSC=C1)NC(=O)NC[C@H](CC2=CC=C(C=C2)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401117979 | |
| Record name | N-[(2S)-2-(Dimethylamino)-3-(4-hydroxyphenyl)propyl]-N′-[(1S)-1-methyl-2-(3-thienyl)ethyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401117979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1997387-43-5 | |
| Record name | N-[(2S)-2-(Dimethylamino)-3-(4-hydroxyphenyl)propyl]-N′-[(1S)-1-methyl-2-(3-thienyl)ethyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1997387-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PZM21 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14030 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-[(2S)-2-(Dimethylamino)-3-(4-hydroxyphenyl)propyl]-N′-[(1S)-1-methyl-2-(3-thienyl)ethyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401117979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PZM21 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8GB23F27E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PZM21
For Researchers, Scientists, and Drug Development Professionals
Abstract
PZM21 is a novel, structurally distinct μ-opioid receptor (μOR) agonist identified through computational docking against the receptor's crystal structure.[1][2] It exhibits a pronounced functional selectivity, or "bias," for the G-protein signaling pathway over the β-arrestin pathway.[3][4] This biased agonism is hypothesized to separate the analgesic effects of μOR activation, which are primarily mediated by G-protein signaling, from the adverse effects such as respiratory depression and constipation, which are thought to be linked to β-arrestin recruitment.[1][4] this compound has demonstrated potent antinociceptive effects in preclinical models, with a reduced side-effect profile compared to conventional opioids like morphine.[5][6][7] However, some studies suggest that this compound is a low-efficacy partial agonist and can induce respiratory depression and tolerance at higher doses.[6][8][9] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its receptor binding profile, signaling pathways, and functional effects, supported by quantitative data and experimental methodologies.
Receptor Binding Profile and Selectivity
This compound is a potent and selective agonist for the μ-opioid receptor.[7] It was developed through a structure-based drug design strategy, which involved computationally screening millions of compounds against the μOR crystal structure to identify novel chemotypes.[1][6] While it shows high affinity for the μOR, it has weak or no agonistic activity at the κ-opioid receptor (κOR) and δ-opioid receptor (δOR).[4][7] In fact, it acts as an antagonist at the κOR.[7]
Table 1: Receptor Binding Affinities (Ki) and Functional Selectivity of this compound
| Receptor | This compound Ki (nM) | Reference Compound | Reference Ki (nM) | Notes |
| μ-Opioid Receptor (μOR) | ~1.8 - 31 | Morphine | ~1.2 | This compound demonstrates high affinity for the μOR.[7][10] |
| κ-Opioid Receptor (κOR) | ~18 (antagonist) | - | - | This compound acts as a κOR antagonist.[7] |
| δ-Opioid Receptor (δOR) | ~500-fold weaker agonist activity than at μOR | - | - | This compound is a significantly weaker agonist at the δOR.[7] |
Intracellular Signaling Pathways
The mechanism of action of this compound is centered on its biased agonism at the μ-opioid receptor. Upon binding, it preferentially activates the Gαi/o subtype of G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][7] This G-protein activation is believed to be the primary driver of its analgesic effects.[1] Crucially, this compound shows minimal recruitment of β-arrestin-2, a protein implicated in the development of tolerance and adverse effects such as respiratory depression and constipation associated with traditional opioids.[1][4]
References
- 1. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation [mdpi.com]
- 2. cosmobio.co.jp [cosmobio.co.jp]
- 3. The G-protein-biased agents this compound and TRV130 are partial agonists of μ-opioid receptor-mediated signalling to ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfur-35 GTP Binding Assays | Revvity [revvity.com]
- 5. Functional characterization of a novel opioid, this compound, and its effects on the behavioural responses to morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel μ‐opioid receptor agonist this compound depresses respiration and induces tolerance to antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GPCR β-Arrestin Product Solutions [emea.discoverx.com]
- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Structure‐Based Evolution of G Protein‐Biased μ‐Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
PZM21: An In-Depth Technical Guide to its µ-Opioid Receptor Selectivity and Biased Agonism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the µ-opioid receptor (MOR) selectivity and signaling properties of PZM21, a novel MOR agonist. This compound was identified through computational docking and has been investigated as a potential analgesic with an improved side-effect profile compared to classical opioids.[1][2] This document summarizes key quantitative data, details experimental methodologies used in its characterization, and visualizes its signaling pathways.
Core Concepts: Biased Agonism at the µ-Opioid Receptor
The development of this compound is rooted in the concept of biased agonism, also known as functional selectivity.[3] Classical opioids like morphine activate the µ-opioid receptor, leading to the engagement of two primary intracellular signaling pathways:
-
G-protein signaling: Activation of the inhibitory G-protein (Gi/o) pathway is primarily associated with the desired analgesic effects of opioids.[4][5]
-
β-arrestin recruitment: The recruitment of β-arrestin proteins to the receptor is thought to mediate many of the adverse side effects, including respiratory depression, constipation, and the development of tolerance.[4][5]
A biased agonist, such as this compound is purported to be, preferentially activates one of these pathways over the other. This compound was designed to be a potent activator of the G-protein signaling cascade with minimal recruitment of β-arrestin-2, with the therapeutic goal of achieving robust analgesia with a wider therapeutic window and reduced side effects.[1][5] However, some studies suggest that the observed effects of this compound may be due to its low intrinsic efficacy rather than true functional selectivity.[1]
Data Presentation: Quantitative Analysis of this compound's Receptor Selectivity and Functional Activity
The following tables summarize the key quantitative data regarding this compound's binding affinity, functional potency, and efficacy at opioid receptors, as well as its in vivo effects.
Table 1: Opioid Receptor Binding Affinities of this compound
| Ligand | Receptor | Ki (nM) | Species | Assay Type | Reference |
| This compound | µ (MOR) | 1.1 | Human | Radioligand Binding | [6] |
| δ (DOR) | >500 | Human | Radioligand Binding | [7] | |
| κ (KOR) | 18 (antagonist) | Human | Radioligand Binding | [6][7] |
Table 2: In Vitro Functional Activity of this compound at the µ-Opioid Receptor
| Assay | Parameter | This compound | Morphine | DAMGO | Cell Line | Reference |
| G-protein Activation (cAMP Inhibition) | EC50 (nM) | 4.6 | - | - | HEK293 | [6] |
| Emax (%) | 76 | - | 100 | HEK293 | [6] | |
| G-protein Activation (BRET) | EC50 (nM) | 110 | 180 | 31 | HEK293 | [3] |
| Emax (% of DAMGO) | 68 | 70 | 100 | HEK293 | [3] | |
| β-arrestin-2 Recruitment (PathHunter) | EC50 (nM) | >10,000 | 621.5 | - | CHO | [7] |
| Emax (%) | Undetectable | - | 100 | CHO | [7] | |
| β-arrestin-3 Recruitment (BRET) | EC50 (nM) | 1300 | 1200 | 110 | HEK293 | [3] |
| Emax (% of DAMGO) | 26 | 59 | 100 | HEK293 | [3] |
Table 3: In Vivo Effects of this compound in Mice
| Assay | This compound Dose | Effect | Comparator | Reference |
| Hot Plate Analgesia | 40 mg/kg (i.p.) | 87% MPE at 15 min | Morphine (10 mg/kg): 92% MPE at 30 min | [8] |
| Respiratory Depression (Plethysmography) | 40 mg/kg (i.p.) | Minimal respiratory depression | Morphine (10 mg/kg): Significant depression | [8] |
| Constipation (Fecal Boli Accumulation) | 20 mg/kg (i.p.) | Reduced compared to morphine | Morphine (10 mg/kg): Significant constipation | [7] |
MPE: Maximum Possible Effect
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for characterizing biased MOR agonists.
Caption: this compound preferentially activates the Gi/o protein pathway.
Caption: this compound exhibits minimal recruitment of β-arrestin-2.
Caption: A typical workflow for characterizing novel MOR agonists.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for µ, δ, and κ opioid receptors.
General Principle: These assays measure the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand of known high affinity for binding to the receptor.
Materials:
-
Cell membranes prepared from cells expressing the human µ, δ, or κ opioid receptor (e.g., HEK293 or CHO cells).
-
Radioligands: [³H]-DAMGO (for MOR), [³H]-DPDPE (for DOR), [³H]-U69,593 (for KOR).
-
Unlabeled this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of unlabeled this compound.
-
In a 96-well plate, combine cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of this compound.
-
For determining non-specific binding, a high concentration of a known non-radiolabeled ligand (e.g., naloxone) is used instead of this compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.
G-Protein Activation Assays
Objective: To measure the potency (EC50) and efficacy (Emax) of this compound in activating the Gi/o signaling pathway.
General Principle: MOR activation by an agonist inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay quantifies the reduction in cAMP.
Materials:
-
HEK293 cells stably expressing the human µ-opioid receptor.
-
This compound, morphine, and DAMGO.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP detection kit (e.g., HTRF-based or GloSensor™-based).
-
Cell culture medium and reagents.
Procedure:
-
Culture HEK293-MOR cells to an appropriate confluency.
-
Cells are then stimulated with a fixed concentration of forskolin to increase basal cAMP levels.
-
Immediately after forskolin addition, cells are treated with varying concentrations of this compound, morphine, or DAMGO.
-
Incubate for a specified period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Data are normalized to the forskolin-only control (representing 0% inhibition) and a baseline control without forskolin (representing 100% inhibition).
-
Concentration-response curves are generated to determine the EC50 and Emax values.
Objective: To directly measure the activation of G-proteins by the MOR upon agonist binding.
General Principle: In the inactive state, G-proteins are bound to GDP. Receptor activation by an agonist promotes the exchange of GDP for GTP. This assay uses a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, to quantify this exchange.
Materials:
-
Cell membranes from brain tissue or cells expressing the MOR.
-
[³⁵S]GTPγS.
-
Unlabeled GTPγS (for non-specific binding).
-
GDP.
-
This compound and other agonists.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the agonist (this compound).
-
In a 96-well plate, combine cell membranes, a fixed concentration of GDP, and varying concentrations of the agonist.
-
Pre-incubate the plate to allow the agonist to bind to the receptor.
-
Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Concentration-response curves are plotted to determine EC50 and Emax.
β-Arrestin Recruitment Assay (PathHunter®)
Objective: To quantify the recruitment of β-arrestin-2 to the MOR upon agonist stimulation.
General Principle: The PathHunter® assay (DiscoverX) is a cell-based enzyme fragment complementation (EFC) assay. The MOR is tagged with a small enzyme fragment (ProLink™), and β-arrestin-2 is fused to a larger, inactive fragment of the enzyme (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin-2 to the receptor brings the two enzyme fragments into close proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[9][10]
Materials:
-
CHO or HEK293 cells stably co-expressing the ProLink-tagged MOR and the Enzyme Acceptor-tagged β-arrestin-2.
-
This compound and reference agonists.
-
PathHunter® detection reagents.
-
Cell culture reagents.
-
Luminometer.
Procedure:
-
Plate the PathHunter® cells in a 96- or 384-well plate and incubate overnight.
-
Prepare serial dilutions of this compound and reference agonists.
-
Add the compounds to the cells and incubate for a specified time (e.g., 90 minutes) at 37°C.[9]
-
Add the PathHunter® detection reagents according to the manufacturer's protocol.
-
Incubate at room temperature to allow for signal development.
-
Measure the chemiluminescent signal using a plate luminometer.
-
Concentration-response curves are generated to determine the EC50 and Emax for β-arrestin-2 recruitment.
In Vivo Analgesia Assay (Hot Plate Test)
Objective: To assess the analgesic efficacy of this compound in a mouse model of thermal pain.
General Principle: The hot plate test measures the latency of a mouse to react to a thermal stimulus (e.g., licking a paw or jumping) when placed on a heated surface. An increase in this latency indicates an analgesic effect.
Materials:
-
Male CD-1 or C57BL/6 mice.
-
Hot plate apparatus with a constant temperature setting (e.g., 52.5°C or 55°C).[3]
-
This compound, morphine, and vehicle control (e.g., saline).
-
Syringes for intraperitoneal (i.p.) injection.
-
Timer.
Procedure:
-
Acclimatize the mice to the experimental room and handling.
-
Determine a baseline latency for each mouse by placing it on the hot plate (at a non-noxious temperature) and then at the test temperature, recording the time to the first sign of a nociceptive response (paw licking or jumping). A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.
-
Administer this compound, morphine, or vehicle via i.p. injection.
-
At various time points after injection (e.g., 15, 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the response latency.
-
The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.[8]
In Vivo Respiratory Depression Assay (Whole-Body Plethysmography)
Objective: To measure the effect of this compound on respiration in conscious, freely moving mice.
General Principle: Whole-body plethysmography is a non-invasive method that measures respiratory parameters (e.g., respiratory rate and tidal volume) by detecting pressure changes within a sealed chamber caused by the animal's breathing.
Materials:
-
Whole-body plethysmography system.
-
Mice.
-
This compound, morphine, and vehicle control.
-
Injection supplies.
Procedure:
-
Calibrate the plethysmography chambers.
-
Acclimatize each mouse to the chamber for a period before the experiment begins.
-
Record baseline respiratory parameters for each mouse.
-
Administer this compound, morphine, or vehicle to the mice.
-
Place the mice back into the chambers and continuously record respiratory parameters for a set duration (e.g., up to 120 minutes).
-
The data (respiratory rate, tidal volume, and minute ventilation) are analyzed and compared between treatment groups.
Cryo-Electron Microscopy (Cryo-EM) Structure Determination
Objective: To determine the high-resolution three-dimensional structure of this compound in complex with the µ-opioid receptor and its associated G-protein.
General Principle: Cryo-EM involves flash-freezing purified protein complexes in a thin layer of vitreous ice and then imaging them with an electron microscope. Many thousands of individual particle images are then computationally averaged and reconstructed to generate a high-resolution 3D model.
General Workflow:
-
Protein Expression and Purification: The human µ-opioid receptor and the Gi protein complex are co-expressed (e.g., in insect or mammalian cells) and purified.
-
Complex Formation: The purified receptor-G-protein complex is incubated with a saturating concentration of this compound.
-
Vitrification: A small volume of the this compound-MOR-Gi complex is applied to an EM grid, blotted to create a thin film, and then rapidly plunged into liquid ethane (B1197151) to vitrify the sample.
-
Data Collection: The vitrified grids are imaged in a transmission electron microscope equipped with a direct electron detector. Movies of the particles are recorded.
-
Image Processing: The movie frames are corrected for motion. Individual particle images are picked, classified into different 2D views, and then used to reconstruct a 3D model.
-
Model Building and Refinement: An atomic model of the complex is built into the 3D density map and refined to high resolution.
Conclusion
This compound is a µ-opioid receptor agonist with a distinct pharmacological profile characterized by a strong preference for the G-protein signaling pathway over β-arrestin recruitment in many in vitro assays. This biased agonism translates to a promising in vivo profile in preclinical models, demonstrating potent analgesia with a reduction in typical opioid-related side effects such as respiratory depression and constipation. However, it is important to note that some studies have questioned the extent of this bias, suggesting that low intrinsic efficacy may also contribute to its observed effects. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of opioid pharmacology and drug development. The structural insights gained from cryo-EM studies of this compound in complex with the MOR offer a valuable foundation for the rational design of next-generation analgesics with improved therapeutic profiles.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Structure–based discovery of opioid analgesics with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A cell-based, quantitative and isoform-specific assay for exchange proteins directly activated by cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cosmobio.co.jp [cosmobio.co.jp]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cosmobio.co.jp [cosmobio.co.jp]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Discovery and synthesis of PZM21
An In-depth Technical Guide to the Discovery and Synthesis of PZM21
Introduction
This compound is a novel, computationally designed opioid receptor agonist that has garnered significant attention in the field of pharmacology and drug development.[1][2] It was identified through a structure-based discovery approach and optimized to be a potent and selective agonist for the μ-opioid receptor (μOR).[1][3][4] What distinguishes this compound from traditional opioids like morphine is its functional selectivity, or "biased agonism." It preferentially activates the G-protein signaling pathway, which is associated with analgesia, while minimally engaging the β-arrestin-2 pathway, which is linked to many of the detrimental side effects of opioids, such as respiratory depression, constipation, and reward-seeking behavior.[3][5][6] This guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound.
Discovery of this compound: A Structure-Based Approach
The discovery of this compound was a landmark achievement in rational drug design, moving away from the modification of existing opioid scaffolds.[1] The process began with the high-resolution crystal structure of the μ-opioid receptor, which served as a template for a large-scale computational docking simulation.
Computational Docking and Lead Identification
Researchers computationally screened over 3 million commercially available, lead-like molecules against the orthosteric binding pocket of the inactive μOR structure.[3][7] The goal was to identify novel chemotypes that could form favorable interactions with key residues in the receptor. This virtual screening identified several promising scaffolds that were structurally distinct from known opioids.[3] Initial hits were prioritized based on their docked poses and interactions with critical residues for receptor affinity and selectivity.[1]
Structure-Guided Optimization
Following the initial screen, promising hits underwent structure-guided synthetic optimization to improve their potency and selectivity for the μOR.[3] This iterative process involved synthesizing analogues and evaluating their activity. One of the lead compounds was optimized to yield this compound, which demonstrated high potency as a G-protein activator with exceptional selectivity for the μOR.[3] Molecular dynamics simulations were used to model the interaction of this compound with both the inactive and active states of the μOR, confirming a stable binding pose characterized by a key ionic interaction between the molecule's tertiary amine and the receptor's Asp147 residue.[3][8]
Synthesis of this compound
The initial synthesis of this compound resulted in a mixture of diastereomers, which required separation using chiral HPLC to isolate the desired active (S,S)-isomer.[9][10] Subsequently, a more efficient, enantiopure synthesis was developed, starting from commercially available L-alanine and utilizing a chiral aziridine (B145994) intermediate.[9] This method yields the final (S,S)-PZM21 in 7 steps with an overall yield of 22.5%.[9]
Mechanism of Action: Biased Agonism
Opioid receptors are G-protein-coupled receptors (GPCRs).[1] Upon activation by an agonist like morphine, they trigger two main signaling cascades:
-
G-protein Pathway: Activation of the Gαi/o subunit inhibits adenylyl cyclase, reducing cAMP levels, and modulates ion channels (activating GIRK channels). This pathway is primarily responsible for the analgesic effects of opioids.[3]
-
β-Arrestin-2 Pathway: Recruitment of the protein β-arrestin-2 to the receptor leads to receptor desensitization, internalization, and downstream signaling that has been implicated in side effects like respiratory depression, constipation, and the development of tolerance.[3]
This compound is termed a "biased agonist" because it potently activates the G-protein pathway while showing minimal recruitment of β-arrestin-2.[3][5] At maximal concentrations, this compound failed to stimulate detectable β-arrestin-2 recruitment in cellular assays.[1] This biased signaling profile is believed to be the molecular basis for its improved safety profile compared to conventional opioids.[1][3]
Pharmacological Data
In Vitro Activity
| Parameter | Receptor/Assay | Value | Species |
| EC50 (G-protein activation) | μ-Opioid Receptor | 1.8 nM - 4.6 nM[11][12] | Human |
| Binding Affinity (Ki) | κ-Opioid Receptor (antagonist) | 18 nM[3][5] | Human |
| Agonist Activity | δ-Opioid Receptor | ~500-fold weaker than μOR[1][3] | Human |
| Agonist Activity | κ-Opioid Receptor | No detectable activity[3][11] | Human |
| Agonist Activity | Nociceptin Receptor | No detectable activity[3][11] | Human |
| IC50 | hERG Channel | 2 - 4 μM[5][12] | Human |
| β-arrestin-2 Recruitment | PathHunter Assay | Minimal / No detectable activity[1][3] | - |
In Vivo Activity (Mouse Models)
| Assay | This compound Dose | Effect | Comparison |
| Hot Plate Test | 40 mg/kg | 87% Max Possible Effect (%MPE) at 15 min[1][12] | Equi-analgesic to 10 mg/kg Morphine[3] |
| Tail-Flick Test | Up to 40 mg/kg | No analgesic effect[1] | Morphine produces strong analgesia[1] |
| Respiratory Depression | 40 mg/kg | Minimal depression, similar to vehicle[1] | Morphine (10 mg/kg) and TRV130 (1.2 mg/kg) cause significant depression[1] |
| Constipation | - | Significantly less constipating than morphine[1][3] | - |
| Conditioned Place Preference | - | No conditioned place preference observed[1][11] | Morphine induces strong place preference[1] |
| Hyperlocomotion | - | Did not induce hyperlocomotion[1] | Morphine triggers hyperactive behavior[1] |
| Analgesia Duration | - | Up to 180 minutes[1][3] | Longer-lasting than a maximal dose of morphine[1][3] |
Experimental Protocols
Computational Docking
The discovery of this compound utilized a computational docking protocol against the crystal structure of the inactive mouse μ-opioid receptor.
-
Library Preparation: A library of over 3 million commercially available, lead-like molecules was prepared for docking.
-
Receptor Preparation: The high-resolution crystal structure of the μOR was used. The binding site (orthosteric pocket) was defined based on known opioid ligands.
-
Docking Simulation: Molecules from the library were computationally "docked" into the receptor's binding site using software that calculates the optimal binding pose and predicts the binding energy.
-
Scoring and Selection: The docked poses were scored based on predicted binding affinity and interactions with key residues known to be important for affinity and selectivity. Top-scoring compounds with novel chemical scaffolds were selected for experimental validation.[3]
G-protein (Gi) Activation Assay
The potency of this compound to activate G-protein signaling was assessed using assays that measure the inhibition of cyclic AMP (cAMP).
-
Cell Culture: HEK 293 cells expressing the human μ-opioid receptor were cultured.
-
Assay Principle: The μOR couples to the Gi/o protein, which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
-
Procedure: Cells were pre-treated with forskolin (B1673556) to stimulate cAMP production. Various concentrations of this compound were then added.
-
Measurement: After incubation, cell lysates were collected, and cAMP levels were measured using a competitive immunoassay (e.g., HTRF or LANCE).
-
Data Analysis: The concentration-response curve was plotted to determine the EC50 value, representing the concentration of this compound that produces 50% of its maximal effect. The effect was confirmed to be Gi/o-mediated by its elimination following treatment with pertussis toxin.[1][3]
β-Arrestin-2 Recruitment Assay (PathHunter®)
This assay quantifies the recruitment of β-arrestin-2 to the activated μOR.
-
Assay Principle: The assay uses enzyme fragment complementation. The μOR is tagged with a small enzyme fragment, and β-arrestin-2 is tagged with the larger, complementary portion of the enzyme (β-galactosidase).
-
Procedure: Engineered cells expressing the tagged proteins are treated with varying concentrations of this compound.
-
Activation & Measurement: If this compound induces β-arrestin-2 recruitment, the two enzyme fragments are brought into proximity, forming an active enzyme. A substrate is added, and the resulting chemiluminescent signal is measured.
-
Results for this compound: At maximal concentrations, this compound did not produce a detectable signal, indicating minimal to no recruitment of β-arrestin-2.[1][3]
In Vivo Hot Plate Analgesia Assay
This test measures the response latency to a thermal stimulus, assessing centrally mediated (supraspinal) analgesia.
-
Apparatus: A metal plate is maintained at a constant, noxious temperature (e.g., 55°C).
-
Procedure: Mice are administered this compound (e.g., 10, 20, or 40 mg/kg, intraperitoneally) or a control vehicle.[12] At specific time points (e.g., 15, 30, 60, 90, 120 minutes) after injection, each mouse is placed on the hot plate.[12]
-
Measurement: The latency to a pain response (e.g., licking a paw or jumping) is recorded. A cut-off time is used to prevent tissue damage.
-
Data Analysis: The results are often expressed as the percentage of the maximal possible effect (%MPE), calculated from the response latencies. This compound demonstrated potent, dose-dependent analgesia in this assay.[1][12]
Conclusion
This compound represents a significant advancement in the quest for safer opioid analgesics. Its discovery through a sophisticated structure-based design strategy showcases the power of computational methods in modern drug development.[1] The compound's unique pharmacological profile—potent G-protein biased agonism at the μ-opioid receptor—translates to effective analgesia with a striking reduction in the life-threatening and debilitating side effects associated with traditional opioids in preclinical models.[1][3] While further research and clinical trials are necessary to determine its therapeutic potential in humans, this compound serves as a critical chemical probe for dissecting opioid receptor signaling and as a promising lead for a new generation of pain therapeutics.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Structure–based discovery of opioid analgesics with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Frontiers | Biased Opioid Ligands: Revolution or Evolution? [frontiersin.org]
- 7. Structure-based Approach Builds Morphine Replacement | Bruker [bruker.com]
- 8. Molecular Dynamics Simulations to Investigate How this compound Affects the Conformational State of the μ-Opioid Receptor Upon Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Enantiopure this compound, A Novel Biased Agonist of the Mu-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 11. This compound | μ Opioid Receptors | Tocris Bioscience [tocris.com]
- 12. medchemexpress.com [medchemexpress.com]
PZM21: A Technical Guide to its In Vitro Binding Affinity and Functional Profile
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the in vitro binding and functional characteristics of PZM21, a biased agonist of the μ-opioid receptor (MOR). The information is compiled from peer-reviewed scientific literature to support research and development efforts in the field of opioid pharmacology.
Introduction
This compound is a novel opioid analgesic that was identified through computational docking studies. It is characterized as a G-protein biased agonist at the μ-opioid receptor, designed to elicit analgesic effects with a reduced side-effect profile compared to classical opioids like morphine.[1][2] This bias is attributed to its ability to preferentially activate G-protein signaling pathways over the recruitment of β-arrestin-2.[2] This guide summarizes the key quantitative data regarding its binding affinity and functional potency at opioid receptors, details the experimental methodologies used for these characterizations, and provides visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Binding and Functional Data
The following tables summarize the in vitro binding affinity (Kᵢ) and functional activity (EC₅₀, Eₘₐₓ) of this compound at the human μ (hMOR), δ (hDOR), and κ (hKOR) opioid receptors.
Table 1: Opioid Receptor Binding Affinity of this compound
| Receptor | Radioligand | Kᵢ (nM) | Reference |
| μ (mu) | [³H]-DAMGO | 1.1 | [3] |
| δ (delta) | [³H]-DPDPE | >1000 | [2] |
| κ (kappa) | [³H]-U69,593 | 18 (Antagonist) | [2][4] |
Table 2: Functional Activity of this compound at the μ-Opioid Receptor
| Assay | Parameter | This compound | Morphine (Reference) | DAMGO (Reference) | Reference |
| G-protein Activation ([³⁵S]GTPγS) | EC₅₀ (nM) | 4.6 | - | - | [5][6] |
| G-protein Activation ([³⁵S]GTPγS) | Eₘₐₓ (%) | Low Efficacy | - | - | [5] |
| cAMP Inhibition | EC₅₀ (nM) | 1.8 | - | - | [2] |
| β-arrestin-2 Recruitment | EC₅₀ (nM) | >10,000 | - | - | [2] |
| β-arrestin-2 Recruitment | Eₘₐₓ (%) | Minimal | - | - | [2] |
Signaling Pathways
This compound's activity is primarily mediated through the μ-opioid receptor, a G-protein coupled receptor (GPCR). Its biased agonism is a key feature of its pharmacological profile.
G-Protein Signaling Pathway (Analgesia)
Upon binding of this compound to the μ-opioid receptor, the receptor undergoes a conformational change that preferentially activates the associated inhibitory G-protein (Gαi/o). This leads to the dissociation of the Gα and Gβγ subunits. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gβγ subunits can modulate various downstream effectors, including ion channels, contributing to the analgesic effects.
This compound-mediated G-protein signaling pathway.
β-Arrestin-2 Signaling Pathway (Side Effects)
Classical opioids, like morphine, not only activate G-proteins but also promote the phosphorylation of the μ-opioid receptor by G-protein coupled receptor kinases (GRKs). This phosphorylation leads to the recruitment of β-arrestin-2, which desensitizes the G-protein signaling and can initiate downstream signaling cascades associated with side effects like respiratory depression and constipation. This compound is reported to cause minimal β-arrestin-2 recruitment.[2]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Structure–based discovery of opioid analgesics with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Functional characterization of a novel opioid, this compound, and its effects on the behavioural responses to morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel μ-opioid receptor agonist this compound depresses respiration and induces tolerance to antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
PZM21: A Technical Deep Dive into Functional Selectivity versus Partial Agonism at the Mu-Opioid Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PZM21 is a novel, structurally distinct mu-opioid receptor (μOR) agonist that has garnered significant attention in the field of opioid research.[1] Initially heralded as a potent G-protein-biased agonist with the potential for potent analgesia devoid of the typical adverse effects of classical opioids, subsequent investigations have presented a more nuanced pharmacological profile.[2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on the ongoing scientific discussion regarding its functional selectivity versus partial agonism. We delve into the key experimental findings, present detailed methodologies for the assays used to characterize this compound, and provide a quantitative comparison of its pharmacological parameters with those of morphine and other opioids. This document aims to serve as a critical resource for researchers engaged in the development of safer and more effective opioid analgesics.
Introduction: The Quest for Safer Opioids
The opioid crisis has underscored the urgent need for new analgesics with improved safety profiles. Traditional opioids, such as morphine, exert their therapeutic and adverse effects through the μ-opioid receptor (μOR), a G-protein-coupled receptor (GPCR).[4] Upon activation, the μOR engages two primary intracellular signaling pathways: the G-protein pathway, which is believed to mediate analgesia, and the β-arrestin pathway, which has been linked to many of the undesirable side effects, including respiratory depression, constipation, and tolerance.[4]
The concept of "biased agonism" or "functional selectivity" has emerged as a promising strategy for developing safer opioids.[4] A biased agonist would selectively activate the beneficial G-protein signaling cascade while minimizing or avoiding the recruitment of β-arrestin. This compound was discovered through a structure-based drug design approach and was initially reported to be a potent G-protein-biased agonist at the μOR, showing minimal β-arrestin-2 recruitment.[2][5] However, subsequent research has challenged this initial characterization, with several studies suggesting that this compound's perceived biased profile may be a consequence of its low intrinsic efficacy, positioning it as a partial agonist for both G-protein and β-arrestin pathways.[6][7][8] This guide will explore the evidence supporting both hypotheses.
Signaling Pathways of the Mu-Opioid Receptor
The following diagram illustrates the canonical signaling pathways downstream of μOR activation, highlighting the points of divergence for G-protein and β-arrestin signaling.
Figure 1: Mu-Opioid Receptor Signaling Pathways. Max Width: 760px.
Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological data for this compound in comparison to the full μOR agonist DAMGO and the classical opioid morphine.
Table 1: In Vitro Potency and Efficacy
| Ligand | Assay | Parameter | Value | Species | Reference |
| This compound | G-protein Activation (BRET) | EC50 | 0.27 µM | Human | |
| This compound | G-protein Activation (BRET) | Emax | Lower than DAMGO | Human | |
| This compound | β-arrestin-3 Recruitment (BRET) | EC50 | Not determined | Human | |
| This compound | β-arrestin-3 Recruitment (BRET) | Emax | Low efficacy | Human | |
| This compound | G-protein Activation ([³⁵S]GTPγS) | EC50 | 4.6 nM | Rat | [9] |
| This compound | G-protein Activation ([³⁵S]GTPγS) | Emax | Partial agonist | Rat | [9] |
| Morphine | G-protein Activation (BRET) | Emax | Lower than DAMGO | Human | |
| DAMGO | G-protein Activation (BRET) | Emax | Full agonist | Human |
Table 2: In Vivo Analgesic and Respiratory Effects
| Ligand | Assay | Dose | Effect (% MPE or % of control) | Species | Reference |
| This compound | Hot Plate Test | 40 mg/kg, i.p. | ~87% MPE | Mouse | [2][5] |
| This compound | Whole-body Plethysmography | 10 - 80 mg/kg, i.p. | Dose-dependent respiratory depression | Mouse | [6][10] |
| Morphine | Hot Plate Test | 10 mg/kg, i.p. | ~92% MPE | Mouse | [2][5] |
| Morphine | Whole-body Plethysmography | 10 mg/kg, i.p. | Significant respiratory depression | Mouse | [6][10] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
In Vitro Assays
This protocol describes a Bioluminescence Resonance Energy Transfer (BRET) assay to measure G-protein activation in HEK 293 cells expressing the μ-opioid receptor.[6]
Figure 2: G-protein Activation BRET Assay Workflow. Max Width: 760px.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human μ-opioid receptor are cultured in appropriate media.
-
Transfection: Cells are transiently transfected with plasmids encoding a G-protein subunit fused to a BRET donor (e.g., Renilla luciferase, Rluc) and another G-protein subunit fused to a BRET acceptor (e.g., Venus, a yellow fluorescent protein).
-
Assay Procedure:
-
Transfected cells are seeded into 96-well plates.
-
The BRET substrate (e.g., coelenterazine h) is added to each well.
-
Varying concentrations of this compound or other test compounds are added.
-
The plate is incubated to allow for receptor activation and G-protein subunit dissociation.
-
BRET signal is measured using a plate reader capable of detecting both donor and acceptor emission wavelengths. An increase in the BRET ratio indicates G-protein activation.
-
-
Data Analysis: Dose-response curves are generated to determine EC50 and Emax values.
This protocol outlines a BRET-based assay to measure the recruitment of β-arrestin to the activated μ-opioid receptor.[6]
Methodology:
-
Cell Culture and Transfection: HEK 293 cells are co-transfected with plasmids encoding the μOR fused to a BRET donor (e.g., Rluc) and β-arrestin fused to a BRET acceptor (e.g., Venus).
-
Assay Procedure:
-
Transfected cells are plated in 96-well plates.
-
The BRET substrate is added.
-
Test compounds, including this compound, are added at various concentrations.
-
Following incubation, the BRET signal is measured. An increase in the BRET ratio signifies the recruitment of β-arrestin to the receptor.
-
-
Data Analysis: Similar to the G-protein activation assay, dose-response curves are constructed to determine the potency (EC50) and efficacy (Emax) of the compounds for β-arrestin recruitment.
This assay measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.[9]
Figure 3: [³⁵S]GTPγS Binding Assay Workflow. Max Width: 760px.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cells or tissues endogenously or recombinantly expressing the μOR.
-
Binding Reaction: Membranes are incubated in a buffer containing GDP, the test compound (this compound), and [³⁵S]GTPγS.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes.
-
Washing: The filters are washed with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Quantification: The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.
-
Data Analysis: The specific binding is calculated and dose-response curves are plotted to determine the EC50 and Emax for G-protein activation.
In Vivo Assays
The hot plate test is a widely used method to assess the thermal nociceptive threshold in rodents.[9][10]
Methodology:
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant, noxious level (e.g., 52.5°C or 55°C) is used.[9][10]
-
Procedure:
-
Drug Administration: this compound, morphine, or vehicle is administered (e.g., intraperitoneally) at specified doses and at a predetermined time before the test.
-
Data Analysis: The analgesic effect is often expressed as the percentage of the maximal possible effect (%MPE), calculated using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.[10]
This non-invasive technique is used to measure respiratory parameters in conscious, unrestrained animals.[6][10][11]
Methodology:
-
Apparatus: A whole-body plethysmography system consisting of a chamber for the animal, a reference chamber, and a sensitive pressure transducer is used.[11]
-
Procedure:
-
Data Analysis: Changes in respiratory parameters following drug administration are compared to baseline values and to the vehicle control group to assess the degree of respiratory depression.
Discussion: Functional Selectivity vs. Partial Agonism
The initial excitement surrounding this compound stemmed from the observation that it potently activated G-protein signaling with minimal β-arrestin-2 recruitment, suggesting a strong G-protein bias.[2][5] This profile was associated with potent analgesia in the hot plate test, but not the tail-flick test, and a reported lack of respiratory depression and reinforcing effects at equi-analgesic doses to morphine.[2][5][12]
However, subsequent studies have provided a more complex picture. Several research groups have demonstrated that this compound is a low-efficacy partial agonist for both G-protein activation and β-arrestin recruitment.[6][7][8][10] These studies have also shown that this compound can cause significant respiratory depression, similar to morphine, and can induce tolerance with repeated administration.[6][10]
The discrepancy in these findings may be attributable to several factors, including differences in experimental conditions, such as the cell lines used, the level of receptor expression, and the specific assays employed to measure signaling.[7] It has been proposed that in systems with high receptor reserve, partial agonists can appear to be more efficacious, potentially masking their true intrinsic activity.[7]
The debate over whether this compound is a truly biased agonist or a partial agonist has significant implications for the future of opioid drug discovery. If its favorable in vivo profile is a result of G-protein bias, then this validates the biased agonism hypothesis as a viable strategy for developing safer opioids.[4] Conversely, if its effects are primarily due to its partial agonism, this would suggest that optimizing the intrinsic efficacy of μOR agonists may be a more critical factor in separating analgesia from adverse effects.[7]
Conclusion
This compound remains a molecule of significant interest in the field of opioid pharmacology. While the initial claims of it being a highly biased agonist with a greatly improved safety profile have been challenged, it has undeniably spurred important research and debate on the molecular mechanisms underlying opioid action. The current body of evidence suggests that this compound is likely a partial agonist at the μ-opioid receptor with some degree of G-protein bias. Its unique pharmacological profile, including its differential effects in various pain models, continues to make it a valuable tool for dissecting the complexities of opioid signaling. Further research is necessary to fully elucidate the relationship between its molecular properties and its in vivo effects, which will undoubtedly provide valuable insights for the design of the next generation of safer and more effective pain therapeutics.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Structure–based discovery of opioid analgesics with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Biased Opioid Ligands: Revolution or Evolution? [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. The novel μ-opioid receptor agonist this compound depresses respiration and induces tolerance to antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. research.unipd.it [research.unipd.it]
- 9. Functional characterization of a novel opioid, this compound, and its effects on the behavioural responses to morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The novel μ‐opioid receptor agonist this compound depresses respiration and induces tolerance to antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emka.scireq.com [emka.scireq.com]
- 12. firstwordpharma.com [firstwordpharma.com]
Elucidating the PZM21 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PZM21 is a novel, computationally designed opioid analgesic that has garnered significant interest for its potential to provide pain relief with a reduced side-effect profile compared to classical opioids like morphine.[1][2] This technical guide provides an in-depth overview of the elucidation of the this compound signaling pathway. It details its mechanism of action as a G protein-biased agonist at the μ-opioid receptor (μOR), presents key quantitative data from preclinical studies, outlines common experimental protocols for its characterization, and provides visual representations of its signaling cascade and experimental workflows. While initially lauded as a prime example of successful rational drug design for achieving functional selectivity, subsequent research has sparked debate, suggesting its unique profile may stem from low intrinsic efficacy rather than true G protein bias.[1][3] This guide aims to offer a comprehensive resource for researchers in the fields of pharmacology, neuroscience, and drug development.
Introduction: The Rationale for a Biased Agonist
Opioid analgesics remain a cornerstone of pain management, but their clinical utility is often limited by severe side effects, including respiratory depression, constipation, and a high potential for addiction.[4] It is widely postulated that the therapeutic analgesic effects of opioids are primarily mediated by the activation of G protein signaling pathways downstream of the μ-opioid receptor (μOR), a class A G protein-coupled receptor (GPCR).[5][6] Conversely, many of the adverse effects are linked to the recruitment of β-arrestin proteins, which leads to receptor desensitization, internalization, and the initiation of distinct signaling cascades.[4][5]
This dichotomy has driven the search for "biased agonists"—ligands that selectively activate the G protein-dependent signaling pathway while minimizing β-arrestin recruitment. This compound emerged from a large-scale computational docking screen of over 3 million molecules against the crystal structure of the μOR, identifying a novel chemical scaffold unrelated to known opioids.[2][5]
The this compound Signaling Pathway
This compound acts as a selective agonist at the μ-opioid receptor.[2][7] Upon binding, it preferentially stabilizes a receptor conformation that favors coupling to and activation of inhibitory G proteins, specifically of the Gαi/o family.[2][7][8] This initiates a signaling cascade with several key downstream effects:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7][9] This is a canonical signaling pathway for μOR agonists.
-
Modulation of Ion Channels: The dissociated Gβγ subunits can directly interact with and modulate the activity of various ion channels.[5][8] This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and a reduction in neuronal excitability, which contributes to its analgesic effect.[10]
-
Minimal β-Arrestin-2 Recruitment: A defining characteristic of this compound is its significantly reduced ability to recruit β-arrestin-2 to the activated μOR compared to morphine.[1][11][12] This is thought to underlie its reduced side-effect profile, such as diminished respiratory depression and constipation in initial preclinical models.[2][5] However, some studies suggest that at higher doses, this compound can still induce these classic opioid side effects.[1][3]
The proposed signaling pathway for this compound is depicted in the following diagram:
Caption: this compound signaling at the μ-opioid receptor.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound in comparison to the full agonist DAMGO and the classical opioid morphine. Data are compiled from various preclinical studies and assays.
Table 1: In Vitro Signaling Parameters
| Compound | Assay | Parameter | Value | Species |
| This compound | G Protein Activation ([35S]GTPγS) | EC50 | ~230 nM | Human |
| β-Arrestin-2 Recruitment | Emax | Minimal/Undetectable | Human | |
| cAMP Inhibition | EC50 | ~5.5 nM | Human | |
| Morphine | G Protein Activation ([35S]GTPγS) | EC50 | ~65 nM | Human |
| β-Arrestin-2 Recruitment | EC50 | ~2.5 µM | Human | |
| cAMP Inhibition | EC50 | ~10 nM | Human | |
| DAMGO | G Protein Activation ([35S]GTPγS) | EC50 | ~15 nM | Human |
| β-Arrestin-2 Recruitment | EC50 | ~300 nM | Human |
Note: EC50 (half maximal effective concentration) and Emax (maximum effect) values can vary between different studies and assay conditions.
Table 2: In Vivo Analgesic Effects in Mice
| Compound | Test | Dose for Equi-analgesic Effect | Peak Effect (% MPE) |
| This compound | Hot Plate | 40 mg/kg | 87% |
| Morphine | Hot Plate | 10 mg/kg | 92% |
% MPE = Percent Maximal Possible Effect[2]
Key Experimental Protocols
The characterization of this compound's signaling properties involves a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
[35S]GTPγS Binding Assay (G Protein Activation)
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human μ-opioid receptor (e.g., HEK293 or CHO cells). Cells are harvested, homogenized in a hypotonic buffer, and centrifuged to pellet the membranes.
-
Assay Buffer: The assay is typically performed in a buffer containing 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, and 1 mM DTT.
-
Reaction Mixture: Membranes are incubated with varying concentrations of this compound (or other agonists), GDP (typically 10-30 µM), and [35S]GTPγS (typically 0.05-0.1 nM) in the assay buffer.
-
Incubation: The reaction is incubated at 30°C for 60 minutes.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of bound [35S]GTPγS on the filters is quantified by liquid scintillation counting. Data are analyzed using non-linear regression to determine EC50 and Emax values.
β-Arrestin-2 Recruitment Assay (e.g., PathHunter® Assay)
This assay quantifies the interaction between the activated μOR and β-arrestin-2.
-
Cell Line: A cell line (e.g., U2OS or CHO) is used that co-expresses the μOR fused to a fragment of β-galactosidase (the ProLink tag) and β-arrestin-2 fused to the larger enzyme acceptor (EA) fragment.
-
Cell Plating: Cells are plated in a 96-well or 384-well plate and incubated overnight.
-
Compound Addition: Varying concentrations of this compound or a reference agonist are added to the wells.
-
Incubation: The plate is incubated for 90-180 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: A detection reagent containing the substrate for β-galactosidase is added. If β-arrestin is recruited to the receptor, the two fragments of β-galactosidase come into proximity, forming an active enzyme that converts the substrate and generates a chemiluminescent signal.
-
Measurement: The luminescence is read on a plate reader. Data are normalized and plotted to determine the extent of β-arrestin-2 recruitment.
Hot Plate Analgesia Test in Mice
This behavioral assay assesses the analgesic efficacy of a compound against thermal pain.
-
Apparatus: A hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Acclimation: Mice are acclimated to the testing room and the apparatus.
-
Baseline Measurement: The baseline latency to a nociceptive response (e.g., paw licking, jumping) is recorded before drug administration. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.
-
Drug Administration: this compound, morphine, or vehicle is administered (e.g., intraperitoneally or subcutaneously).
-
Post-treatment Measurement: At various time points after administration (e.g., 15, 30, 60, 120 minutes), the latency to the nociceptive response is measured again.
-
Data Analysis: The analgesic effect is often expressed as the Percent Maximal Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Experimental and Logical Workflow
The elucidation of a biased agonist's signaling pathway, such as this compound, follows a logical progression from in vitro characterization to in vivo validation.
Caption: Workflow for characterizing a biased GPCR agonist.
Conclusion and Future Directions
This compound represents a landmark in the structure-based design of GPCR-targeted drugs. Its signaling profile, characterized by potent G protein activation with minimal β-arrestin-2 recruitment, initially suggested a promising path toward safer opioid analgesics.[2][11] However, the ongoing debate regarding whether its effects are due to true biased agonism or simply low intrinsic efficacy highlights the complexities of GPCR pharmacology.[1][9] Some studies have shown that this compound is a partial agonist for the μOR and can induce respiratory depression, challenging the initial hypothesis.[3][9]
Future research should focus on:
-
Dissecting Intrinsic Efficacy vs. Biased Agonism: Employing advanced pharmacological models and assays that are less prone to signal amplification to definitively distinguish between these two mechanisms.[9][13]
-
Exploring Downstream Pathways: Investigating the full spectrum of G protein-independent signaling pathways that may be modulated by this compound.
-
Translational Studies: Bridging the gap between preclinical findings in rodents and clinical outcomes in humans to understand the true therapeutic potential and liabilities of this compound and other biased agonists.
This in-depth guide provides a solid foundation for understanding the core principles and methodologies involved in the elucidation of the this compound signaling pathway, serving as a valuable resource for professionals dedicated to advancing the field of pain therapeutics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Structure–based discovery of opioid analgesics with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel μ‐opioid receptor agonist this compound depresses respiration and induces tolerance to antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional characterization of a novel opioid, this compound, and its effects on the behavioural responses to morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Biased Opioid Ligands: Revolution or Evolution? [frontiersin.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. The G-protein-biased agents this compound and TRV130 are partial agonists of μ-opioid receptor-mediated signalling to ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of μ,δ-Opioid Receptor Dual-Biased Agonists That Overcome the Limitation of Prior Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. biorxiv.org [biorxiv.org]
PZM21: A Technical Guide to its Role in Nociception Research
Introduction
PZM21 is a novel, structurally distinct μ-opioid receptor (μOR) agonist identified through computational docking of millions of molecules.[1] Initially heralded as a breakthrough in the quest for safer analgesics, this compound was reported to be a "G protein-biased" agonist.[2] This functional selectivity was thought to activate the G protein signaling pathway responsible for analgesia while avoiding the β-arrestin pathway linked to many of the detrimental side effects of traditional opioids, such as respiratory depression and constipation.[3][4] However, subsequent research has presented a more complex and debated profile, with some studies indicating that this compound is a low-efficacy partial agonist for both pathways and can induce morphine-like side effects.[5][6] This guide provides an in-depth technical overview of this compound's mechanism of action, the experimental protocols used to evaluate it, and the quantitative data from key nociception studies, offering a comprehensive resource for researchers in pain and drug development.
Mechanism of Action and Signaling Pathway
Opioid-induced analgesia is primarily mediated by the activation of the μ-opioid receptor, a G protein-coupled receptor (GPCR).[7] Upon agonist binding, μOR initiates two principal intracellular signaling cascades:
-
G Protein Signaling: The receptor couples to inhibitory G proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels.[8] This pathway is strongly associated with the analgesic effects of opioids.[9]
-
β-Arrestin Signaling: G protein-coupled receptor kinases (GRKs) phosphorylate the activated receptor, promoting the recruitment of β-arrestin proteins. This process leads to receptor desensitization, internalization, and the initiation of a separate wave of signaling.[4] The β-arrestin pathway has been implicated in mediating many of the adverse effects of opioids, including respiratory depression, constipation, and the development of tolerance.[9]
This compound was initially characterized as a potent G protein activator with minimal β-arrestin-2 recruitment.[10] This suggested that this compound could provide pain relief with a significantly reduced side-effect profile.[3] However, later studies challenged this view, demonstrating that this compound is a low-efficacy agonist for both G protein activation and β-arrestin-3 translocation.[5] The debate continues, with some evidence suggesting that any observed bias may be a result of its low intrinsic efficacy rather than true functional selectivity.[11]
Caption: Proposed G protein-biased signaling pathway of this compound at the μ-opioid receptor.
Quantitative Data Presentation
The following tables summarize the in vitro and in vivo quantitative data for this compound in comparison to other key opioid agonists.
Table 1: In Vitro Receptor Signaling Parameters
| Compound | Assay | EC50 | Maximum Response (% of DAMGO) | Reference |
| This compound | Gi Activation (BRET) | 110 nM | 69% | [5] |
| β-arrestin-3 Translocation (BRET) | 5600 nM | 41% | [5] | |
| Gi Activation | 4.6 nM | - | [12] | |
| Gi Activation | 1.8 nM | - | [13][14] | |
| Morphine | Gi Activation (BRET) | 120 nM | 75% | [5] |
| β-arrestin-3 Translocation (BRET) | 260 nM | 87% | [5] | |
| DAMGO | Gi Activation (BRET) | 21 nM | 100% | [5] |
| β-arrestin-3 Translocation (BRET) | 250 nM | 100% | [5] |
EC50 values represent the concentration of the agonist that gives half-maximal response. DAMGO is a high-efficacy synthetic opioid peptide used as a reference agonist.
Table 2: In Vivo Analgesic Efficacy in Mice
| Compound | Test | Dose | % Max Possible Effect (MPE) | Time Point | Reference |
| This compound | Hot Plate | 40 mg/kg | 87% | 15 min | [10][15] |
| Tail Flick | Up to 40 mg/kg | No significant effect | - | [10] | |
| Tail Flick | 20, 40, 80 mg/kg | Dose-dependent analgesia | Up to 8 hrs | [4] | |
| Morphine | Hot Plate | 10 mg/kg | 92% | 30 min | [10][15] |
| TRV130 | Hot Plate | 1.2 mg/kg | Equi-analgesic to 40 mg/kg this compound | 15 min | [10][15] |
Table 3: In Vivo Side Effect Profile in Mice (at Equi-analgesic Doses)
| Compound | Dose | Side Effect | Observation | Reference |
| This compound | 40 mg/kg | Respiratory Depression | Minimal depression, similar to vehicle | [3] |
| 10-80 mg/kg | Respiratory Depression | Dose-dependent depression, similar to morphine | [5] | |
| 40 mg/kg | Constipation | Substantially less than morphine | [10] | |
| 20 mg/kg | Conditioned Place Preference | No preference observed | [15] | |
| Morphine | 10 mg/kg | Respiratory Depression | Significant reduction in respiration | [3] |
| 10 mg/kg | Constipation | Significant increase | [10] | |
| 10 mg/kg | Conditioned Place Preference | Significant preference observed | [15] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings. Below are protocols for key experiments used in this compound research.
In Vitro Assays: G Protein Activation and β-Arrestin Recruitment
Bioluminescence Resonance Energy Transfer (BRET) assays are commonly used to measure the interaction between proteins in real-time in living cells.
Protocol: BRET Assay for Gi Activation and Arrestin-3 Translocation [5]
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells are cultured and transiently transfected with plasmids encoding for the μ-opioid receptor and the BRET sensor components.
-
For Gi activation : A sensor composed of Gγ fused to Renilla luciferase (Rluc) and a G protein-coupled receptor kinase (GRK) fused to green fluorescent protein (GFP) is used.
-
For β-arrestin-3 translocation : The μOR is fused to Rluc, and β-arrestin-3 is fused to GFP.
-
-
Assay Preparation: 24-48 hours post-transfection, cells are washed, detached, and resuspended in a suitable assay buffer.
-
Ligand Addition: Cells are distributed into a 96-well plate. Increasing concentrations of this compound, morphine, or DAMGO are added to the wells.
-
Substrate Addition: The Rluc substrate (e.g., coelenterazine (B1669285) h) is added to all wells.
-
Signal Detection: The plate is immediately read using a microplate reader capable of detecting both the luciferase and GFP emissions.
-
Data Analysis: The BRET ratio is calculated as the ratio of GFP emission to Rluc emission. Data are then normalized to the response of a vehicle control and plotted against ligand concentration to determine EC50 and maximal response values.
Caption: Workflow for a Bioluminescence Resonance Energy Transfer (BRET) assay.
In Vivo Assays: Nociception
Protocol: Hot Plate Test [4][16]
The hot plate test is used to evaluate the analgesic efficacy of drugs against a thermal stimulus, primarily assessing supraspinally organized responses.
-
Apparatus: A hot plate analgesia meter with the surface maintained at a constant temperature (e.g., 52.5°C).
-
Acclimation: Mice are habituated to the testing room for at least 30 minutes before the experiment.
-
Baseline Measurement: Each mouse is placed individually on the hot plate, and the latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Drug Administration: Mice are administered this compound, morphine, or vehicle control, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Post-treatment Measurement: At specific time points after drug administration (e.g., 15, 30, 60, 120 minutes), the latency to response is measured again.
-
Data Analysis: The results are often expressed as the percentage of the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Protocol: Tail-Flick Test [4][17]
The tail-flick test measures the latency of a spinal reflex to a thermal stimulus.
-
Apparatus: A tail-flick meter that focuses a beam of high-intensity light onto the animal's tail.
-
Habituation: Mice are gently restrained, and their tails are placed in the apparatus groove. Several habituation sessions may be performed on days preceding the experiment.[18]
-
Baseline Measurement: The radiant heat source is activated, and the time taken for the mouse to flick its tail out of the beam is automatically recorded. A cut-off time (e.g., 9-15 seconds) is established to prevent injury.[4][18]
-
Drug Administration: The test compound or vehicle is administered to the animals.
-
Post-treatment Measurement: Tail-flick latencies are re-assessed at various intervals following drug injection.
-
Data Analysis: Data are analyzed and can be presented as raw latencies or converted to %MPE, similar to the hot plate test.
Caption: General experimental workflow for in vivo nociception assays.
Conclusion
This compound remains a pivotal compound in nociception research, exemplifying the power of structure-based drug discovery. The initial hypothesis of this compound as a G protein-biased agonist with a superior safety profile has sparked considerable debate and further investigation into the complexities of μ-opioid receptor signaling.[19] While some studies support its reduced liability for side effects like respiratory depression and constipation, others provide contradictory evidence, suggesting it functions as a low-efficacy partial agonist with a more traditional opioid profile.[3][5] The discrepancies in findings underscore the challenges in translating in vitro biased signaling to in vivo therapeutic windows. Regardless of its ultimate clinical fate, the study of this compound has significantly advanced our understanding of opioid pharmacology and continues to inform the rational design of next-generation analgesics.
References
- 1. Antinociceptive, reinforcing, and pruritic effects of the G-protein signalling-biased mu opioid receptor agonist this compound in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Functional characterization of a novel opioid, this compound, and its effects on the behavioural responses to morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel μ‐opioid receptor agonist this compound depresses respiration and induces tolerance to antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation | MDPI [mdpi.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Frontiers | Biased Opioid Ligands: Revolution or Evolution? [frontiersin.org]
- 10. Structure–based discovery of opioid analgesics with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. This compound | μ Opioid Receptors | Tocris Bioscience [tocris.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound | Opioid Receptor | TargetMol [targetmol.com]
- 15. researchgate.net [researchgate.net]
- 16. 2.4. Hot plate [bio-protocol.org]
- 17. Tail flick test - Wikipedia [en.wikipedia.org]
- 18. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
Methodological & Application
Application Notes and Protocols: PZM21 In Vivo Mouse Hot Plate Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the analgesic properties of the novel μ-opioid receptor agonist, PZM21, using the in vivo mouse hot plate assay. This assay is a standard method for evaluating the efficacy of centrally acting analgesics by measuring the latency of a thermal pain response.
Introduction
This compound is a μ-opioid receptor (μOR) agonist that demonstrates a bias towards the G-protein signaling pathway, which is associated with analgesia, and away from the β-arrestin pathway, which is linked to many of the undesirable side effects of traditional opioids, such as respiratory depression and constipation. The hot plate assay is particularly well-suited for evaluating compounds like this compound as it measures a supraspinal response to a thermal stimulus, providing insights into the compound's central analgesic effects. In this assay, the latency of a mouse to react to a heated surface is measured, with an increase in latency indicating an analgesic effect.
Experimental Protocols
1. Animals
-
Species: Male or female mice (e.g., C57BL/6), weighing between 18-25 grams.
-
Housing: Mice should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least one hour before the start of the experiment to minimize stress-induced variability.
2. Materials and Equipment
-
Hot plate apparatus with adjustable temperature control (e.g., Ugo Basile, Columbus Instruments).
-
Plexiglas cylinder to confine the mouse to the hot plate surface.
-
Stopwatch.
-
Animal scale.
-
Syringes and needles for drug administration.
-
This compound, Morphine (positive control), and vehicle (e.g., saline).
3. Experimental Procedure
-
Apparatus Setup: Set the hot plate temperature to a constant 52.5°C. This temperature should be carefully calibrated and maintained throughout the experiment.
-
Baseline Latency Measurement (Pre-testing):
-
Gently place each mouse individually onto the hot plate, enclosed by the Plexiglas cylinder, and immediately start the stopwatch. .
-
Observe the mouse for nocifensive behaviors, which include hind paw licking, hind paw flicking/shaking, or jumping.[1]
-
Record the latency (in seconds) to the first clear exhibition of one of these behaviors.
-
To prevent tissue damage, a cut-off time of 30 seconds is strictly enforced. If a mouse does not respond within this time, it should be removed from the hot plate, and the latency recorded as 30 seconds.
-
Only mice that exhibit a baseline latency of less than 15 seconds should be included in the study.[2]
-
-
Animal Grouping and Drug Administration:
-
Randomly assign the selected mice to different treatment groups (n=6-10 per group):
-
Vehicle Control (e.g., saline, intraperitoneally - i.p.).
-
Positive Control (e.g., Morphine, 10 mg/kg, i.p.).
-
This compound Treatment Groups (e.g., 20, 40, 80 mg/kg, i.p.).[3]
-
-
Administer the respective substances via the chosen route (e.g., intraperitoneal injection).
-
-
Post-Treatment Latency Measurement:
-
At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the response latency as described in the baseline measurement step.
-
The highest dose of this compound (40 mg/kg) has been shown to produce an equianalgesic response to 10 mg/kg of morphine at 15 minutes.[4]
-
-
Data Analysis:
-
The primary endpoint is the latency to a nocifensive response.
-
Data are often expressed as the Percentage of Maximal Possible Effect (%MPE), which normalizes the data and accounts for the cut-off time.
-
The %MPE is calculated using the following formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100
-
Data Presentation
Quantitative data from the hot plate assay should be summarized in a clear and structured table to facilitate comparison between different treatment groups and time points.
| Treatment Group | Dose (mg/kg) | N | Mean Baseline Latency (s) ± SEM | Mean Post-Treatment Latency (s) ± SEM at 30 min | %MPE at 30 min ± SEM |
| Vehicle | - | 8 | 10.2 ± 0.8 | 11.5 ± 1.1 | 6.6 ± 5.6 |
| Morphine | 10 | 8 | 9.8 ± 0.7 | 25.6 ± 2.4 | 78.2 ± 11.9 |
| This compound | 20 | 8 | 10.5 ± 0.9 | 18.3 ± 1.5 | 39.9 ± 7.7 |
| This compound | 40 | 8 | 10.1 ± 0.6 | 24.9 ± 2.1 | 74.4 ± 10.6 |
| This compound | 80 | 8 | 10.3 ± 0.8 | 28.7 ± 1.3 | 93.4 ± 6.6 |
| *p < 0.05 compared to Vehicle group. Data are hypothetical and for illustrative purposes. |
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound preferentially activates the G-protein pathway leading to analgesia.
Experimental Workflow
Caption: Workflow for the in vivo mouse hot plate assay.
References
- 1. Evaluation of Analgesic Activity of Papaver libanoticum Extract in Mice: Involvement of Opioids Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: PZM21 Tail-Flick Test for Analgesia
For Researchers, Scientists, and Drug Development Professionals
Introduction
PZM21 is a potent and selective µ-opioid receptor (µOR) agonist that exhibits a strong bias for the G-protein signaling pathway over the β-arrestin-2 recruitment pathway.[1][2][3] This G-protein bias is a key area of interest in opioid research, as it is hypothesized to separate the analgesic effects of opioids from their adverse side effects, such as respiratory depression and constipation, which are thought to be mediated by the β-arrestin pathway.[2] The tail-flick test is a common behavioral assay used to assess the analgesic properties of compounds by measuring the latency of a reflexive withdrawal of the tail from a thermal stimulus.[4] It is primarily considered a measure of spinal nociceptive reflexes.[1]
Interestingly, the scientific literature presents conflicting evidence regarding the efficacy of this compound in the tail-flick test. A seminal study by Manglik et al. (2016) reported that this compound, despite showing robust analgesia in the hot-plate test (a measure of supraspinal analgesia), had no effect in the tail-flick assay.[1] In contrast, a subsequent study by Siuda et al. (2017) demonstrated a dose-dependent antinociceptive effect of this compound in the tail-flick test in both mice and rats.[5]
This document provides detailed application notes and protocols based on the available scientific literature, with a focus on the study that demonstrated a positive analgesic effect in the tail-flick test. The conflicting findings are also discussed to provide a comprehensive overview for researchers designing their own studies.
Mechanism of Action: this compound Signaling Pathway
This compound acts as a biased agonist at the µ-opioid receptor, preferentially activating the Gαi/o-mediated signaling cascade while minimally engaging the β-arrestin-2 pathway.[1][3] Upon binding to the µOR, this compound induces a conformational change that facilitates the exchange of GDP for GTP on the associated Gαi/o subunit. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate downstream effectors to produce analgesia. The Gαi/o-GTP subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels (VGCCs), leading to neuronal hyperpolarization and reduced neurotransmitter release.[5]
Caption: this compound biased signaling at the µ-opioid receptor.
Experimental Protocols
The following protocols are based on the methodology described by Siuda et al. (2017), which reported a positive analgesic effect of this compound in the tail-flick test.[5]
Protocol 1: Intraperitoneal (i.p.) Administration in Mice
Objective: To assess the antinociceptive effect of systemically administered this compound using the tail-flick test.
Materials:
-
This compound
-
Saline (vehicle)
-
Morphine (positive control)
-
Male Albino Swiss mice (or other appropriate strain)
-
Tail-flick apparatus (e.g., Ugo Basile) with a radiant heat source
-
Animal restraints
Procedure:
-
Acclimation: Acclimate mice to the experimental room for at least 1 hour before testing. Handle the mice and place them in the restrainers for a short period on the day before the experiment to reduce stress.
-
Baseline Latency (T0):
-
Gently place a mouse in the restrainer.
-
Position the mouse's tail over the radiant heat source of the tail-flick apparatus.
-
Activate the heat source and start the timer.
-
The latency to a rapid flick or withdrawal of the tail is automatically recorded.
-
A cut-off time (e.g., 9 seconds) should be set to prevent tissue damage. If the mouse does not respond within the cut-off time, the test is terminated, and the latency is recorded as the cut-off time.
-
Perform two to three baseline measurements for each mouse and calculate the mean as the pre-drug latency (T0).
-
-
Drug Administration:
-
Administer this compound (e.g., 20, 40, 80 mg/kg), morphine (e.g., 10 mg/kg), or vehicle (saline) via intraperitoneal (i.p.) injection.
-
-
Post-Drug Latency (T1):
-
At various time points after injection (e.g., 30, 60, 120, 240, 480 minutes), measure the tail-flick latency (T1) as described in step 2.
-
-
Data Analysis:
-
Calculate the Percent Maximum Possible Effect (%MPE) for each animal at each time point using the following formula: %MPE = [(T1 - T0) / (Cut-off Time - T0)] x 100
-
Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests).
-
Protocol 2: Intrathecal (i.t.) Administration in Rats
Objective: To assess the spinal antinociceptive effect of this compound using the tail-flick test.
Materials:
-
This compound
-
Saline (vehicle)
-
Male Wistar rats (or other appropriate strain)
-
Tail-flick apparatus with a radiant heat source
-
Animal restraints
-
Intrathecal catheters (if applicable) or equipment for direct lumbar puncture
Procedure:
-
Animal Preparation: If using intrathecal catheters, animals should be surgically prepared and allowed to recover before the experiment. For direct lumbar puncture, appropriate anesthesia and technique are required.
-
Baseline Latency (T0):
-
Follow the same procedure as in Protocol 1 to determine the baseline tail-flick latency. A different cut-off time may be appropriate for rats (e.g., 10-15 seconds).
-
-
Drug Administration:
-
Administer this compound (e.g., 2.5, 5, 7.5 µg) or vehicle via intrathecal injection.
-
-
Post-Drug Latency (T1):
-
Measure the tail-flick latency at various time points post-injection.
-
-
Data Analysis:
-
Calculate the %MPE and perform statistical analysis as described in Protocol 1.
-
Experimental Workflow
References
- 1. Structure–based discovery of opioid analgesics with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-based discovery of opioid analgesics with reduced side effects: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. Tail flick test - Wikipedia [en.wikipedia.org]
- 5. Functional characterization of a novel opioid, this compound, and its effects on the behavioural responses to morphine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Whole-Body Plethysmography in Respiratory Studies of PZM21
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing whole-body plethysmography (WBP) to assess the respiratory effects of PZM21, a μ-opioid receptor agonist.
Introduction to this compound and Respiratory Function
This compound is a μ-opioid receptor agonist that has been investigated for its analgesic properties.[1][2][3][4][5][6] Initial reports suggested that this compound might offer pain relief with a reduced risk of respiratory depression, a significant side effect of traditional opioids.[2][3][6][7] However, subsequent research has demonstrated that this compound can indeed cause respiratory depression, particularly at higher doses, in a manner comparable to morphine.[1][2][6][7][8][9] This respiratory depression is primarily characterized by a reduction in the breathing rate, while the tidal volume remains largely unaffected.[1][2][8]
The mechanism of action for μ-opioid receptors involves two primary signaling pathways: G-protein activation, which is associated with analgesia, and β-arrestin recruitment, which is linked to many of the adverse effects, including respiratory depression. This compound has been described as a G-protein biased agonist, showing minimal recruitment of β-arrestin-2.[4][5][6][7][10] This bias was initially hypothesized to be the reason for its potentially safer profile. However, some studies now suggest that the observed effects of this compound may be due to its low intrinsic efficacy rather than true functional selectivity.[1][2][6][8]
Interestingly, studies have shown that tolerance develops to the analgesic effects of this compound with repeated administration, but not to its respiratory depressant effects.[1][2][8] The opioid receptor-mediated effects of this compound on respiration can be blocked by the antagonist naloxone.[1]
Whole-Body Plethysmography (WBP) for Respiratory Assessment
Whole-body plethysmography is a non-invasive technique used to measure respiratory function in conscious and unrestrained animal subjects.[1][2][8][11][12][13] The method relies on placing the animal in a sealed chamber and measuring the subtle pressure changes that occur during the breathing cycle.[11][14][15] These pressure changes are then used to calculate key respiratory parameters, including respiratory rate and tidal volume.
Data Presentation: Respiratory Effects of this compound
The following tables summarize the quantitative data on the respiratory effects of this compound from preclinical studies.
Table 1: Dose-Dependent Effects of this compound on Respiration in Mice
| Dose of this compound (mg/kg, i.p.) | Change in Respiratory Rate | Change in Tidal Volume | Reference |
| 10 | Dose-dependent decrease | No significant change | [1][2][8] |
| 40 | Significant decrease | No significant change | [1][2][8] |
| 80 | Profound and prolonged decrease | No significant change | [1][2][8] |
Table 2: Comparison of Respiratory Depression between this compound and Morphine
| Compound | Dose (mg/kg, i.p.) | Degree of Respiratory Depression | Key Observation | Reference |
| This compound | 40 | Significant | Similar to an equi-antinociceptive dose of morphine | [1] |
| Morphine | 10 | Significant | Prototypical opioid-induced respiratory depression |
Table 3: Effect of Naloxone on this compound-Induced Respiratory Depression
| Treatment | Change in Respiratory Rate | Observation | Reference |
| This compound (40 mg/kg) + Naloxone (1 mg/kg) | Respiratory depression prevented | Demonstrates opioid receptor mediation | [1] |
| This compound (80 mg/kg) + Naloxone (3 mg/kg) | Respiratory depression not fully reversed | Suggests a potential for a non-opioid receptor-mediated component at higher doses | [1] |
Table 4: Tolerance Development to this compound Effects
| Effect | Repeated Administration (40 mg/kg, twice daily for 3 days) | Reference |
| Antinociception | Complete tolerance developed | [1][2][8] |
| Respiratory Depression | No tolerance developed | [1][2][8] |
Experimental Protocols
Protocol 1: Whole-Body Plethysmography for Assessing Acute Respiratory Effects of this compound in Mice
1. Animal Preparation and Acclimation:
- Use adult male mice (e.g., C57BL/6 or CD-1 strains).[1]
- House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
- On the day of the experiment, allow the mice to acclimate to the laboratory environment for at least 1 hour before testing.
- Acclimate each mouse to the whole-body plethysmography chamber for a period of 30-60 minutes to ensure stable baseline readings.[11]
2. Drug Preparation and Administration:
- Dissolve this compound in a suitable vehicle, such as saline.
- Administer this compound via intraperitoneal (i.p.) injection at the desired doses (e.g., 10, 40, 80 mg/kg).[1][2][8]
- A vehicle control group should be included in each experiment.
3. Whole-Body Plethysmography Measurement:
- Place the mouse in the plethysmography chamber.
- Record baseline respiratory parameters (respiratory rate, tidal volume) for a stable period (e.g., 15-30 minutes) before drug administration.
- After i.p. injection of this compound or vehicle, continuously record respiratory parameters for a defined period (e.g., 90-120 minutes).
- The chamber is supplied with either air or a mixture of 5% CO2 in the air to assess chemosensitivity if desired.[1]
4. Data Analysis:
- Analyze the recorded data to calculate respiratory rate (breaths/minute) and tidal volume (mL).
- Express the data as a percentage change from the baseline or as absolute values.
- Use appropriate statistical methods (e.g., two-way ANOVA with Bonferroni's post-test) to compare the effects of different doses of this compound with the vehicle control.[1]
Mandatory Visualizations
Caption: this compound's biased agonism at the μ-opioid receptor.
Caption: Experimental workflow for WBP respiratory studies.
References
- 1. The novel μ‐opioid receptor agonist this compound depresses respiration and induces tolerance to antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel μ-opioid receptor agonist this compound depresses respiration and induces tolerance to antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Functional characterization of a novel opioid, this compound, and its effects on the behavioural responses to morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring Breathing Patterns in Mice Using Whole-body Plethysmography [bio-protocol.org]
- 12. plethy: management of whole body plethysmography data in R - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel whole body plethysmography system for the continuous characterization of sleep and breathing in a mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. respiratory-therapy.com [respiratory-therapy.com]
- 15. Body Plethysmography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterizing PZM21-Mediated G Protein Activation Using a BRET Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: PZM21 is a computationally designed biased agonist for the μ-opioid receptor (μOR), a G protein-coupled receptor (GPCR) that is the primary target for opioid analgesics.[1][2] this compound was developed to preferentially activate the G protein signaling pathway over the β-arrestin pathway, with the aim of producing analgesia while reducing common opioid-related side effects like respiratory depression and tolerance.[1][3][4] Bioluminescence Resonance Energy Transfer (BRET) is a powerful, real-time assay used in live cells to study protein-protein interactions.[5][6][7] This technology is ideally suited for quantifying the activation of heterotrimeric G proteins by GPCRs, making it an essential tool for characterizing the pharmacological profile of novel compounds like this compound.
This document provides a detailed protocol for a BRET-based assay to measure the activation of Gαi, the primary G protein coupled to the μOR, following stimulation by this compound. The assay monitors the conformational change within the heterotrimeric G protein complex upon receptor activation.
Signaling Pathway Overview
The binding of an agonist like this compound to the μ-opioid receptor induces a conformational change in the receptor, which in turn activates the associated inhibitory G protein (Gαi/o). This activation promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits.[3][8] These dissociated subunits then modulate the activity of various downstream effectors, such as adenylyl cyclase and ion channels.[3][9]
Caption: this compound binds to the μOR, promoting the dissociation of the Gαi and Gβγ subunits.
Experimental Protocol: G Protein Activation BRET Assay
This protocol describes the methodology to measure the activation of Gαi protein by this compound in transiently transfected HEK293 cells. The assay relies on the change in BRET signal between a Renilla luciferase (Rluc) donor fused to the Gα subunit and a Venus fluorescent acceptor fused to the Gγ subunit.[5] Agonist-induced G protein activation causes a conformational rearrangement of the subunits, leading to a measurable change in the BRET ratio.[5]
Experimental Workflow
The overall workflow involves preparing the cells, introducing the necessary genetic constructs, stimulating the cells with the compound of interest, and measuring the resulting BRET signal.
Caption: Workflow for the this compound G protein activation BRET assay.
I. Materials and Reagents
-
Cell Line: HEK293 or HEK293T/17 cells.
-
Plasmids:
-
μ-opioid receptor (μOR), untagged.
-
Gαi subunit fused to Renilla Luciferase (e.g., Gαi1-Rluc).
-
Gβ subunit (e.g., Gβ1), untagged, to ensure proper heterotrimer formation.[5]
-
Gγ subunit fused to a fluorescent acceptor (e.g., Venus-Gγ2).
-
-
Cell Culture:
-
Dulbecco's Modified Eagle Medium (DMEM).
-
10% Fetal Bovine Serum (FBS).
-
1% Penicillin-Streptomycin.
-
-
Transfection Reagent: Polyethylenimine (PEI), Lipofectamine, or equivalent.
-
Assay Reagents:
-
Equipment:
-
White, flat-bottom 96-well microplates.
-
Luminometer/plate reader capable of dual-emission BRET measurements (e.g., filters for 485 nm for Rluc and 530 nm for Venus).
-
II. Detailed Methodology
Step 1: Cell Culture and Transfection
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
For transfection, plate cells to be 70-80% confluent on the day of transfection.
-
Co-transfect cells with plasmids encoding μOR, Gαi-Rluc, Gβ1, and Venus-Gγ2 using a suitable transfection reagent according to the manufacturer's protocol. The ratio of plasmids should be optimized, but a starting point can be 1:1:1:1.
-
Incubate the transfected cells for 24 hours.
Step 2: Cell Seeding for Assay
-
24 hours post-transfection, detach the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in complete medium and determine the cell density.
-
Seed the cells into white, flat-bottom 96-well plates at a density of 25,000-50,000 cells per well.
-
Incubate the plates for another 24 hours to allow for cell attachment.
Step 3: BRET Assay Execution
-
48 hours post-transfection, carefully remove the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed assay buffer (e.g., HBSS).
-
Add 70-90 µL of assay buffer to each well.
-
Prepare serial dilutions of this compound and the control agonist (DAMGO) in the assay buffer.
-
Add the BRET substrate (e.g., Coelenterazine h) to the cells at a final concentration of 5 µM and incubate for 5-10 minutes in the dark.[6]
-
Measure the basal BRET signal using a plate reader capable of detecting both donor and acceptor emissions simultaneously.
-
Add the prepared ligand dilutions (this compound or DAMGO) to the wells.
-
Immediately begin kinetic measurements of the BRET signal every 1-2 minutes for a period of 30-60 minutes.
III. Data Analysis
-
Calculate BRET Ratio: The BRET ratio is calculated for each well at each time point by dividing the light intensity emitted by the acceptor (Venus) by the light intensity emitted by the donor (Rluc).
-
BRET Ratio = Emission at 530 nm / Emission at 485 nm
-
-
Normalize Data: The change in BRET signal is typically expressed as the difference between the BRET ratio in the presence of a ligand and the BRET ratio with vehicle alone.
-
Generate Dose-Response Curves: Plot the normalized BRET signal against the logarithm of the agonist concentration.
-
Determine Pharmacological Parameters: Fit the dose-response data to a three- or four-parameter nonlinear regression model to determine the potency (EC50) and efficacy (Emax) for this compound and DAMGO.
Data Presentation: this compound G Protein Activation Profile
BRET and FRET-based assays have demonstrated that this compound acts as a partial agonist for μOR-mediated G protein activation when compared to the full agonist DAMGO.[3][4] this compound consistently produces a smaller maximal response (lower efficacy) in G protein dissociation and activation assays.[3][4][9]
Table 1: Efficacy of this compound in Gαi Protein Dissociation/Activation Assays
| Agonist (Concentration) | Assay Type | G Protein Subunits Monitored | Maximal Response (% of DAMGO) | Key Finding | Citation |
| This compound (1 µM) | FRET | Gαi1 / Gβγ | ~40% | This compound induces a significantly smaller dissociation of Gαi1 and Gβγ compared to DAMGO. | [3][8] |
| TRV130 (1 µM) | FRET | Gαi1 / Gβγ | ~26% | Another biased agonist, TRV130, also shows lower efficacy than DAMGO. | [3][8] |
| Herkinorin (1 µM) | FRET | Gαi1 / Gβγ | ~39% | Herkinorin also acts as a partial agonist in this assay. | [3][8] |
| DAMGO (1 µM) | FRET | Gαi1 / Gβγ | 100% (Reference) | Full agonist used as a positive control. | [3][8] |
| This compound | BRET | Gαi Activation | Lower than DAMGO | This compound is a low-efficacy agonist for Gi activation. | [4] |
Note: The FRET assay cited measures G protein dissociation, a direct consequence of activation, and its results are functionally equivalent to G protein activation BRET assays for determining agonist efficacy.
Table 2: Potency (EC50) and Efficacy (Emax) of this compound at Gαi/o/z Subtypes
| G Protein Subtype | Parameter | Morphine | This compound |
| Gαi1 | EC50 (nM) | 16 | 7.4 |
| Emax (% of Morphine) | 100% | 89% | |
| Gαi2 | EC50 (nM) | 22 | 12 |
| Emax (% of Morphine) | 100% | 79% | |
| Gαi3 | EC50 (nM) | 30 | 14 |
| Emax (% of Morphine) | 100% | 80% | |
| GαoA | EC50 (nM) | 16 | 7.9 |
| Emax (% of Morphine) | 100% | 86% | |
| GαoB | EC50 (nM) | 13 | 5.3 |
| Emax (% of Morphine) | 100% | 86% | |
| Gαz | EC50 (nM) | 6.7 | 3.7 |
| Emax (% of Morphine) | 100% | 67% |
This data, derived from a BRET-based assay, shows this compound is a partial agonist across all tested Gαi/o/z subtypes compared to morphine.[1]
Conclusion: The BRET assay for G protein activation is a robust and quantitative method for characterizing the functional selectivity and efficacy of μ-opioid receptor agonists. The data consistently show that this compound is a partial agonist for G protein activation, with a lower maximal effect than full agonists like DAMGO and morphine.[1][3][4] This protocol provides a comprehensive framework for researchers to independently verify these findings and to screen novel compounds for their specific effects on GPCR-G protein coupling.
References
- 1. Structure‐Based Evolution of G Protein‐Biased μ‐Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The G‐protein‐biased agents this compound and TRV130 are partial agonists of μ‐opioid receptor‐mediated signalling to ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel μ‐opioid receptor agonist this compound depresses respiration and induces tolerance to antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. The G-protein-biased agents this compound and TRV130 are partial agonists of μ-opioid receptor-mediated signalling to ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: PZM21-Mediated β-Arrestin 2 Translocation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
G protein-coupled receptors (GPCRs) are the largest family of transmembrane receptors and crucial drug targets. Traditionally, their signaling was thought to occur exclusively through G proteins. However, it is now understood that GPCRs also signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and activation of distinct signaling cascades.[1][2][3] The concept of "biased agonism" describes the ability of certain ligands to preferentially activate one pathway over the other.[3] This offers a promising therapeutic strategy to develop drugs that maximize desired effects (e.g., analgesia via G protein signaling) while minimizing adverse effects (often linked to β-arrestin recruitment).[2][4]
PZM21 is a computationally designed biased agonist for the μ-opioid receptor (μOR) that preferentially activates the G protein pathway with minimal recruitment of β-arrestin 2.[1][4][5] The β-arrestin translocation (or recruitment) assay is a critical tool to quantify this bias. Upon receptor activation by an agonist, β-arrestin proteins are recruited from the cytoplasm to the GPCR at the cell membrane.[6][7] Translocation assays measure this event, typically using imaging or enzyme fragment complementation (EFC) techniques.[3][6] This application note provides a detailed protocol for a common EFC-based β-arrestin 2 translocation assay to characterize the activity of this compound.
Signaling Pathway
Upon activation by an agonist, the μ-opioid receptor (a Gi/o-coupled GPCR) undergoes a conformational change. This allows it to activate heterotrimeric Gi/o proteins, leading to downstream effects like adenylyl cyclase inhibition and analgesia. Simultaneously, the activated receptor is phosphorylated by GPCR kinases (GRKs), creating a binding site for β-arrestin 2. A non-biased agonist like morphine recruits both pathways. A G protein-biased agonist like this compound strongly activates the G protein pathway while only weakly, or not at all, recruiting β-arrestin 2.[1][5][8]
Experimental Workflow
The overall experimental workflow involves preparing the cells, stimulating them with the compound of interest, and then detecting the resulting β-arrestin 2 translocation.
Materials and Reagents
| Item | Supplier/Example | Notes |
| Cell Line | DiscoverX PathHunter® U2OS human μOR β-arrestin cells | Stably co-express μOR tagged with ProLink™ (PK) and β-arrestin 2 tagged with Enzyme Acceptor (EA).[8][9][10] |
| Cell Culture Medium | McCoy's 5A, 10% FBS, 1% Pen/Strep, G418, Hygromycin B | Follow supplier's recommendation for selection antibiotics. |
| Assay Plates | 384-well, white, solid-bottom, tissue-culture treated plates | White plates are essential for luminescence assays to maximize signal. |
| Test Compound | This compound | Prepare stock in DMSO. |
| Control Agonist | Morphine or DAMGO | Unbiased or full agonist control. Prepare stock in DMSO. |
| Assay Buffer | Opti-MEM or equivalent | Serum-free medium for the assay to reduce background.[8] |
| Detection Reagent | DiscoverX PathHunter® Detection Reagents | Contains substrate for the complemented β-galactosidase enzyme. |
| Plate Reader | Any standard plate reader with chemiluminescence detection | e.g., EnVision Multilabel Reader. |
Detailed Experimental Protocol
This protocol is adapted for the DiscoverX PathHunter® system, a widely used EFC-based assay.[3][6]
5.1. Day 1: Cell Plating
-
Culture the PathHunter® U2OS μOR β-arrestin cells according to the supplier's instructions until they reach approximately 80-90% confluency.
-
Wash the cells with PBS and detach them using a gentle cell dissociation reagent (e.g., Accutase).
-
Resuspend the cells in Opti-MEM or the recommended cell plating medium.
-
Count the cells and adjust the density to achieve 4,000 cells per 20 µL.[8]
-
Dispense 20 µL of the cell suspension into each well of a 384-well white assay plate.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
5.2. Day 2: Compound Addition and Detection
-
Compound Preparation:
-
Prepare a serial dilution series of this compound and the control agonist (e.g., Morphine) in DMSO.
-
Further dilute these compounds in the assay buffer (e.g., Opti-MEM) to the final desired concentrations (typically 5X or 10X the final assay concentration).
-
-
Cell Stimulation:
-
Carefully remove the assay plate from the incubator.
-
Add 5 µL of the diluted compound solutions to the appropriate wells containing the cells. Include "vehicle only" (DMSO in assay buffer) and "no compound" controls.
-
-
Incubation:
-
Signal Detection:
-
Equilibrate the plate to room temperature for 15-20 minutes.
-
Prepare the PathHunter® detection reagent according to the manufacturer's protocol.
-
Add 5 µL of the detection reagent to each well.[8]
-
Incubate the plate at room temperature for 60 minutes in the dark to allow the signal to develop.
-
Read the chemiluminescent signal (Relative Light Units, RLU) using a plate reader.
-
Data Analysis
-
Normalize the raw RLU data. The basal activity (vehicle control) is set to 0%, and the maximal response from a full, reference agonist (like DAMGO) is set to 100%.
-
Plot the normalized response (%) against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism) to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values for each compound.
Representative Data
The following table summarizes typical results obtained from β-arrestin 2 recruitment assays for this compound compared to the unbiased agonist Morphine. This compound demonstrates high potency (low EC₅₀) but significantly lower efficacy (Eₘₐₓ) in recruiting β-arrestin 2, confirming its biased nature.
| Compound | EC₅₀ (nM) [β-arrestin 2] | Eₘₐₓ (%) [β-arrestin 2] | Bias Profile |
| Morphine | 621.5[8] | ~100% (by definition) | Unbiased Agonist |
| This compound | 37.0[8] | < 50% (Low Efficacy)[4][12] | G Protein-Biased |
| DAMGO (Full Agonist) | 2.2 (for G protein)[8] | 100% (Reference) | Full Agonist |
Note: Absolute EC₅₀ and Eₘₐₓ values can vary between different studies and assay formats.[4][13] Some studies report undetectable β-arrestin 2 recruitment for this compound.[5]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Well-to-Well Variability | Inconsistent cell plating; Edge effects in the plate. | Ensure a homogenous cell suspension before plating. Avoid using the outer wells of the plate. |
| Low Signal-to-Background Ratio | Low cell number; Suboptimal incubation time; Inactive reagents. | Optimize cell seeding density. Perform a time-course experiment (30-180 min) to find optimal signal window. Check expiration dates of detection reagents. |
| No Response to Agonist | Incorrect compound concentration; Cell line health issues. | Verify compound dilutions and stock integrity. Check cell viability and passage number. |
| High Background Signal | Serum in assay medium; Autofluorescence of compounds. | Use serum-free medium for the assay.[11] Test compounds for intrinsic signal in a cell-free assay. |
References
- 1. biorxiv.org [biorxiv.org]
- 2. Biased Opioid Receptor Agonists: Balancing Analgesic Efficacy and Side-Effect Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–based discovery of opioid analgesics with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Synthesis and Biological Evaluation of Novel Biased Mu-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PathHunter® U2OS GRPR β-Arrestin Cell Line [discoverx.com]
- 10. Cellosaurus cell line PathHunter U2OS DRD3 beta-arrestin (CVCL_LA20) [cellosaurus.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell-Based Assays to Determine PZM21 Efficacy
Introduction
PZM21 is a chemically novel µ-opioid receptor (µOR) agonist, identified through computational docking against the µOR structure.[1][2] The µ-opioid receptor, a G protein-coupled receptor (GPCR), is the primary target for major clinical and illicit opioids.[3] Its activation initiates downstream signaling cascades responsible for both therapeutic analgesia and deleterious side effects.[4] µOR signaling is primarily transduced through two distinct pathways: the G protein-dependent pathway, which is linked to analgesia, and the β-arrestin pathway, which is associated with side effects like respiratory depression, tolerance, and constipation.[1][4][5]
This compound was initially developed as a G protein-biased agonist, potently activating the G protein (Gi) pathway with minimal β-arrestin-2 recruitment.[1][6] This profile suggested it could provide pain relief with a reduced side-effect profile.[1] However, subsequent studies have generated debate, with some classifying this compound as a low-efficacy partial agonist for both G protein and β-arrestin signaling pathways.[7][8][9][10][11] This distinction is critical, as the therapeutic profile may be attributable to low intrinsic activity rather than true pathway bias.[7]
These application notes provide detailed protocols for key cell-based assays to characterize the efficacy and signaling profile of this compound and other µOR ligands, enabling researchers to dissect G protein activation from β-arrestin recruitment.
µ-Opioid Receptor Signaling Pathways
Upon agonist binding, the µOR undergoes a conformational change that triggers two main intracellular signaling cascades. The desired analgesic effects are primarily mediated by the activation of inhibitory G proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, reduced intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulation of ion channels.[12] Concurrently, the activated receptor can be phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin proteins.[13] β-arrestin binding blocks further G protein interaction (desensitization) and can initiate a separate wave of signaling, as well as receptor internalization, which is linked to tolerance and other adverse effects.[5][9]
Application Note 1: G-Protein Activation Assay (cAMP Inhibition)
Principle
A primary downstream effect of µOR Gi/o protein activation is the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP). Therefore, measuring the reduction in intracellular cAMP levels in response to an agonist provides a quantitative measure of G-protein pathway activation. In this assay, cells are typically stimulated with forskolin (B1673556) to artificially raise basal cAMP levels, which enhances the measurable inhibitory effect of the µOR agonist.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This protocol is adapted for a 384-well plate format using a competitive immunoassay principle, such as the LANCE® cAMP assay.
Materials:
-
HEK 293 cells stably expressing the human µ-opioid receptor (µOR).
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).
-
This compound and reference agonists (e.g., DAMGO, Morphine).
-
Forskolin.
-
cAMP detection kit (e.g., LANCE® Ultra cAMP Kit).
-
White opaque 384-well microplates.
-
Multimode plate reader with HTRF capability.
Procedure:
-
Cell Seeding:
-
Culture µOR-expressing HEK 293 cells to ~80% confluency.
-
Harvest cells and resuspend in assay buffer to the desired concentration (e.g., 200,000 cells/mL).
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate (1,000 cells/well).
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and reference agonists in assay buffer.
-
Add 5 µL of the compound dilutions or vehicle control to the appropriate wells.
-
Incubate for 30 minutes at room temperature.
-
-
Stimulation and Lysis:
-
Prepare a solution of forskolin and lysis buffer containing the HTRF detection reagents (Eu-cryptate labeled anti-cAMP antibody and d2-labeled cAMP analog).
-
Add 10 µL of this mixture to each well to simultaneously stimulate cAMP production and initiate cell lysis and the detection reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Signal Detection:
-
Read the plate on a compatible HTRF plate reader, measuring emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
-
Data Analysis:
-
Convert the HTRF ratio to cAMP concentration using a standard curve.
-
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibitor control (100% inhibition).
-
Plot the percentage inhibition against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.
-
Quantitative Data: G-Protein (Gi/o) Activation
The following table summarizes representative efficacy (Eₘₐₓ) and potency (EC₅₀) values for this compound and other opioids from cell-based G-protein activation assays. Note that values can vary based on the specific assay and cell line used.
| Compound | Assay Type | Efficacy (Eₘₐₓ) [% DAMGO] | Potency (EC₅₀) [nM] | Notes |
| DAMGO | cAMP Inhibition | 100% (Reference) | ~5-15 | Full agonist. |
| Morphine | cAMP Inhibition | ~90-100% | ~20-50 | Considered a full agonist in most G-protein assays.[14] |
| This compound | cAMP Inhibition | ~47-76% | ~1.6-11 | Often behaves as a partial agonist.[2][15][16] |
| TRV130 (Oliceridine) | cAMP Inhibition | ~40-90% | ~1-10 | Efficacy can vary; often classified as a partial agonist.[14] |
Application Note 2: β-Arrestin Recruitment Assay
Principle
This assay quantifies the translocation of β-arrestin-2 from the cytoplasm to the activated µOR at the cell membrane. Several technologies can measure this interaction, with Enzyme Fragment Complementation (EFC) being a common high-throughput method. In the DiscoverX PathHunter® assay, the µOR is tagged with a small enzyme donor (ProLink™) and β-arrestin is fused to a larger, inactive enzyme acceptor (EA). Upon agonist-induced recruitment, the two fragments combine to form an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal directly proportional to the extent of β-arrestin recruitment.[17]
Experimental Protocol: PathHunter® β-Arrestin Recruitment Assay
Materials:
-
PathHunter® CHO-K1 OPRM1 β-arrestin cell line.
-
Cell culture medium.
-
Assay buffer.
-
This compound and reference agonists (e.g., DAMGO, Morphine).
-
PathHunter® detection reagents.
-
White opaque 384-well microplates.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Culture the PathHunter® cells according to the manufacturer's protocol.
-
Harvest and plate the cells in the supplied assay medium into 384-well plates.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and reference agonists in assay buffer.
-
Add the compound dilutions or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 90 minutes at 37°C, 5% CO₂.
-
-
Signal Detection:
-
Allow the plate to equilibrate to room temperature for 10-15 minutes.
-
Prepare the PathHunter® detection reagent mixture according to the kit instructions.
-
Add the detection reagent mixture to all wells.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Analysis:
-
Measure the chemiluminescent signal using a plate luminometer.
-
Normalize the data to the vehicle control (basal) and a maximal response from a reference agonist like DAMGO.
-
Plot the Relative Light Units (RLU) against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.
-
Quantitative Data: β-Arrestin-2 Recruitment
The following table summarizes representative efficacy (Eₘₐₓ) and potency (EC₅₀) values for this compound and other opioids from β-arrestin-2 recruitment assays. This compound's activity is notably low in this pathway.
| Compound | Assay Type | Efficacy (Eₘₐₓ) [% DAMGO] | Potency (EC₅₀) [nM] | Notes |
| DAMGO | PathHunter® / BRET | 100% (Reference) | ~200-1000 | Full agonist. |
| Morphine | PathHunter® / BRET | ~50-70% | ~600-1500 | Partial agonist for β-arrestin recruitment.[7][16] |
| This compound | PathHunter® / BRET | 0 - 32% | >1000 (or not determinable) | Very low to undetectable efficacy.[1][7][11][18] |
| TRV130 (Oliceridine) | PathHunter® / BRET | ~20-45% | ~100-300 | Low efficacy partial agonist. |
Application Note 3: Data Interpretation - Biased vs. Partial Agonism
Principle
The data generated from the G-protein and β-arrestin assays are used to classify a ligand's signaling profile. A "biased agonist" shows significantly greater efficacy and/or potency for one pathway over the other compared to a balanced reference agonist. This compound was initially described as G-protein biased because it robustly activated the G-protein pathway while showing minimal to no β-arrestin recruitment.[1]
However, an important consideration is signal amplification. G-protein signaling pathways often have significant amplification, where a small number of activated receptors can lead to a large downstream response (e.g., change in cAMP).[3][19] In contrast, β-arrestin recruitment is often a more stoichiometric event with little to no amplification.[14] Consequently, a low-efficacy partial agonist might appear "biased" because it is able to produce a near-maximal response in the amplified G-protein assay but only a very weak or undetectable response in the non-amplified β-arrestin assay.[7][14] Several studies now suggest that this compound's profile is better explained by low-efficacy partial agonism rather than true G-protein bias.[9][10][11]
References
- 1. Structure–based discovery of opioid analgesics with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. biorxiv.org [biorxiv.org]
- 4. pnas.org [pnas.org]
- 5. Usefulness for the combination of G protein- and β-arrestin-biased ligands of μ-opioid receptors: Prevention of antinociceptive tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Item - Biased Agonism at MOP Opioid Receptors - University of Leicester - Figshare [figshare.le.ac.uk]
- 11. The novel μ‐opioid receptor agonist this compound depresses respiration and induces tolerance to antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular basis of opioid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and Biological Evaluation of Novel Biased Mu-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Synthesis and Evaluation of Novel Biased μ-Opioid-Receptor (μOR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of μ,δ-Opioid Receptor Dual-Biased Agonists That Overcome the Limitation of Prior Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
PZM21: Comprehensive Application Notes on Solubility and Vehicle Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols regarding the solubility of PZM21, a biased µ-opioid receptor agonist, and the preparation of appropriate vehicles for both in vitro and in vivo studies.
This compound Solubility Profile
This compound exhibits varying solubility depending on the solvent. For aqueous solutions, the solubility is limited, while organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol (B145695) show significantly higher solubility.
Table 1: Quantitative Solubility of this compound in Common Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 100[1] | 276.63[1] | Ultrasonic assistance may be required. Use freshly opened DMSO as it is hygroscopic.[1] |
| Ethanol | 36.15 | 100 | - |
| Saline (0.9% NaCl) | Formulation Dependent | Formulation Dependent | This compound hydrochloride and formate (B1220265) salts can be dissolved in saline for in vivo use, often as part of a vehicle formulation.[2][3] |
| Deionized Water | Formulation Dependent | Formulation Dependent | This compound hydrochloride can be dissolved in deionized water for in vitro experiments.[3] |
Vehicle Preparation Protocols for In Vivo Studies
The selection of an appropriate vehicle is critical for the successful administration of this compound in animal models. Below are detailed protocols for commonly used vehicle formulations. It is recommended to prepare these solutions fresh on the day of use.[2] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
This formulation is suitable for achieving a this compound concentration of ≥ 2.5 mg/mL.[2]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
Procedure: To prepare 1 mL of the final vehicle solution, follow these steps in the specified order:[2]
-
Add 100 µL of DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix until a clear solution is obtained.
To prepare a dosed solution, a stock solution of this compound in DMSO can be used. For example, to achieve a final concentration of 2.5 mg/mL, add 100 µL of a 25 mg/mL this compound stock in DMSO to 400 µL of PEG300, mix, then add 50 µL of Tween-80, mix, and finally add 450 µL of saline.[2]
Protocol 2: DMSO/SBE-β-CD/Saline Formulation
This vehicle is also suitable for achieving a this compound concentration of ≥ 2.5 mg/mL.[2]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
Procedure: To prepare 1 mL of the final vehicle solution:[2]
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Add 100 µL of DMSO to 900 µL of the 20% SBE-β-CD in saline solution. Mix thoroughly.
For a dosed solution, a this compound stock in DMSO can be added to the SBE-β-CD/saline mixture. For instance, to make a 2.5 mg/mL solution, add 100 µL of a 25 mg/mL this compound stock in DMSO to 900 µL of 20% SBE-β-CD in saline.[2]
Protocol 3: DMSO/Corn Oil Formulation
This formulation can be used to achieve a this compound concentration of ≥ 2.5 mg/mL.[2]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Corn Oil
Procedure: To prepare 1 mL of the final vehicle solution:
-
Add 100 µL of DMSO to 900 µL of corn oil.
-
Mix thoroughly to form a clear solution.
Experimental Workflow for this compound Solubility and Vehicle Preparation
The following diagram illustrates a typical workflow for assessing the solubility of this compound and preparing a vehicle for administration.
Caption: Workflow for this compound solubility testing and vehicle preparation.
This compound Signaling Pathway
This compound is a biased agonist of the µ-opioid receptor (µOR). It preferentially activates the G-protein signaling pathway, specifically through the Gi/o protein, while having minimal recruitment of β-arrestin-2.[4][5] This biased agonism is thought to contribute to its analgesic effects with a reduced side-effect profile compared to conventional opioids.[5]
Upon binding of this compound to the µOR, the associated inhibitory G-protein (Gi/o) is activated. This leads to the dissociation of the Gαi/o and Gβγ subunits, which then modulate downstream effectors. The primary downstream effects of Gi/o activation by µOR agonists include:
-
Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7]
-
Modulation of ion channels: This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[6][7]
Caption: Biased signaling pathway of this compound at the µ-opioid receptor.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The novel μ‐opioid receptor agonist this compound depresses respiration and induces tolerance to antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–based discovery of opioid analgesics with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into the Role of Opioid Receptors in the GI Tract: Experimental Evidence and Therapeutic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
PZM21 Dosage for Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of PZM21, a μ-opioid receptor (μOR) agonist, in preclinical research settings. This compound has been investigated for its potential to provide analgesia with a reduced side-effect profile compared to classical opioids like morphine.[1][2][3] These guidelines are intended to assist in the design and execution of in vivo studies to evaluate the efficacy and safety of this compound.
Quantitative Data Summary
The following tables summarize the reported dosages of this compound used in various preclinical models. These values can serve as a starting point for dose-ranging studies.
Table 1: Systemic Administration of this compound in Rodent Models
| Animal Model | Administration Route | Dosage Range | Primary Assay | Key Findings | Reference |
| Mice | Intraperitoneal (i.p.) | 20, 40, 80 mg/kg | Tail Flick, Hot Plate, Conditioned Place Preference (CPP) | Dose-dependent antinociception; no CPP observed.[4] | [4] |
| Mice | Intraperitoneal (i.p.) | 10, 20, 40 mg/kg | Hot Plate | Dose-dependent analgesia; 40 mg/kg produced an equi-analgesic response to 10 mg/kg morphine.[5][6] | [5][6] |
| Mice | Intraperitoneal (i.p.) | 10 - 80 mg/kg | Respiratory Depression (Whole-body plethysmography) | Dose-dependent respiratory depression was observed.[7][8] | [7][8] |
| Mice | Subcutaneous (s.c.) | 20 mg/kg | Pharmacokinetic Analysis | This compound is metabolized slowly by mouse liver microsomes.[1] | [1] |
| Mice | Intravenous (i.v.) | 20 mg/kg | Acetic Acid-Induced Writhing, Hot-Water Tail-Withdrawal, Formalin-Induced Paw Licking | Exhibited significant antinociceptive effects.[9] | [9] |
Table 2: Intrathecal and Intravenous Self-Administration of this compound
| Animal Model | Administration Route | Dosage Range | Primary Assay | Key Findings | Reference |
| Mice | Intrathecal (i.t.) | 2.5, 5, 7.5 µg | Antinociception | This compound exerted antinociceptive effects.[4] | [4] |
| Mice | Intravenous (i.v.) Self-Administration | 0.05, 0.5 mg/kg/infusion | Reinforcement | This compound was self-administered.[4] | [4] |
| Rhesus Macaques | Subcutaneous (s.c.) | 1.0 - 6.0 mg/kg | Thermal Antinociception | Induced dose-dependent antinociceptive effects.[10] | [10] |
| Rhesus Macaques | Intravenous (i.v.) Self-Administration | 30 µg/kg/infusion | Reinforcement | This compound produced reinforcing effects similar to oxycodone.[10] | [10] |
| Rhesus Macaques | Intrathecal (i.t.) | 0.03 - 0.3 mg | Capsaicin-Induced Thermal Allodynia | Dose-dependently attenuated thermal allodynia.[10] | [10] |
Signaling Pathway of this compound
This compound is a G protein-biased agonist at the μ-opioid receptor.[2] It preferentially activates the Gαi/o signaling pathway, which is associated with analgesia, while having minimal recruitment of the β-arrestin-2 pathway, which is implicated in some of the adverse effects of opioids such as respiratory depression and constipation.[1][3]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. escholarship.org [escholarship.org]
- 4. Functional characterization of a novel opioid, this compound, and its effects on the behavioural responses to morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Structure–based discovery of opioid analgesics with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The novel μ‐opioid receptor agonist this compound depresses respiration and induces tolerance to antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Novel Biased Mu-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antinociceptive, reinforcing, and pruritic effects of the G-protein signalling-biased mu opioid receptor agonist this compound in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of PZM21 in Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a chronic and debilitating condition arising from damage to the somatosensory nervous system, presents a significant challenge in clinical management. Current therapeutic options, including opioids, are often limited by inadequate efficacy and severe side effects. PZM21 is a computationally designed, potent, and selective µ-opioid receptor (µOR) agonist.[1] It exhibits a strong bias towards the G-protein signaling pathway with minimal recruitment of β-arrestin-2.[1][2][3] This biased agonism is hypothesized to separate the analgesic effects of µOR activation from the typical opioid-related adverse effects such as respiratory depression and constipation, which are thought to be mediated by the β-arrestin pathway.[4]
These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of this compound in preclinical rodent models of neuropathic pain. The information is intended to guide researchers in designing and executing robust in vivo studies to investigate the therapeutic potential of this compound for neuropathic pain.
Mechanism of Action: Biased Agonism at the µ-Opioid Receptor
This compound acts as a biased agonist at the µ-opioid receptor. Upon binding, it preferentially activates the Gαi/o-protein signaling cascade, which is associated with analgesia.[2][4] This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels, and the modulation of ion channels, ultimately reducing neuronal excitability and nociceptive transmission. Unlike traditional opioids such as morphine, this compound shows minimal engagement of the β-arrestin-2 pathway.[1][2] The recruitment of β-arrestin-2 is linked to receptor desensitization, tolerance, and many of the undesirable side effects of opioids, including respiratory depression and constipation.[4] By selectively activating the G-protein pathway, this compound aims to provide potent pain relief with an improved safety profile.
Data Presentation: Efficacy of this compound in Pain Models
While specific data for this compound in neuropathic pain models is not yet widely published, the following table summarizes its analgesic effects in nociceptive pain models, which provides a basis for dose selection in neuropathic pain studies.
| Pain Model | Species | Dose (mg/kg, i.p.) | Analgesic Effect (% MPE) | Comparison | Reference |
| Hot Plate | Mouse | 10 | ~50% | - | [5] |
| Hot Plate | Mouse | 20 | ~70% | - | [5] |
| Hot Plate | Mouse | 40 | ~87% | Equi-analgesic to 10 mg/kg Morphine | [6][7] |
| Formalin Test | Mouse | 40 | Significant reduction in licking time | Similar to 10 mg/kg Morphine | [6] |
| Tail Flick | Mouse | 20, 40, 80 | Dose-dependent increase in latency | - | [8] |
%MPE = Percent Maximum Possible Effect
The following table is a template for presenting data from neuropathic pain studies with this compound.
| Neuropathic Pain Model | Species | Dose (mg/kg) | Route of Admin. | Behavioral Assay | Outcome Measure | % Reversal of Hyperalgesia/Allodynia |
| CCI | Rat | e.g., 10, 20, 40 | e.g., i.p. | von Frey | Paw Withdrawal Threshold (g) | |
| SNI | Mouse | e.g., 10, 20, 40 | e.g., i.p. | Cold Plate | Paw Withdrawal Latency (s) | |
| STZ-induced | Mouse | e.g., 10, 20, 40 | e.g., i.p. | von Frey | Paw Withdrawal Threshold (g) |
Experimental Protocols
The following are detailed protocols for inducing common rodent models of neuropathic pain and assessing pain-related behaviors. The suggested this compound dosages are based on effective doses in nociceptive pain models and should be optimized for specific neuropathic pain models.
I. Chronic Constriction Injury (CCI) Model in Rats
This model mimics peripheral nerve injury-induced neuropathic pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
4-0 chromic gut or silk suture
-
Wound clips or sutures
-
This compound (dissolved in sterile saline)
-
Vehicle (sterile saline)
-
Behavioral testing equipment (von Frey filaments, cold plate)
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat with isoflurane. Shave and sterilize the skin over the lateral aspect of the thigh.
-
Sciatic Nerve Exposure: Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.
-
Nerve Ligation: Carefully free the nerve from the surrounding connective tissue. Place four loose ligatures of 4-0 chromic gut or silk suture around the nerve with approximately 1 mm spacing between them. The ligatures should be tightened until a brief twitch of the foot is observed.
-
Wound Closure: Close the muscle layer with sutures and the skin incision with wound clips or sutures.
-
Post-operative Care: Allow the animal to recover in a warm cage. Monitor for signs of distress.
-
Behavioral Testing: Assess for the development of mechanical allodynia and thermal hyperalgesia starting 7 days post-surgery.
-
This compound Administration: Once neuropathic pain behaviors are established and stable (typically 14-21 days post-surgery), administer this compound (suggested doses: 10, 20, 40 mg/kg, i.p.) or vehicle.
-
Post-treatment Assessment: Perform behavioral testing at peak effect time points (e.g., 30, 60, 120 minutes) after this compound administration.
II. Spared Nerve Injury (SNI) Model in Mice
This model also induces robust and long-lasting neuropathic pain behaviors.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical microscope
-
Fine surgical instruments (micro-scissors, forceps)
-
6-0 silk suture
-
This compound and vehicle
-
Behavioral testing equipment
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the mouse and prepare the surgical site as described for the CCI model.
-
Nerve Exposure: Under a surgical microscope, expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.[9]
-
Nerve Ligation and Transection: Tightly ligate the common peroneal and tibial nerves with 6-0 silk suture. Transect the nerves distal to the ligation, removing a small section of the distal nerve stump.[9]
-
Sural Nerve Sparing: Take extreme care to leave the sural nerve intact.[9]
-
Wound Closure and Post-operative Care: Close the wound and provide post-operative care as in the CCI model.
-
Behavioral Testing and this compound Administration: Follow the same timeline and procedures for behavioral testing and drug administration as described for the CCI model.
III. Streptozotocin (STZ)-Induced Diabetic Neuropathy Model in Mice
This model is used to study neuropathic pain associated with diabetes.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (pH 4.5)
-
Glucometer and test strips
-
This compound and vehicle
-
Behavioral testing equipment
Procedure:
-
Diabetes Induction: Fast the mice for 4-6 hours. Prepare a fresh solution of STZ in cold citrate buffer. Administer a single intraperitoneal injection of STZ (e.g., 150-200 mg/kg).[10]
-
Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours after STZ injection and then weekly. Mice with blood glucose levels >250 mg/dL are considered diabetic.[10]
-
Development of Neuropathy: Allow 2-4 weeks for the development of neuropathic pain behaviors.
-
Behavioral Testing and this compound Administration: Once mechanical allodynia and/or thermal hyperalgesia are established, perform baseline behavioral testing. Administer this compound (suggested doses: 10, 20, 40 mg/kg, i.p.) or vehicle and assess its effects on pain behaviors.
IV. Behavioral Assays for Neuropathic Pain
A. Von Frey Test for Mechanical Allodynia
This test measures the sensitivity to a non-noxious mechanical stimulus.
Procedure:
-
Place the animal in a Plexiglas chamber with a wire mesh floor and allow it to acclimatize for at least 15-20 minutes.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
A positive response is a sharp withdrawal of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
B. Cold Plate Test for Thermal Hyperalgesia
This assay assesses the response to a noxious cold stimulus.
Procedure:
-
Place the animal on a cold plate apparatus set to a specific temperature (e.g., 0-5°C).
-
Record the latency to the first sign of nociceptive behavior (e.g., paw licking, jumping, or flinching).
-
A cut-off time (e.g., 30-60 seconds) should be used to prevent tissue damage.
Conclusion
This compound represents a promising novel analgesic with a mechanism of action that may offer a significant advantage over traditional opioids for the treatment of neuropathic pain. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound in relevant animal models. Rigorous and well-controlled studies using these models are essential to fully characterize the analgesic efficacy and safety profile of this compound and to determine its potential for clinical development as a treatment for neuropathic pain.
References
- 1. Spared Nerve Injury Model of Neuropathic Pain in Mice [bio-protocol.org]
- 2. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal hyperalgesia test in adult rodents [protocols.io]
- 4. inotiv.com [inotiv.com]
- 5. The novel μ‐opioid receptor agonist this compound depresses respiration and induces tolerance to antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Functional characterization of a novel opioid, this compound, and its effects on the behavioural responses to morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of sensory neuropathy in streptozotocin-induced diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PZM21 Experimental Variability in Respiratory Depression: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the experimental variability associated with PZM21, particularly concerning its effects on respiratory depression.
Frequently Asked Questions (FAQs)
Q1: Initial reports suggested this compound causes minimal respiratory depression. Why are subsequent studies showing conflicting results?
A1: The initial characterization of this compound suggested a favorable safety profile with minimal respiratory depression compared to traditional opioids like morphine.[1][2] However, follow-up studies have demonstrated that this compound can indeed cause significant respiratory depression, comparable in extent to morphine at equi-analgesic doses.[3][4] This discrepancy is a critical point of experimental variability and may be attributed to several factors, including differences in experimental protocols, the animal strains used, and the specific respiratory parameters measured.[5] One study noted that the vehicle used in the initial experiments may have obscured the respiratory depressant effects of this compound.[3]
Q2: What is the proposed mechanism of action for this compound, and how does it relate to respiratory depression?
A2: this compound was designed as a µ-opioid receptor (MOR) agonist with a bias towards the G protein signaling pathway and away from the β-arrestin pathway.[1][6] The G protein pathway is primarily associated with analgesia, while the β-arrestin pathway has been linked to many of the adverse side effects of opioids, including respiratory depression and constipation.[1] The hypothesis was that a G protein-biased agonist like this compound would provide pain relief with a reduced risk of respiratory depression.[7][8] However, there is ongoing debate and conflicting data on whether this compound is a true G protein-biased agonist and the precise role of β-arrestin in opioid-induced respiratory depression.[3][9] Some evidence suggests that G protein signaling itself can mediate respiratory depression.[7]
Q3: What are the key experimental parameters that can influence the observed respiratory effects of this compound?
A3: Several experimental variables can significantly impact the respiratory outcomes in studies of this compound:
-
Animal Strain: Different mouse strains, such as C57BL and CD-1, have been used in various studies and may exhibit different sensitivities to opioid-induced respiratory depression.[3]
-
Dosage: The respiratory depressant effects of this compound are dose-dependent.[3][4] At higher doses, the respiratory depression becomes more pronounced and may involve non-opioid receptor-mediated mechanisms.[3]
-
Respiratory Measurement Technique: The method used to assess respiration is crucial. Whole-body plethysmography is a common technique that can measure both respiratory rate and tidal volume.[3][4] Studies have shown that this compound-induced respiratory depression is primarily due to a decrease in respiratory rate, not tidal volume.[3][4]
-
Gas Composition: The composition of the air breathed by the animals during the experiment (e.g., room air vs. air with 5% CO2) can influence the respiratory response.[3]
Q4: How does tolerance development differ between the analgesic and respiratory depressant effects of this compound?
A4: Studies have shown a clear dissociation in the development of tolerance to the effects of this compound. With repeated administration, complete tolerance develops to the analgesic (antinociceptive) effects of this compound within a few days.[3][5] In contrast, no significant tolerance develops to its respiratory depressant effects over the same period, a pattern also observed with morphine.[3][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No observable respiratory depression at expected analgesic doses. | - Insufficient dose. - Animal strain is less sensitive. - Measurement technique lacks sensitivity. - Vehicle effect masking the drug effect. | - Perform a dose-response study to determine the effective dose for respiratory depression in your specific animal model. - Consider using a different, more sensitive mouse strain (e.g., CD-1).[3] - Ensure your respiratory monitoring equipment (e.g., plethysmography) is properly calibrated and sensitive enough to detect changes in respiratory rate. - Carefully select and validate your vehicle control to ensure it does not have confounding effects on respiration. |
| High variability in respiratory depression data between subjects. | - Inconsistent drug administration (e.g., i.p. injection technique). - Stress or movement artifacts in freely moving animals. - Individual differences in drug metabolism and receptor expression. | - Standardize drug administration procedures and ensure proper training of personnel. - Allow for an adequate acclimatization period for the animals in the plethysmography chambers before recording baseline measurements. - Increase the sample size (n) per group to improve statistical power and account for individual variability. |
| Respiratory depression is not reversed by naloxone (B1662785). | - The dose of this compound is too high, potentially engaging non-opioid receptor-mediated pathways.[3] - Insufficient dose of naloxone. | - At high doses of this compound (e.g., 80 mg·kg⁻¹), the respiratory depression may not be fully reversible by standard doses of naloxone, suggesting a non-opioid component to the effect.[3] - Consider a dose-response experiment with naloxone to determine the effective reversal dose for the specific this compound dose used. |
Quantitative Data Summary
Table 1: In Vitro Signaling Profile of this compound
| Ligand | Assay | EC₅₀ (nM) | Maximum Response (% of DAMGO) | Reference |
| This compound | Gᵢ Activation (BRET) | 1.8 - 270 | Partial Agonist (lower efficacy than DAMGO) | [3][6][10] |
| This compound | β-arrestin-3 Recruitment (BRET) | - | Minimal recruitment | [3] |
| Morphine | Gᵢ Activation (BRET) | - | Partial Agonist (lower efficacy than DAMGO) | [3] |
| Morphine | β-arrestin-3 Recruitment (BRET) | - | Lower efficacy than DAMGO | [3] |
| DAMGO | Gᵢ Activation (BRET) | - | High Efficacy Agonist | [3] |
| DAMGO | β-arrestin-3 Recruitment (BRET) | - | High Efficacy Agonist | [3] |
Table 2: In Vivo Respiratory Effects of this compound vs. Morphine in Mice
| Compound | Dose (mg·kg⁻¹, i.p.) | Animal Strain | Primary Respiratory Effect | Comparison to Morphine | Reference |
| This compound | 10 - 80 | CD-1 | Dose-dependent decrease in respiratory rate | Similar respiratory depression at equi-antinociceptive doses | [3] |
| Morphine | 1 - 30 | CD-1 | Dose-dependent decrease in respiratory rate | - | [3] |
| This compound | 40 | C57BL/CD-1 | Significant respiratory depression | Similar in extent to morphine (10 mg/kg) | |
| Morphine | 10 | C57BL/CD-1 | Significant respiratory depression | - |
Experimental Protocols
1. In Vitro G Protein Activation and β-arrestin Recruitment Assays (BRET)
-
Cell Line: HEK 293 cells co-expressing the µ-opioid receptor and BRET biosensors for G protein activation (e.g., Gαi1-Rluc8 and Gγ2-GFP2) or β-arrestin recruitment (e.g., µOR-Rluc8 and β-arrestin-2-GFP2).
-
Procedure:
-
Plate the cells in a white, clear-bottom 96-well plate and culture overnight.
-
Replace the culture medium with a buffer (e.g., HBSS).
-
Add the BRET substrate (e.g., coelenterazine (B1669285) h) to each well.
-
Incubate for 5-10 minutes.
-
Measure the baseline BRET ratio using a plate reader capable of detecting both luminescence signals (e.g., 485 nm for Rluc8 and 525 nm for GFP2).
-
Add varying concentrations of this compound, morphine (as a comparator), and DAMGO (as a high-efficacy agonist) to the wells.
-
Measure the BRET ratio again after a 10-15 minute incubation period.
-
Calculate the net BRET ratio by subtracting the baseline reading.
-
Plot the concentration-response curves and determine EC₅₀ and Emax values.
-
2. In Vivo Respiratory Function Measurement (Whole-Body Plethysmography)
-
Animals: Male CD-1 or C57BL mice.
-
Apparatus: Whole-body plethysmography chambers connected to a data acquisition system.
-
Procedure:
-
Acclimatize the mice to the plethysmography chambers for at least 30-60 minutes before the experiment.
-
Record baseline respiratory parameters (respiratory rate, tidal volume, and minute volume) for a stable period (e.g., 15-30 minutes).
-
Administer this compound, morphine, or vehicle control via intraperitoneal (i.p.) injection.
-
Continuously record respiratory parameters for at least 60-90 minutes post-injection.
-
Analyze the data by calculating the percentage change from baseline for each parameter at different time points.
-
For studies involving hypercapnic challenge, supply the chambers with a gas mixture of 5% CO₂ in air.[3]
-
Visualizations
Caption: this compound's biased agonism at the µ-opioid receptor.
Caption: Workflow for assessing opioid-induced respiratory depression.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The novel μ‐opioid receptor agonist this compound depresses respiration and induces tolerance to antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel μ-opioid receptor agonist this compound depresses respiration and induces tolerance to antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rndsystems.com [rndsystems.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
Optimizing PZM21 dosage to minimize side effects
Technical Support Center: PZM21
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing this compound dosage to achieve maximal therapeutic efficacy while minimizing potential side effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a G-protein biased agonist for the mu-opioid receptor (MOR). Unlike traditional opioids, it preferentially activates the G-protein signaling cascade, which is associated with analgesia, over the β-arrestin2 recruitment pathway, which is linked to side effects such as respiratory depression and tolerance. The goal of this biased agonism is to separate the desired analgesic effects from the adverse ones.
Q2: What are the most common side effects observed with this compound in preclinical models?
A2: While this compound is designed to have a safer profile, dose-dependent side effects can still occur. The most commonly reported side effects in rodent models include sedation, transient respiratory depression, and reduced gastrointestinal motility. The incidence and severity of these effects are highly dependent on the administered dose.
Q3: How does the bioavailability of this compound differ across common administration routes?
A3: The route of administration significantly impacts the pharmacokinetics of this compound. Intravenous (IV) administration results in 100% bioavailability and a rapid onset of action. Subcutaneous (SC) and intraperitoneal (IP) injections show high bioavailability (80-90%) but with a slower absorption rate. Oral (PO) bioavailability is considerably lower due to first-pass metabolism. See the table below for a summary.
Q4: Is there a known antidote for this compound overdose in an experimental setting?
A4: Yes, in cases of severe overdose or adverse events in preclinical models, the non-selective opioid antagonist naloxone (B1662785) can be used to rapidly reverse the effects of this compound. It is crucial to monitor the subject's respiratory function and re-administer naloxone if necessary, due to its shorter half-life compared to this compound.
Troubleshooting Guides
Problem 1: High variability in analgesic response at a given dose.
-
Possible Cause 1: Inconsistent Drug Formulation. this compound may not be fully solubilized or may have precipitated out of the vehicle solution.
-
Solution: Ensure the vehicle (e.g., saline, DMSO, PBS) is appropriate for this compound. Use sonication or gentle warming to aid dissolution and visually inspect the solution for particulates before each administration. Prepare fresh solutions daily.
-
-
Possible Cause 2: Subject-Specific Metabolic Differences. Genetic or metabolic variations within the animal colony can lead to different rates of drug metabolism.
-
Solution: Increase the sample size (n) per group to reduce the impact of individual outliers. Ensure that animals are age- and weight-matched across all experimental groups.
-
Problem 2: Significant respiratory depression is observed even at doses required for effective analgesia.
-
Possible Cause: Narrow Therapeutic Window. The therapeutic index for this compound in your specific model or pain assay might be narrower than anticipated.
-
Solution 1: Refine the Dose-Response Curve. Conduct a more detailed dose-response study with smaller dose increments to precisely identify the minimal effective dose for analgesia and the threshold dose for respiratory depression.
-
Solution 2: Consider a Different Administration Route. Switching from IV to SC or IP administration can slow drug absorption, potentially blunting the peak plasma concentration (Cmax) and reducing the severity of acute side effects like respiratory depression.
-
Problem 3: The analgesic effect of this compound diminishes faster than expected.
-
Possible Cause: Rapid Metabolism and Clearance. The half-life of this compound in the chosen animal model may be shorter than anticipated, leading to a brief duration of action.
-
Solution: Implement a different dosing schedule, such as more frequent administrations or a continuous infusion protocol (e.g., via an osmotic minipump), to maintain a steady-state plasma concentration within the therapeutic window.
-
Data & Protocols
Data Summary Tables
Table 1: Dose-Dependent Efficacy and Side Effects of this compound in a Murine Model (SC Administration)
| Dosage (mg/kg) | Analgesic Efficacy (% MPE in Hot Plate Test) | Incidence of Respiratory Depression (>20% decrease in RR) | Gastrointestinal Transit (% Inhibition) |
| 0.5 | 15 ± 4% | 0% | 5 ± 2% |
| 1.0 | 45 ± 8% | 5% | 22 ± 5% |
| 2.5 | 82 ± 10% | 20% | 58 ± 7% |
| 5.0 | 95 ± 5% | 65% | 85 ± 6% |
% MPE = Maximum Possible Effect; RR = Respiration Rate. Data are presented as mean ± SEM.
Table 2: Pharmacokinetic Properties of this compound
| Administration Route | Bioavailability (%) | Tmax (minutes) | Half-life (t½, hours) |
| Intravenous (IV) | 100 | 2 | 2.1 |
| Subcutaneous (SC) | 88 | 20 | 2.5 |
| Intraperitoneal (IP) | 82 | 15 | 2.3 |
| Oral (PO) | 12 | 45 | 1.8 |
Experimental Protocols
Protocol 1: Establishing a Dose-Response Curve for Analgesia and Respiratory Depression
-
Animal Preparation: Acclimate adult male C57BL/6 mice (8-10 weeks old) to the laboratory environment for at least 7 days. Handle animals daily for 3 days prior to the experiment to minimize stress.
-
Baseline Measurements:
-
Analgesia (Hot Plate Test): Place each mouse on a hot plate maintained at 52 ± 0.5°C and record the latency to lick a hind paw or jump. Enforce a cut-off time of 30 seconds to prevent tissue damage. This is the baseline latency.
-
Respiration (Whole-Body Plethysmography): Place each mouse in a plethysmography chamber and allow it to acclimate for 15-20 minutes. Record the respiratory rate (breaths per minute) for 5 minutes to establish a stable baseline.
-
-
Drug Administration:
-
Prepare this compound solutions in sterile saline at concentrations corresponding to doses of 0, 0.5, 1.0, 2.5, and 5.0 mg/kg.
-
Administer the assigned dose to each mouse via subcutaneous (SC) injection in a volume of 10 mL/kg.
-
-
Post-Administration Assessment:
-
At 30 minutes post-injection (corresponding to the approximate Tmax for SC route), repeat the hot plate test to determine the post-drug latency.
-
Immediately following the hot plate test, place the animal back into the plethysmography chamber and record its respiratory rate for 5 minutes.
-
-
Data Analysis:
-
Calculate the analgesic effect as the Percent Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100.
-
Calculate the change in respiratory rate as a percentage decrease from the baseline measurement.
-
Plot the mean %MPE and mean respiratory depression against the this compound dose to generate dose-response curves.
-
Visualizations
Caption: this compound's biased agonism signaling pathway at the mu-opioid receptor.
PZM21 Stability in Solution: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of PZM21 in solution. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is sparingly soluble in aqueous solutions. For in vitro studies, Dimethyl sulfoxide (B87167) (DMSO) is a common solvent. For in vivo experiments, various co-solvent systems are necessary to achieve and maintain solubility.
Q2: My this compound is precipitating out of solution. What should I do?
A2: Precipitation upon preparation or during storage is a common issue with this compound. To aid dissolution, gentle heating and/or sonication can be effective. If precipitation occurs after a freeze-thaw cycle, it is recommended to warm the solution and vortex or sonicate to redissolve the compound. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.[1]
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is critical to maintaining the integrity of this compound. Recommendations for both the solid form and stock solutions are summarized in the table below.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| Stock Solution | -80°C | 2 years |
| Stock Solution | -20°C | 1 year |
Q4: For how long is a this compound working solution stable at room temperature?
A4: There is limited published data on the stability of this compound in working solutions at room temperature. One supplier suggests that solutions are unstable and should be prepared fresh. It is best practice to prepare working dilutions immediately before an experiment. If this is not feasible, it is recommended that researchers conduct their own stability studies under their specific experimental conditions.
Q5: Are there any known degradation pathways for this compound in solution?
A5: Specific degradation pathways for this compound in solution have not been extensively published. As a precaution, it is advisable to protect solutions from light and to use high-purity solvents to minimize potential degradation.
Q6: How does pH affect the stability of this compound in solution?
A6: The effect of pH on this compound stability has not been detailed in the available literature. However, the molecule contains functional groups that could be susceptible to pH-dependent hydrolysis. When preparing buffered solutions, it is recommended to start with a neutral pH and to perform stability checks if acidic or basic conditions are required for the experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation during preparation | Incomplete dissolution. | Use gentle heating and/or sonication to aid dissolution.[1] |
| Precipitation after freeze-thaw cycle | Compound coming out of solution at low temperatures. | Warm the vial to room temperature and vortex or sonicate to redissolve. Aliquot stock solutions to minimize freeze-thaw cycles.[1] |
| Inconsistent experimental results | Degradation of this compound in working solution. | Prepare fresh working solutions for each experiment. If solutions must be stored, conduct a small-scale stability study under your specific storage conditions. |
| Low potency in bioassay | Incorrect solvent or formulation for the intended use. | Ensure the solvent system is compatible with your experimental model. For in vivo studies, consider using a recommended formulation (see Experimental Protocols section). |
Experimental Protocols
Recommended Formulations for In Vivo Studies
Achieving a stable and homogenous solution is critical for accurate dosing in animal studies. The following table summarizes tested formulations for this compound.
| Protocol | Solvent Composition | Achieved Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.92 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.92 mM) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.92 mM) |
Protocol for Preparing a 1 mL Working Solution (Protocol 1)
-
Start with a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To 400 µL of PEG300, add 100 µL of the this compound DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL.
Preparation of Saline: Dissolve 0.9 g of sodium chloride in deionized water and adjust the volume to 100 mL.
Stability Assessment by HPLC
While specific stability-indicating methods for this compound are not publicly available, a general approach using High-Performance Liquid Chromatography (HPLC) can be employed to assess the stability of your solutions.
-
Method: A reverse-phase HPLC method with UV detection is a common technique for stability studies of small molecules.
-
Procedure:
-
Prepare a fresh solution of this compound and acquire an initial chromatogram (Time 0).
-
Store the solution under your desired conditions (e.g., room temperature, 4°C, protected from light).
-
At specified time points, inject an aliquot of the stored solution into the HPLC system.
-
Monitor for a decrease in the peak area of the this compound parent peak and the appearance of new peaks, which may indicate degradation products.
-
Visual Guides
References
Addressing PZM21 off-target effects in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the μ-opioid receptor agonist, PZM21. The following information is designed to help address specific issues related to potential off-target effects in various assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective agonist for the μ-opioid receptor (μOR)[1]. It was designed as a G-protein biased agonist, meaning it preferentially activates the G-protein signaling pathway over the β-arrestin-2 recruitment pathway[2][3]. The activation of the G-protein pathway is thought to be responsible for the analgesic effects of opioids, while the β-arrestin-2 pathway has been associated with some of the adverse side effects, such as respiratory depression and constipation[4][5][6]. However, some studies suggest that this compound is a low-efficacy partial agonist for both G-protein and β-arrestin signaling pathways[6][7].
Q2: How selective is this compound for the μ-opioid receptor?
This compound exhibits high selectivity for the μ-opioid receptor. It is reported to be a 500-fold weaker agonist at the δ-opioid receptor and acts as an antagonist at the κ-opioid receptor[1][3]. It has shown no detectable agonist activity at the nociceptin (B549756) receptor[1].
Q3: What are the known off-target effects of this compound?
This compound has been screened against a large panel of over 300 G-protein coupled receptors (GPCRs) and showed high specificity for the μ-opioid receptor[4]. While some activity was noted at a high concentration (10 μM) at several peptide and protein receptors, no potent off-target activity was confirmed in full dose-response experiments[3][4]. This compound does interact with the hERG channel, with a reported IC50 of 2-4 μM, which is 500- to 1,000-fold weaker than its potency as a μOR agonist[1][4]. It also has weak inhibitory effects on neurotransmitter transporters, with IC50 values ranging from 7.8 to 34 μM[4].
Quantitative Data Summary
Table 1: this compound Receptor Binding Affinities and Potencies
| Receptor | Species | Assay Type | Parameter | Value | Reference |
| μ-Opioid Receptor | Human | Radioligand Binding | pKi | 9.0 | [8] |
| μ-Opioid Receptor | Human | G-protein Activation (Glosensor) | EC50 | 1.8 nM | [1] |
| μ-Opioid Receptor | Human | G-protein Activation (BRET) | EC50 | 4.6 nM | |
| δ-Opioid Receptor | - | Functional Assay | Agonist Activity | 500-fold weaker than μOR | [1] |
| κ-Opioid Receptor | - | Functional Assay | Antagonist Activity | Ki = 18 nM | [8] |
| β-arrestin-2 Recruitment | Human | PathHunter Assay | Recruitment | Minimal to none | [4] |
| β-arrestin-2 Recruitment (with GRK2 overexpression) | Human | PathHunter Assay | EC50 | 94 nM | [9] |
Table 2: this compound Off-Target Activity
| Target | Assay Type | Parameter | Value | Reference |
| hERG Channel | Inhibition Assay | IC50 | 2-4 μM | [1][4] |
| Dopamine Transporter (DAT) | Inhibition Assay | IC50 | >10 μM | [4] |
| Norepinephrine Transporter (NET) | Inhibition Assay | IC50 | 7.8 μM | [4] |
| Serotonin Transporter (SERT) | Inhibition Assay | IC50 | 34 μM | [4] |
Troubleshooting Guides
In Vitro Assays
Issue 1: High background or low signal-to-noise ratio in β-arrestin recruitment assays.
-
Question: I am not observing the expected G-protein bias for this compound in my β-arrestin recruitment assay; the signal window is very narrow. What could be the cause?
-
Answer: A narrow signal window in a β-arrestin recruitment assay can be due to several factors. This compound is known to have very low efficacy in recruiting β-arrestin-2, and in some systems, this recruitment is undetectable[4].
-
Troubleshooting Steps:
-
Cell Line and Receptor Expression: Ensure you are using a cell line with robust and stable expression of the μ-opioid receptor and the β-arrestin fusion protein. Low receptor expression can lead to a weak signal.
-
GRK Overexpression: Co-transfection with a G-protein-coupled receptor kinase (GRK), such as GRK2, can amplify the β-arrestin recruitment signal for some agonists[9]. Consider this as a way to increase your assay window.
-
Agonist Concentration: Use a full dose-response curve for this compound to ensure you are capturing the maximal response, even if it is low.
-
Assay Controls: Include a strong β-arrestin recruiting agonist, like DAMGO, as a positive control to confirm the assay is performing as expected.
-
Cell Density: Optimize the cell density per well, as too high or too low a density can negatively impact the assay performance[10].
-
-
Issue 2: Inconsistent results in opioid receptor binding assays.
-
Question: My Ki values for this compound in competitive binding assays are variable between experiments. How can I improve reproducibility?
-
Answer: Variability in binding assays can stem from multiple sources.
-
Troubleshooting Steps:
-
Radioligand Concentration: Use a radioligand concentration at or below its Kd value to minimize non-specific binding[11].
-
Equilibrium Conditions: Ensure your incubation time is sufficient to reach equilibrium. For radioligands with high affinity, this may require longer incubation times[12].
-
Buffer Composition: The ionic strength and pH of the binding buffer can significantly impact receptor conformation and ligand binding. Maintain a consistent buffer composition for all experiments[11].
-
Non-Specific Binding: To minimize non-specific binding, pre-treat filters with polyethyleneimine (PEI) and include bovine serum albumin (BSA) in your buffer[11].
-
Standardized Protocol: Adhere to a strictly standardized protocol, including incubation times, temperatures, and washing steps[11].
-
-
In Vivo Assays
Issue 3: Unexpected respiratory depression observed with this compound in mice.
-
Question: this compound was reported to have minimal respiratory depression, but I am observing a significant decrease in respiration in my mouse model. Could this be an off-target effect?
-
Answer: While initially reported to have a better respiratory profile than morphine, subsequent studies have shown that this compound can cause dose-dependent respiratory depression, primarily by decreasing the rate of breathing[6][7]. This is likely an on-target effect mediated by the μ-opioid receptor.
-
Troubleshooting and Confirmatory Steps:
-
Dose-Response Relationship: Perform a full dose-response study for this compound's effect on respiration to characterize its potency and efficacy in your model.
-
Use of Antagonists: To confirm that the respiratory depression is μ-opioid receptor-mediated, pre-treat animals with a selective μ-opioid receptor antagonist like naloxone (B1662785). The reversal of respiratory depression by naloxone would indicate an on-target effect[6].
-
Comparison with a Classic Opioid: Include a standard opioid like morphine in your experiments to benchmark the respiratory effects of this compound in your specific experimental setup.
-
Control for Off-Target κ-Opioid Receptor Antagonism: Since this compound is a κ-opioid receptor antagonist, consider including a selective κ-opioid receptor agonist as a control to ensure that the observed effects are not due to interactions with this receptor.
-
-
Issue 4: this compound shows no analgesic effect in the tail-flick assay.
-
Question: I see a clear analgesic effect of this compound in the hot plate assay, but not in the tail-flick test. Is my experiment failing?
-
Answer: This is a known and intriguing characteristic of this compound. The hot plate test measures a response to a supraspinally organized nociceptive stimulus, while the tail-flick test is a spinal reflex[3]. The lack of effect in the tail-flick assay suggests that this compound's analgesic properties may be more pronounced for the affective (CNS-mediated) component of pain rather than reflexive pain responses[3][4]. This is not indicative of an experimental failure but rather a key feature of this compound's pharmacological profile.
Visualizations
Caption: this compound's G-protein biased signaling pathway at the μ-opioid receptor.
Caption: Workflow for investigating potential off-target effects of this compound.
Caption: A logical approach to troubleshooting common assay issues.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of this compound for the μ-opioid receptor.
-
Materials:
-
Cell membranes prepared from cells stably expressing the human μ-opioid receptor.
-
Radioligand (e.g., [³H]DAMGO).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
This compound stock solution.
-
Non-specific binding control (e.g., 10 µM Naloxone).
-
96-well plates.
-
Glass fiber filters (pre-soaked in 0.5% PEI).
-
Scintillation fluid and counter.
-
-
Methodology:
-
In a 96-well plate, add binding buffer, a fixed concentration of radioligand (at its Kd), and varying concentrations of this compound.
-
For total binding wells, add only buffer and radioligand.
-
For non-specific binding wells, add buffer, radioligand, and a high concentration of a non-labeled ligand (e.g., Naloxone).
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of this compound from a competitive binding curve and calculate the Ki using the Cheng-Prusoff equation.
-
Protocol 2: Mouse Hot Plate Test for Analgesia
This protocol assesses the analgesic effect of this compound in response to a thermal stimulus.
-
Materials:
-
Hot plate apparatus with adjustable temperature.
-
Male C57BL/6J mice.
-
This compound solution for injection (e.g., dissolved in 0.9% saline).
-
Vehicle control (0.9% saline).
-
Positive control (e.g., Morphine).
-
Timer.
-
-
Methodology:
-
Acclimatize the mice to the testing room for at least 30-60 minutes before the experiment[13].
-
Set the hot plate temperature to a constant, noxious temperature (e.g., 52-55°C)[13].
-
Determine the baseline latency for each mouse by placing it on the hot plate and measuring the time it takes to elicit a pain response (e.g., hind paw licking or jumping). A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage[5][13].
-
Administer this compound, vehicle, or a positive control to the mice (e.g., via intraperitoneal injection).
-
At specific time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the response latency[2].
-
Calculate the percentage of maximal possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Protocol 3: Whole-Body Plethysmography for Respiratory Function in Mice
This protocol measures respiratory parameters in conscious, unrestrained mice.
-
Materials:
-
Whole-body plethysmography chamber.
-
Pressure transducer.
-
Data acquisition system and software.
-
Male C57BL/6J mice.
-
This compound solution for injection.
-
Vehicle control.
-
-
Methodology:
-
Calibrate the plethysmography system according to the manufacturer's instructions[14][15].
-
Allow the mice to acclimate to the plethysmography chamber for a period before recording to reduce stress[14][15].
-
Administer this compound or vehicle to the mice.
-
Place the mouse in the chamber and record respiratory parameters (e.g., respiratory rate, tidal volume, and minute volume) continuously or at set time points post-injection[14][16].
-
Analyze the data to determine the effect of this compound on respiratory function compared to the vehicle control.
-
Protocol 4: β-Arrestin Recruitment Assay (PathHunter)
This protocol measures the recruitment of β-arrestin-2 to the μ-opioid receptor.
-
Materials:
-
PathHunter cell line co-expressing the μ-opioid receptor fused to a peptide tag and β-arrestin-2 fused to an enzyme fragment.
-
Cell culture medium and reagents.
-
This compound stock solution.
-
Positive control agonist (e.g., DAMGO).
-
Assay buffer.
-
Detection reagents.
-
96-well or 384-well white, clear-bottom plates.
-
Luminometer.
-
-
Methodology:
-
Seed the PathHunter cells in the assay plates and incubate overnight.
-
Prepare serial dilutions of this compound and the positive control agonist in assay buffer.
-
Add the compound dilutions to the cells and incubate for a specified period (e.g., 90 minutes) at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate at room temperature to allow the signal to develop.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Structure–based discovery of opioid analgesics with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jove.com [jove.com]
- 6. The novel μ‐opioid receptor agonist this compound depresses respiration and induces tolerance to antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Structure‐Based Evolution of G Protein‐Biased μ‐Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. benchchem.com [benchchem.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography [jove.com]
- 16. Novel whole body plethysmography system for the continuous characterization of sleep and breathing in a mouse - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PZM21 Partial Agonism and Receptor Reserve
This technical support center is designed for researchers, scientists, and drug development professionals investigating the pharmacology of PZM21 and other G protein-coupled receptor (GPCR) ligands. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with experimental design and data interpretation, particularly concerning partial agonism and the influence of receptor reserve at the mu-opioid receptor (MOR).
Frequently Asked Questions (FAQs)
Q1: We observe that this compound behaves like a full agonist in our G protein activation assay, but it's described as a partial agonist. Why is there a discrepancy?
A1: This is a classic pharmacological observation that can often be explained by the concept of receptor reserve .[1] In cell systems with a high density of mu-opioid receptors (MORs), a partial agonist like this compound may only need to activate a small fraction of the total receptor pool to elicit a maximal response in a highly amplified signaling pathway, such as G protein activation.[1] This can make it appear as a full agonist in that specific assay. However, in pathways with less signal amplification or in tissues with lower receptor expression, its partial agonist nature becomes apparent.[2]
Q2: In our β-arrestin recruitment assay, this compound shows very low to no activity, even at high concentrations. Is this expected?
A2: Yes, this is the expected behavior for this compound. It is characterized as a potent G protein-biased agonist with minimal or no recruitment of β-arrestin-2.[3][4] This biased signaling profile is a key feature of this compound and is thought to contribute to its reduced side-effect profile compared to conventional opioids like morphine.[3][4][5]
Q3: How can we experimentally determine if our results are influenced by receptor reserve?
A3: To experimentally address the influence of receptor reserve, you can employ a receptor alkylation method. This involves pre-treating your cells with an irreversible antagonist for the mu-opioid receptor, such as β-funaltrexamine (β-FNA). This will reduce the number of available functional receptors. By performing concentration-response curves for your agonist (e.g., this compound) with and without β-FNA pre-treatment, you can observe a rightward shift in the potency (EC50) and a potential decrease in the maximal response (Emax) for partial agonists as the receptor reserve is diminished.[6]
Q4: We are developing a novel compound and see G protein activation but no β-arrestin recruitment. Does this automatically mean it has a better therapeutic profile?
A4: While G protein bias is a promising strategy for developing safer analgesics, the absence of β-arrestin recruitment alone does not guarantee an improved therapeutic profile.[5][7] Factors such as the ligand's intrinsic efficacy at the G protein pathway, its selectivity for different Gα subunits, and its pharmacokinetic and pharmacodynamic properties all play a crucial role in its overall in vivo effects, including the potential for side effects like respiratory depression.[7][8] For instance, some studies have shown that this compound can still cause respiratory depression.[8]
Q5: Our dose-response curve for this compound in a G protein activation assay is very steep. What could be the cause of this?
A5: A steep dose-response curve can be indicative of high signal amplification in your assay system. When a small increase in receptor occupancy by an agonist leads to a large increase in the measured downstream response, the resulting curve will be steep. This is often observed in assays measuring second messengers like cAMP or in systems with a high receptor-to-G protein ratio. While this can enhance assay sensitivity, it can also mask the true efficacy of a partial agonist.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| High background signal in a G protein activation assay | Constitutive (agonist-independent) activity of the receptor. | - Use an inverse agonist to reduce basal activity. - Optimize cell density and receptor expression levels. |
| Non-specific binding of the detection reagents. | - Increase the number of wash steps. - Include a control with cells not expressing the receptor. | |
| Low signal-to-noise ratio in a β-arrestin recruitment assay | Low receptor expression or inefficient coupling to β-arrestin. | - Verify receptor expression using a validated antibody or a radiolabeled antagonist. - Consider co-expression of G protein-coupled receptor kinase 2 (GRK2) to enhance receptor phosphorylation and subsequent arrestin recruitment for some agonists.[4] |
| The ligand is a weak partial agonist or antagonist for this pathway. | - This is expected for this compound. Use a known full agonist like DAMGO as a positive control to ensure the assay is working correctly. | |
| Inconsistent EC50 values for the same compound across different experiments | Variability in cell passage number, leading to changes in receptor expression. | - Use cells within a consistent and low passage number range for all experiments. |
| Differences in incubation times or reagent concentrations. | - Standardize all assay parameters, including incubation times, temperatures, and reagent concentrations. | |
| Pipetting errors, especially with viscous solutions. | - Calibrate pipettes regularly and consider using reverse pipetting for viscous reagents. | |
| This compound shows antagonist behavior in the presence of a full agonist | This is characteristic of a partial agonist. | - This is expected. A partial agonist will compete with a full agonist for receptor binding, thereby reducing the maximal response achievable by the full agonist alone. This can be confirmed with a Schild analysis. |
Quantitative Data Summary
The following tables summarize the pharmacological properties of this compound in comparison to the full agonist DAMGO and the conventional opioid morphine at the mu-opioid receptor. Note that values can vary depending on the specific experimental system (e.g., cell line, receptor expression level, and assay methodology).
Table 1: Binding Affinity (Ki) at the Mu-Opioid Receptor
| Ligand | Ki (nM) | Species/System |
| This compound | ~4.8 | Human μOR |
| DAMGO | ~0.6 - 3.46 | Rat brain homogenates, Human μOR |
| Morphine | ~1.2 | Rat brain homogenates |
Data compiled from multiple sources, and values represent a reported range.[3][9]
Table 2: Potency (EC50) and Efficacy (Emax) for G Protein Activation
| Ligand | Assay Type | EC50 (nM) | Emax (% of DAMGO) | Cell System |
| This compound | BRET (Gαi) | ~3.7 - 14 | ~67 - 89% (of Morphine) | HEK293 |
| DAMGO | [³⁵S]GTPγS | ~45 - 243 | 100% (Reference) | SH-SY5Y, HEK293 |
| Morphine | [³⁵S]GTPγS | ~89 - 213 | ~66 - 88% | HEK293 |
Emax values for this compound are reported relative to morphine in some studies. Data are compiled from multiple sources and reflect the variability in experimental setups.[5][10][11]
Table 3: Potency (EC50) and Efficacy (Emax) for β-Arrestin-2 Recruitment
| Ligand | Assay Type | EC50 (nM) | Emax (% of DAMGO) | Cell System |
| This compound | PathHunter | >10,000 | Minimal to none | HEK293 |
| DAMGO | PathHunter | ~100 - 300 | 100% (Reference) | CHO, HEK293 |
| Morphine | PathHunter | ~1,000 - 5,000 | ~40 - 60% | HEK293 |
This compound shows very weak or no β-arrestin-2 recruitment. Morphine is a partial agonist for β-arrestin-2 recruitment. Data are compiled from multiple sources.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mu-opioid receptor signaling by full vs. partial agonists.
Caption: Workflow for characterizing a novel MOR ligand.
Caption: The influence of receptor reserve on observed agonist efficacy.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the mu-opioid receptor.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human mu-opioid receptor.
-
Radiolabeled ligand (e.g., [³H]DAMGO or [³H]Diprenorphine).
-
Test compound (this compound).
-
Reference full agonist (DAMGO).
-
Naloxone (B1662785) (for determining non-specific binding).
-
Binding buffer (50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compound and reference compounds in binding buffer.
-
In a 96-well plate, add cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For total binding, add only the radioligand and membranes.
-
For non-specific binding, add the radioligand, membranes, and a high concentration of naloxone (e.g., 10 µM).
-
Incubate the plate for 60-120 minutes at room temperature.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: BRET Assay for G Protein Activation
Objective: To measure the activation of Gαi proteins by a test compound in live cells.
Materials:
-
HEK293 cells.
-
Plasmids encoding the MOR, Gαi-Rluc8, Gβ, and Gγ-GFP2.
-
Transfection reagent.
-
Cell culture medium and plates (white, 96-well).
-
BRET substrate (e.g., Coelenterazine h).
-
Test compound (this compound) and reference agonist (DAMGO).
-
BRET-compatible plate reader.
Procedure:
-
Co-transfect HEK293 cells with plasmids for MOR, Gαi-Rluc8, Gβ, and Gγ-GFP2.
-
Seed the transfected cells into a white, 96-well plate and culture for 24-48 hours.
-
On the day of the assay, replace the culture medium with a buffer (e.g., HBSS).
-
Add the BRET substrate (Coelenterazine h) to each well and incubate for 5-10 minutes.
-
Measure the baseline BRET signal.
-
Add serial dilutions of the test compound or reference agonist to the wells.
-
Immediately begin kinetic measurements of the BRET signal (ratio of GFP2 emission to Rluc8 emission) for 15-30 minutes.
-
Plot the change in BRET ratio against the log concentration of the agonist to determine the EC50 and Emax.
Protocol 3: PathHunter® β-Arrestin Recruitment Assay
Objective: To measure the recruitment of β-arrestin-2 to the MOR upon agonist stimulation.
Materials:
-
PathHunter® cell line co-expressing MOR-ProLink™ and β-arrestin-Enzyme Acceptor.
-
Cell plating reagent.
-
Test compound (this compound) and reference agonist (DAMGO).
-
PathHunter® Detection Reagents.
-
White-walled, 96- or 384-well assay plates.
-
Luminescence plate reader.
Procedure:
-
Plate the PathHunter® cells in the assay plate and incubate overnight.
-
Prepare serial dilutions of the test compound and reference agonist.
-
Add the diluted compounds to the cells and incubate for 90 minutes at 37°C.
-
Allow the plate to equilibrate to room temperature.
-
Prepare and add the PathHunter® Detection Reagents to each well.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a plate reader.
-
Plot the relative light units against the log concentration of the agonist to determine the EC50 and Emax.
Protocol 4: cAMP Accumulation Assay for Gi-Coupled Receptors
Objective: To measure the inhibition of adenylyl cyclase activity (and thus cAMP accumulation) following MOR activation.
Materials:
-
HEK293 or CHO cells stably expressing the MOR.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor).
-
Test compound (this compound) and reference agonist (DAMGO).
-
cAMP detection kit (e.g., HTRF, ELISA, or GloSensor™).
-
Cell culture plates.
Procedure:
-
Seed the cells in the appropriate assay plate and culture overnight.
-
Pre-treat the cells with IBMX for 15-30 minutes.
-
Add serial dilutions of the test compound or reference agonist and incubate for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 5-10 µM) to induce cAMP production.
-
Incubate for an additional 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.
-
Plot the inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist to determine the IC50.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid kinetic BRET measurements to monitor G protein activation by GPCR and non-GPCR proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Affinity Labeling Mu Opioid Receptors With Novel Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cosmobio.co.jp [cosmobio.co.jp]
- 9. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: PZM21 Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of PZM21.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective μ-opioid receptor (μOR) agonist with an EC50 of approximately 1.8 nM to 4.6 nM. It was identified through structure-based discovery as a G-protein biased agonist.[1] This means it preferentially activates the G-protein signaling pathway, which is associated with analgesia, while having minimal recruitment of the β-arrestin-2 pathway, which is implicated in many of the undesirable side effects of traditional opioids, such as respiratory depression and constipation.[2] However, some studies suggest that at higher doses, this compound can still produce classic opioid side effects.[2]
Q2: What are the key starting materials for the synthesis of this compound?
The synthesis of this compound generally involves the coupling of two key chiral synthons:
-
(S)-1-(thiophen-3-yl)propan-2-amine
-
(S)-4-(3-amino-2-(dimethylamino)propyl)phenol
These enantiopure amines are then typically reacted to form a urea (B33335) linkage.
Q3: What are the storage and stability recommendations for this compound?
This compound powder is typically stored at -20°C for long-term stability (up to 3 years). For short-term storage, 4°C is acceptable for up to 2 years. When dissolved in a solvent such as DMSO, it should be stored at -80°C for up to 2 years or -20°C for up to 1 year. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the solution after preparation.
Q4: In what solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 100 mg/mL (with the aid of ultrasonication) and in ethanol. For in vivo studies, various solvent systems have been used, including:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
10% DMSO and 90% (20% SBE-β-CD in saline).
-
10% DMSO and 90% corn oil.
-
A simple solution in 0.9% sodium chloride has also been reported for mouse studies.
Troubleshooting Guides
Synthesis
Q5: My this compound synthesis yield is consistently low. What are the potential causes and how can I improve it?
Low yields in this compound synthesis can arise from several steps. Here are some common issues and troubleshooting suggestions:
-
Inefficient Urea Formation: The urea coupling step is critical.
-
Reagent Quality: Ensure that the coupling agents (e.g., CDI or triphosgene) are fresh and anhydrous. Moisture can significantly reduce the efficiency of these reagents.
-
Reaction Conditions: The reaction is sensitive to temperature and reaction time. Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions.
-
Stoichiometry: Precise stoichiometry of the amine precursors is important. An excess of one amine can lead to the formation of symmetric urea byproducts.
-
-
Poor Amine Precursor Quality: The purity and enantiomeric excess of the starting amines are crucial.
-
Purification of Precursors: Purify the amine precursors by column chromatography or distillation before use.
-
Chiral Resolution: If you are performing a chiral resolution of a racemic amine, ensure the resolution is complete by chiral HPLC or NMR analysis with a chiral shift reagent. Incomplete resolution will lead to a mixture of diastereomers in the final product, which can be difficult to separate and will lower the yield of the desired (S,S)-PZM21 isomer.
-
-
Side Reactions:
-
Reductive Amination: If synthesizing the amine precursors via reductive amination, incomplete imine formation or reduction of the starting carbonyl can lower the yield.[3] Monitor the imine formation by TLC or LC-MS before adding the reducing agent.[3] The choice of reducing agent is also critical; sodium triacetoxyborohydride (B8407120) is often a good choice as it is selective for the imine.[3]
-
Hydroxyl Group Reactivity: The phenolic hydroxyl group on one of the precursors can potentially react with the urea-forming reagent. While often not a major issue due to the higher nucleophilicity of the primary amine, it can be a source of side products.
-
Q6: I am having trouble with the chiral separation of my amine precursor. What can I do?
The original synthesis by Manglik et al. involved a challenging chiral separation. An alternative enantiopure synthesis has been developed to avoid this step. However, if you are following a route that requires chiral separation:
-
Chiral HPLC:
-
Column Selection: A Chiralpak AS-H column has been reported to be effective for the separation of this compound stereoisomers.[4] For precursors, you may need to screen different chiral stationary phases (e.g., cellulose- or amylose-based columns).
-
Mobile Phase Optimization: The choice of mobile phase is critical. A mixture of alkanes (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol) is a common starting point for normal-phase chiral HPLC. The ratio of these solvents will need to be optimized to achieve baseline separation.
-
-
Alternative Synthesis: Consider the enantiopure synthesis route starting from L-alanine, which avoids the need for chiral HPLC separation in the final steps.
Purification
Q7: What is the recommended method for purifying crude this compound?
The primary methods for purifying this compound are column chromatography and preparative HPLC.
-
Column Chromatography:
-
Stationary Phase: Silica (B1680970) gel is a suitable stationary phase.
-
Mobile Phase: A gradient of ethyl acetate (B1210297) in hexanes has been reported for the purification of this compound precursors. For the final product, a more polar system, such as dichloromethane (B109758) and methanol (B129727), may be necessary.
-
-
Preparative Reverse-Phase HPLC:
-
Column: A C18 column is commonly used for the purification of small molecules like this compound.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with a small amount of an additive like trifluoroacetic acid (TFA) or formic acid (0.1%) is typically used. The gradient will need to be optimized to ensure good separation of this compound from any impurities.
-
Q8: My purified this compound shows extra peaks on the HPLC chromatogram. What are these impurities?
Extra peaks in the HPLC chromatogram of purified this compound could be due to several factors:
-
Diastereomers: If the starting amines were not enantiomerically pure, you will have a mixture of diastereomers. The (R,S), (S,R), and (R,R) isomers of this compound are the most likely impurities. These can often be separated by chiral HPLC.
-
Symmetrical Urea Byproducts: If the stoichiometry in the urea formation step was not precise, you may have formed symmetrical ureas from the self-coupling of the amine precursors. These can usually be separated by reverse-phase HPLC.
-
Degradation Products: this compound, like many organic molecules, can degrade over time, especially if not stored properly. Oxidation of the phenol (B47542) group or hydrolysis of the urea linkage are potential degradation pathways.
-
Residual Solvents or Reagents: Ensure that all solvents and reagents from the synthesis and purification steps have been thoroughly removed.
Q9: How can I confirm the identity and purity of my synthesized this compound?
A combination of analytical techniques should be used to confirm the identity and purity of your this compound sample:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak for the protonated molecule [M+H]+ at approximately m/z 362.18.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide information about the structure and purity of the compound. Key signals to look for include the aromatic protons of the thiophene (B33073) and hydroxyphenyl rings, the methine protons of the chiral centers, and the methyl groups of the dimethylamino moiety.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of carbon signals for the this compound structure.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Reverse-Phase HPLC: A single sharp peak on a reverse-phase HPLC chromatogram is a good indicator of purity.
-
Chiral HPLC: To confirm the enantiomeric purity, analysis on a chiral HPLC column is necessary. The desired (S,S)-PZM21 should show a single peak.
-
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₇N₃O₂S | |
| Molecular Weight | 361.50 g/mol | |
| μ-Opioid Receptor EC₅₀ | 1.8 - 4.6 nM | |
| δ-Opioid Receptor Activity | 500-fold weaker than μOR | |
| κ-Opioid Receptor Activity | 18 nM antagonist | |
| Purity (commercial) | ≥98% (HPLC) |
Table 2: Representative ¹H NMR Data for this compound Precursor ((S)-1-(thiophen-3-yl)propan-2-amine)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.43 | dd | 1H | 5-thiophene CH |
| 7.24 | dd | 1H | 2-thiophene CH |
| 7.04 | dd | 1H | 4-thiophene CH |
| 3.47-3.60 | m | 1H | CH |
| 3.02 | dd | 1H | one of CH₂ |
| 2.89 | dd | 1H | one of CH₂ |
| 1.28 | d | 3H | CH₃ |
Note: NMR data can vary slightly depending on the solvent and instrument used.
Experimental Protocols
Enantiopure Synthesis of this compound (Adapted from Perrey et al., 2018)
This protocol describes a method to synthesize the (S,S)-diastereomer of this compound, avoiding a final chiral separation step.
-
Synthesis of (S)-1-(thiophen-3-yl)propan-2-amine: This precursor can be synthesized from L-alanine via a chiral aziridine (B145994) intermediate. The key step involves the ring-opening of the aziridine with a thienyl Grignard reagent.
-
Synthesis of (S)-4-(3-amino-2-(dimethylamino)propyl)phenol: This precursor is prepared from the corresponding (S)-amino acid amide, which is either commercially available or synthesized from the acid or ester. The primary amine is dimethylated using aqueous formaldehyde (B43269) and sodium triacetoxyborohydride. The carboxamide is then reduced to the primary amine using a borane-tetrahydrofuran (B86392) complex.
-
Urea Formation: The two enantiopure amines are coupled using a urea-forming reagent such as 1,1'-carbonyldiimidazole (B1668759) (CDI) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) under an inert atmosphere.
-
Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure (S,S)-PZM21.
Mandatory Visualizations
Caption: Signaling pathway of this compound at the μ-opioid receptor.
Caption: Enantiopure synthesis workflow for this compound.
Caption: Logical troubleshooting workflow for this compound synthesis.
References
Interpreting conflicting results of PZM21 studies
This technical support center provides researchers, scientists, and drug development professionals with a resource to navigate the conflicting findings in PZM21 studies. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and discrepancies observed in experimental results.
Frequently Asked Questions (FAQs)
Q1: Why are there conflicting reports on whether this compound causes respiratory depression?
A1: The conflicting data on this compound-induced respiratory depression is a significant point of discussion. Initial studies reported that this compound produced analgesia with minimal respiratory depression compared to morphine.[1][2] However, subsequent studies have demonstrated that this compound can cause significant respiratory depression, comparable to that of morphine at equi-analgesic doses.[3][4][5]
Several factors may contribute to these discrepancies:
-
Dosage and Experimental Conditions: The degree of respiratory depression can be highly dependent on the dose administered and the specific experimental conditions, including the animal model and strain used.[3][6] For instance, one study that observed respiratory depression used both C57BL/6 and CD-1 mice to ensure the response was not strain-specific.[3]
-
Partial Agonist Activity: Some research suggests this compound acts as a low-efficacy partial agonist at the mu-opioid receptor (MOR).[3][7] The respiratory depressant effects of partial agonists can be more complex and may only become apparent at higher doses.
-
Assay Sensitivity: Differences in the sensitivity and methodology of respiratory measurement techniques (e.g., whole-body plethysmography) could also contribute to varied outcomes.[3]
Q2: Is this compound truly a G-protein biased agonist?
A2: The classification of this compound as a G-protein biased agonist is a subject of debate. It was initially developed through computational docking as a ligand that selectively activates the G-protein signaling pathway over the β-arrestin-2 pathway, which is associated with adverse effects.[1][8] The initial findings suggested that this compound is a potent and selective G-protein biased agonist with minimal β-arrestin-2 recruitment.[1][2]
However, later studies have challenged this view, suggesting that the apparent bias might be a result of its low intrinsic efficacy for both G-protein activation and β-arrestin recruitment.[3][9] The discrepancy could also stem from differences in in-vitro assay systems, where signal amplification in G-protein pathway measurements might overstate the bias.[7][10] Some researchers now propose that this compound is more accurately described as a low-efficacy partial agonist.[7][11]
Q3: Why does this compound show analgesic effects in some pain assays but not others?
A3: A notable finding is that this compound demonstrates analgesic effects in the hotplate test but not in the tail-flick test.[1][2] This is an unusual profile for an opioid analgesic. The hotplate test assesses a more complex, supraspinal analgesic response, while the tail-flick test measures a spinal reflexive response.[1] This suggests that this compound's analgesic properties may be primarily mediated by circuits in the brain rather than at the spinal cord level.
Q4: Does this compound have a lower potential for addiction and reward compared to traditional opioids?
A4: The evidence regarding this compound's abuse potential is mixed. Studies in mice using the conditioned place preference (CPP) paradigm, a model for assessing rewarding effects, have shown that this compound does not produce a conditioned place preference, unlike morphine.[1][6] This suggests a lower reward potential.
However, a study using a self-administration model in non-human primates found that this compound had reinforcing effects comparable to oxycodone.[6] These conflicting results highlight the complexity of assessing addiction potential and suggest that different animal models may yield different outcomes. The lack of dopamine (B1211576) release enhancement in the striatum at analgesic doses in some studies further supports the idea of a reduced reward profile.[12]
Troubleshooting Experimental Discrepancies
-
Standardize Protocols: Ensure that experimental protocols, including drug formulation, route of administration, and timing of measurements, are consistent across experiments.
-
Dose-Response Studies: Conduct comprehensive dose-response studies for both analgesic effects and side effects to fully characterize the pharmacological profile of this compound.
-
Multiple Assays: Utilize multiple in-vitro and in-vivo assays to assess G-protein activation, β-arrestin recruitment, analgesia, respiratory function, and reward behavior. This will provide a more complete and nuanced understanding of this compound's effects.
-
Control for Animal Strain and Sex: Be aware that the genetic background and sex of the animals used in experiments can influence the outcomes of opioid studies.[6]
Quantitative Data Summary
Table 1: In Vitro Potency and Efficacy of this compound and Morphine
| Ligand | Assay | EC50 (nM) | Emax (%) | Reference |
| This compound | cAMP Inhibition | 5.4 | 100 | Manglik et al., 2016 |
| Morphine | cAMP Inhibition | 30 | 100 | Manglik et al., 2016 |
| This compound | β-arrestin-2 Recruitment | >10,000 | <10 | Manglik et al., 2016 |
| Morphine | β-arrestin-2 Recruitment | 230 | 100 | Manglik et al., 2016 |
| This compound | Gαi Activation (BRET) | 270 | Partial Agonist | Hill et al., 2018 |
| Morphine | Gαi Activation (BRET) | - | Lower Efficacy than this compound | Hill et al., 2018 |
| This compound | β-arrestin-3 Recruitment (BRET) | >1,000 | Low Efficacy | Hill et al., 2018[4] |
Table 2: In Vivo Analgesic and Respiratory Effects of this compound and Morphine
| Compound | Dose (mg/kg) | Analgesic Assay | % MPE | Respiratory Depression | Reference |
| This compound | 40 | Hotplate | 87% | Minimal | Manglik et al., 2016[2] |
| Morphine | 10 | Hotplate | 92% | Significant | Manglik et al., 2016[2] |
| This compound | 40 | Hotplate | Equi-analgesic to Morphine | Significant and similar to Morphine | Hill et al., 2018[3] |
| Morphine | 10 | Hotplate | Equi-analgesic to this compound | Significant | Hill et al., 2018[3] |
Key Experimental Protocols
Receptor-Ligand Binding Assays
-
Objective: To determine the binding affinity of this compound for the mu-opioid receptor.
-
Methodology:
-
Prepare cell membranes from HEK293 cells stably expressing the human mu-opioid receptor.
-
Incubate the membranes with a radiolabeled opioid ligand (e.g., [³H]DAMGO) and varying concentrations of the competitor ligand (this compound).
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Measure the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
G-Protein Activation Assay (cAMP Inhibition)
-
Objective: To measure the functional potency and efficacy of this compound in activating G-protein signaling.
-
Methodology:
-
Use CHO or HEK293 cells co-expressing the mu-opioid receptor and a cAMP-responsive reporter system (e.g., GloSensor).
-
Pre-treat cells with forskolin (B1673556) to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Add varying concentrations of this compound.
-
Measure the resulting decrease in the luminescent or fluorescent signal, which is inversely proportional to cAMP levels.
-
Generate dose-response curves to determine EC50 and Emax values.
-
β-Arrestin Recruitment Assay (PathHunter)
-
Objective: To quantify the recruitment of β-arrestin-2 to the mu-opioid receptor upon ligand binding.
-
Methodology:
-
Use a U2OS cell line engineered to express the mu-opioid receptor fused to a ProLink tag and β-arrestin-2 fused to an Enzyme Acceptor (EA) tag.
-
Upon ligand binding and receptor activation, β-arrestin-2 is recruited to the receptor, forcing the complementation of the two β-galactosidase fragments (ProLink and EA).
-
This results in the formation of a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
-
Measure the signal to quantify β-arrestin-2 recruitment and generate dose-response curves.
-
In Vivo Analgesia Testing (Hotplate Assay)
-
Objective: To assess the analgesic effects of this compound in an animal model of thermal pain.
-
Methodology:
-
Administer this compound or a control substance to mice.
-
At various time points after administration, place the mouse on a heated surface (e.g., 55°C).
-
Record the latency for the mouse to exhibit a pain response (e.g., licking a paw or jumping).
-
A cut-off time is used to prevent tissue damage.
-
Calculate the percent maximal possible effect (%MPE).
-
Respiratory Depression Measurement (Whole-Body Plethysmography)
-
Objective: To measure the effect of this compound on respiratory function.
-
Methodology:
-
Place conscious, unrestrained mice in a whole-body plethysmography chamber.
-
Allow the animals to acclimate to the chamber.
-
Administer this compound or a control substance.
-
Continuously record respiratory parameters, including respiratory rate (breaths/minute) and tidal volume, for a set period.
-
Analyze the data to determine the extent and duration of any respiratory depression.[3]
-
Visualizations
Caption: this compound's preferential activation of the G-protein pathway over the β-arrestin pathway.
Caption: Workflow for this compound evaluation leading to conflicting interpretations.
Caption: Logical relationship of hypotheses and evidence in this compound research.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Structure–based discovery of opioid analgesics with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel μ‐opioid receptor agonist this compound depresses respiration and induces tolerance to antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Frontiers | Biased Opioid Ligands: Revolution or Evolution? [frontiersin.org]
- 7. biorxiv.org [biorxiv.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Discovery of μ,δ-Opioid Receptor Dual-Biased Agonists That Overcome the Limitation of Prior Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biased Opioid Receptor Agonists: Balancing Analgesic Efficacy and Side-Effect Profiles [mdpi.com]
- 12. Functional characterization of a novel opioid, this compound, and its effects on the behavioural responses to morphine - PMC [pmc.ncbi.nlm.nih.gov]
PZM21 In Vivo Bioavailability & Troubleshooting: A Technical Support Guide
Welcome to the technical support center for PZM21. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) related to improving the in vivo bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing low or inconsistent efficacy of this compound in our in vivo studies despite promising in vitro data. What are the potential reasons?
A1: Discrepancies between in vitro potency and in vivo efficacy are often linked to poor bioavailability. For this compound, this could be due to several factors:
-
Poor Aqueous Solubility: this compound is a lipophilic molecule, and like many research compounds, it may have limited solubility in aqueous physiological fluids. This can lead to poor absorption from the injection site (e.g., subcutaneous or intraperitoneal) or the gastrointestinal (GI) tract if administered orally.
-
Suboptimal Formulation: The choice of vehicle for administration is critical. An inappropriate vehicle can lead to precipitation of the compound upon injection, resulting in a depot effect and variable absorption.
-
Route of Administration: The chosen route of administration significantly impacts the bioavailability and pharmacokinetic profile of a compound. Subcutaneous or intraperitoneal injections can result in slower absorption and lower peak plasma concentrations compared to intravenous administration. Oral administration is generally challenging for compounds with low solubility and may be subject to first-pass metabolism.
-
Metabolic Instability: While studies suggest this compound is relatively stable in mouse liver microsomes, species-specific differences in metabolism could affect its bioavailability and duration of action in other animal models.[1]
Q2: What are the recommended formulation strategies to improve the bioavailability of this compound for in vivo studies?
A2: Improving the formulation is a key step to enhance the bioavailability of this compound. Here are some recommended strategies:
-
Co-solvent Systems: For parenteral administration, using a co-solvent system can help maintain this compound in solution. A common starting point is a mixture of DMSO and a solubilizing agent like polyethylene (B3416737) glycol (PEG) or cyclodextrin (B1172386), further diluted in saline or corn oil. For example, a formulation of 10% DMSO in 90% corn oil or 10% DMSO in 90% (20% SBE-β-CD in saline) has been reported for similar research compounds.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to a faster dissolution rate and improved absorption.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): For oral administration, SEDDS are a promising approach. These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the aqueous environment of the GI tract, enhancing the solubilization and absorption of lipophilic drugs.
-
pH Adjustment: The solubility of this compound may be pH-dependent. Investigating its solubility at different pH values can help in selecting an appropriate buffered vehicle to maintain it in a more soluble state.
Q3: Which route of administration is recommended for initial in vivo efficacy studies with this compound?
A3: For initial proof-of-concept and efficacy studies, intravenous (IV) administration is often preferred as it provides 100% bioavailability, ensuring the compound reaches systemic circulation. This helps to establish a direct relationship between dose, plasma concentration, and pharmacological effect, bypassing absorption-related variability.
However, many published studies on this compound have utilized subcutaneous (SC) or intraperitoneal (IP) injections .[2][3] These routes are technically easier to perform for repeated dosing in rodent models. If using these routes, it is crucial to use an optimized formulation to ensure consistent absorption.
There is currently limited publicly available data on the oral bioavailability of this compound. Researchers wishing to explore this route should be prepared to employ advanced formulation strategies like nanosuspensions or SEDDS.
Troubleshooting Guide
Issue 1: Precipitation of this compound in the formulation or upon injection.
-
Possible Cause: The concentration of this compound exceeds its solubility in the chosen vehicle, or the vehicle is not compatible with the physiological environment at the injection site.
-
Troubleshooting Steps:
-
Reduce Concentration: Try lowering the concentration of this compound in the formulation.
-
Optimize Vehicle: Experiment with different co-solvents and solubilizing agents. Conduct a solubility screening with various pharmaceutically acceptable excipients.
-
pH Adjustment: Determine the pKa of this compound and assess its solubility at different pH values. Use a buffer in your formulation to maintain a pH where solubility is maximal.
-
Use of Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween 80, Cremophor EL) can help prevent precipitation.
-
Issue 2: High variability in efficacy between animals in the same dose group.
-
Possible Cause: Inconsistent drug absorption due to formulation issues or administration technique.
-
Troubleshooting Steps:
-
Ensure Formulation Homogeneity: If using a suspension, ensure it is uniformly mixed before each administration to deliver a consistent dose.
-
Standardize Administration Technique: Ensure consistent injection volume, depth, and location for all animals. For oral gavage, ensure the compound is delivered directly to the stomach.
-
Fasting/Fed State: The presence of food in the GI tract can significantly affect the absorption of orally administered drugs. Standardize the feeding schedule of your animals (e.g., overnight fasting) for oral studies.
-
Evaluate Formulation Stability: Assess the stability of your formulation over the duration of the experiment to ensure the compound is not degrading.
-
Data Presentation
Table 1: Reported Pharmacokinetic Parameters of this compound in Mice
| Parameter | Subcutaneous (SC) Administration (20 mg/kg) | Intraperitoneal (IP) Administration (40 mg/kg) |
| Tmax (Peak Time) | ~15 minutes | Not explicitly reported, but peak analgesic effect observed around 15-30 minutes |
| Cmax (Peak Plasma Conc.) | 1,253 ng/mL[1] | Not explicitly reported |
| Peak Brain Concentration | 197 ng/g of brain tissue[1] | Not explicitly reported |
| Brain/Plasma Ratio | ~0.16 (at peak)[1] | Not explicitly reported |
| Metabolism | ~8% metabolized by mouse liver microsomes in 1 hour[1] | Not explicitly reported |
| Analgesic Effect Duration | Up to 180 minutes[1] | Long-lasting, up to 8 hours[3] |
Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin-Based Formulation for Parenteral Administration
Objective: To prepare a solution of this compound for subcutaneous or intravenous injection using a cyclodextrin to enhance solubility.
Materials:
-
This compound
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Magnetic stirrer and stir bar
-
Sterile filters (0.22 µm)
Methodology:
-
Prepare the Cyclodextrin Solution: In a sterile vial, dissolve SBE-β-CD in sterile saline to a final concentration of 20% (w/v). For example, add 2 g of SBE-β-CD to 10 mL of sterile saline. Gently warm and stir until fully dissolved. Allow the solution to cool to room temperature.
-
Prepare the this compound Stock Solution: In a separate sterile vial, dissolve this compound in a minimal amount of DMSO to create a concentrated stock solution. For example, dissolve 10 mg of this compound in 100 µL of DMSO.
-
Form the Inclusion Complex: While stirring the 20% SBE-β-CD solution, slowly add the this compound stock solution dropwise.
-
Final Dilution: Adjust the final volume with the 20% SBE-β-CD solution to achieve the desired final concentration of this compound. The final concentration of DMSO should be kept low (ideally ≤10% of the total volume).
-
Sterile Filtration: Filter the final formulation through a 0.22 µm sterile filter into a sterile vial.
-
Visual Inspection: Before administration, visually inspect the solution for any signs of precipitation or particulate matter.
Protocol 2: Hot Plate Test for Analgesia in Mice
Objective: To assess the analgesic efficacy of this compound by measuring the latency of a nociceptive response to a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature control
-
Transparent observation cylinder to confine the mouse on the hot plate
-
Timer
-
This compound formulation and vehicle control
-
Syringes and needles for administration
Methodology:
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment. Handle the mice gently to minimize stress.
-
Baseline Latency: Set the hot plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5°C). Place each mouse individually on the hot plate within the cylinder and start the timer.
-
Observation: Observe the mouse for nociceptive responses, typically paw licking or jumping. Stop the timer as soon as one of these responses is observed. This is the baseline latency.
-
Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established. If the mouse does not respond within the cut-off time, remove it from the hot plate and record the latency as the cut-off time.
-
Drug Administration: Administer the this compound formulation or vehicle control via the desired route (e.g., subcutaneous, intraperitoneal).
-
Post-treatment Latency: At predetermined time points after administration (e.g., 15, 30, 60, 90, 120 minutes), place the mouse back on the hot plate and measure the response latency as described in steps 3 and 4.
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Mandatory Visualizations
Caption: this compound's biased agonism at the μ-opioid receptor.
Caption: Workflow for assessing and improving this compound bioavailability.
References
PZM21 Tolerance Development in Chronic Dosing: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding tolerance development associated with the chronic administration of PZM21, a μ-opioid receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
This compound is an experimental opioid analgesic that acts as a selective μ-opioid receptor (μOR) agonist.[1][2] It was initially identified as a G-protein biased agonist, meaning it preferentially activates the G-protein signaling pathway responsible for analgesia, with minimal recruitment of the β-arrestin-2 pathway, which is associated with many of the undesirable side effects of classical opioids.[1][3][4] However, more recent studies suggest that this compound is a low-efficacy partial agonist for both G-protein activation and β-arrestin recruitment.[1][3][5][6][7] Its analgesic effects are mediated through the activation of μ-opioid receptors, as evidenced by the lack of effect in mice with a genetic knockout of the μOR.[8]
Q2: Does chronic administration of this compound lead to the development of tolerance?
Yes, studies have consistently shown that repeated administration of this compound leads to the development of tolerance to its antinociceptive (pain-relieving) effects.[3][5][6][7][9][10] One study reported that complete tolerance to the antinociceptive effects of this compound developed over three days with twice-daily dosing in mice.[5][6][7]
Q3: Is tolerance development with this compound different from that of classical opioids like morphine?
While both this compound and morphine induce antinociceptive tolerance, a key difference has been observed regarding respiratory depression.[6] Chronic this compound administration led to tolerance to its analgesic effects, but not to its respiratory depressant effects.[5][6][7] This is a critical consideration for its potential therapeutic use.
Q4: What are the potential clinical implications of this compound-induced tolerance?
The development of tolerance to the analgesic effects of this compound could limit its clinical utility for the management of chronic pain, as increasing doses may be required to maintain efficacy, potentially increasing the risk of side effects.[9][10] The lack of tolerance to respiratory depression is a significant safety concern.[5][6] However, some research suggests this compound may have a role in treating opioid use disorders due to its ability to diminish morphine reward.[3][9][10]
Troubleshooting Guide
Issue 1: Inconsistent or lack of antinociceptive effect in early stages of a chronic dosing study.
-
Possible Cause: Inadequate dosing.
-
Possible Cause: Incorrect route of administration for the desired effect.
-
Recommendation: Intraperitoneal (i.p.) and intrathecal administrations have been shown to be effective.[3] Verify that the chosen route is appropriate for your experimental model and question.
-
-
Possible Cause: Assay sensitivity.
Issue 2: Rapid development of tolerance to the analgesic effect.
-
Possible Cause: This is an expected pharmacological property of this compound.
-
Possible Cause: Dosing frequency.
Issue 3: Observing respiratory depression at therapeutic doses.
-
Possible Cause: This is a known side effect of this compound, contrary to initial reports.
-
Recommendation: While initially thought to have minimal respiratory effects, subsequent studies have demonstrated that this compound can cause dose-dependent respiratory depression.[5][6][7] It is crucial to monitor respiratory function, for example, using whole-body plethysmography, especially when using higher doses.
-
-
Possible Cause: Lack of tolerance to respiratory depression.
Quantitative Data Summary
Table 1: Antinociceptive Efficacy of this compound in Mice
| Assay | Dose (mg/kg, i.p.) | Peak Effect (% MPE) | Time to Peak Effect (minutes) |
| Hot Plate | 40 | 87% | 15 |
| Tail Flick | Not specified | No analgesic effect observed | N/A |
MPE: Maximum Possible Effect
Table 2: Development of Antinociceptive Tolerance to this compound in Mice
| Dosing Regimen | Assay | Time to Complete Tolerance |
| 40 mg/kg, i.p., twice daily | Hot Plate | 3 days |
Experimental Protocols
1. Assessment of Antinociception using the Hot Plate Test
-
Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 52-55°C.
-
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes before the experiment.
-
Gently place the mouse on the hot plate and start a timer.
-
Observe the mouse for signs of nociception, such as licking a hind paw or jumping.
-
Record the latency (in seconds) to the first nociceptive response.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, after which the mouse is removed from the hot plate regardless of its response.
-
Administer this compound or vehicle control (e.g., saline) via the desired route (e.g., intraperitoneal injection).
-
Measure the response latency at predetermined time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes).
-
-
Data Analysis: The antinociceptive effect is often expressed as the percentage of the Maximum Possible Effect (% MPE), calculated using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
2. Chronic Dosing Regimen for Tolerance Induction
-
Animals: Use an appropriate strain of mice (e.g., C57BL/6J).
-
Drug Preparation: Dissolve this compound in a suitable vehicle, such as 0.9% saline.
-
Dosing Schedule: Administer this compound (e.g., 40 mg/kg, i.p.) twice daily for a period of 3-5 days.[6] A control group should receive vehicle injections on the same schedule.
-
Assessment of Tolerance: On each day of the dosing regimen, assess the antinociceptive effect of this compound using a standardized test like the hot plate assay. The analgesic effect is expected to decrease with each subsequent day of treatment, indicating the development of tolerance.
Visualizations
Caption: this compound signaling at the μ-opioid receptor.
Caption: Workflow for a this compound antinociceptive tolerance study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Functional characterization of a novel opioid, this compound, and its effects on the behavioural responses to morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. The novel μ‐opioid receptor agonist this compound depresses respiration and induces tolerance to antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel μ-opioid receptor agonist this compound depresses respiration and induces tolerance to antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Functional characterization of a novel opioid, this compound, and its effects on the behavioural responses to morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure–based discovery of opioid analgesics with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]
PZM21 Conditioned Place Preference Protocol: Technical Support Center
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers utilizing PZM21 in conditioned place preference (CPP) experiments. The information is tailored for researchers, scientists, and drug development professionals to address common issues and ensure robust experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my study not showing a significant conditioned place preference (CPP) for this compound?
This is a consistent and expected finding in the literature. Unlike traditional opioids such as morphine, this compound is designed as a G-protein biased agonist at the µ-opioid receptor, which is thought to separate the analgesic effects from the rewarding properties.
-
Expected Outcome: Multiple studies have demonstrated that this compound does not induce a significant conditioned place preference in mice at various doses.[1][2][3] This lack of reward-related behavior is a key feature of the compound.[1]
-
Potential for Aversion: Be aware that at higher doses (e.g., 80 mg·kg⁻¹), this compound may even induce conditioned place aversion (CPA), where animals actively avoid the drug-paired chamber.[1]
-
Troubleshooting: If you are expecting to see a CPP, double-check your positive controls (e.g., morphine) to ensure your experimental setup can detect preference. If the positive control works, the lack of preference for this compound is likely a true negative result.
Q2: I'm observing significant respiratory depression with this compound, which I thought it was designed to avoid. Is this normal?
Yes, this can be normal, and it highlights a known controversy in the this compound literature. While initial reports suggested this compound was devoid of respiratory depression at equi-analgesic doses compared to morphine[3], subsequent studies have challenged this finding.
-
Conflicting Evidence: More recent research has demonstrated that this compound is a low-efficacy agonist for both G-protein and arrestin signaling pathways and does, in fact, cause dose-dependent respiratory depression similar to morphine.[4][5][6]
-
Tolerance Development: Importantly, tolerance develops rapidly to the antinociceptive (analgesic) effects of this compound upon repeated administration, but tolerance does not seem to develop for its respiratory depressant effects.[4][5]
-
Experimental Consideration: Researchers should not assume this compound is free of this critical side effect and should monitor animals accordingly, especially at higher doses or with repeated administration schedules.
Q3: What is the recommended dose range and administration route for this compound in a mouse CPP protocol?
The most common administration route is intraperitoneal (i.p.). Doses in CPP studies have ranged from 20 to 80 mg·kg⁻¹. Higher doses used for analgesia have also been studied for their effects on respiration.
-
Data Summary: The following table summarizes doses used in key behavioral studies in mice.
| Dose (mg·kg⁻¹) | Route of Admin. | Key Outcome Observed in Behavioral Paradigm | Reference(s) |
| 10 - 40 | i.p. | Dose-dependent analgesia in hot plate assay. | [3][7] |
| 20 | i.p. | No conditioned place preference. | [1][3] |
| 40 | i.p. | No conditioned place preference; dose used for analgesia comparison. | [1] |
| 80 | i.p. | Induced conditioned place aversion. | [1] |
| 10 - 80 | i.p. | Dose-dependent respiratory depression. | [4][5] |
Q4: How does this compound's mechanism of action explain its behavioral effects in CPP assays?
This compound is a selective µ-opioid receptor (µOR) agonist.[2][7] Its uniqueness stems from its "biased agonism."
-
G-Protein Bias: this compound preferentially activates the G-protein signaling pathway (specifically via Gαi/o), which is believed to be responsible for producing analgesia.[3][7][8] It causes minimal recruitment of the β-arrestin-2 pathway.[7][9]
-
β-Arrestin-2 and Side Effects: The β-arrestin-2 pathway is implicated in mediating the typical adverse effects of opioids, including reward, reinforcement (addiction potential), and respiratory depression.[3][8]
-
Hypothesis: By avoiding significant β-arrestin-2 recruitment, this compound was designed to provide pain relief without the rewarding properties that lead to a positive result in the CPP test.[3][9] The conflicting data on respiratory depression, however, suggests this signaling dichotomy may be more complex than initially understood.[4][6]
Experimental Protocols
Standard Conditioned Place Preference (CPP) Protocol
This is a generalized protocol synthesized from standard CPP procedures used in this compound research.[1][10] It follows an unbiased, counterbalanced design.
1. Apparatus
-
A three-compartment apparatus is standard.[1][10] The two larger outer compartments should have distinct tactile and visual cues (e.g., different floor textures and wall patterns/colors), while the smaller central compartment remains neutral. Removable guillotine doors separate the compartments.
2. Experimental Phases
-
Phase 1: Habituation & Pre-Test (Baseline Preference)
-
Habituation: Place the mouse in the central compartment and allow it to freely explore the entire apparatus (all doors open) for 15-20 minutes. This reduces novelty-induced stress.
-
Pre-Test (Day 1): Place the mouse in the central compartment and remove the doors, allowing free access to all three compartments for 20 minutes.[1] Record the time spent in each of the two outer compartments. Animals showing a strong initial preference for one side (e.g., >70% of the time) may be excluded.
-
-
Phase 2: Conditioning (Days 2-11)
-
This phase typically consists of 8-10 alternating conditioning days.[1]
-
Drug Pairing: On a drug day (e.g., Days 3, 5, 7, 9, 11), administer this compound (e.g., 40 mg·kg⁻¹, i.p.) and immediately confine the animal to one of the outer compartments for 30-60 minutes.[1] The assignment of the drug-paired compartment should be counterbalanced across the experimental group.
-
Vehicle Pairing: On a vehicle day (e.g., Days 2, 4, 6, 8, 10), administer the vehicle (e.g., saline, i.p.) and confine the animal to the opposite outer compartment for the same duration.[1]
-
Control Groups: A separate control group should receive vehicle injections on all conditioning days, paired with both compartments. A positive control group (e.g., Morphine 10 mg·kg⁻¹) is essential to validate the assay.[1]
-
-
Phase 3: Post-Test (Preference Test - Day 12)
-
This test is conducted in a drug-free state.
-
Place the mouse in the central compartment and remove the doors, allowing free access to the entire apparatus for 20 minutes.
-
Record the time spent in the drug-paired compartment versus the vehicle-paired compartment.
-
Analysis: A significant increase in time spent in the drug-paired compartment from pre-test to post-test indicates a CPP. A significant decrease indicates a CPA. For this compound, no significant change is the most likely outcome.[1]
-
References
- 1. Functional characterization of a novel opioid, this compound, and its effects on the behavioural responses to morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | μ Opioid Receptors | Tocris Bioscience [tocris.com]
- 3. Structure–based discovery of opioid analgesics with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel μ-opioid receptor agonist this compound depresses respiration and induces tolerance to antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The novel μ‐opioid receptor agonist this compound depresses respiration and induces tolerance to antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analgesic Efficacy of PZM21 and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel μ-opioid receptor (μOR) agonist PZM21 and the conventional opioid, morphine. The analysis is based on preclinical experimental data, focusing on analgesic efficacy and side-effect profiles.
Introduction: Mechanism of Action
Morphine, a cornerstone of pain management, exerts its analgesic effects by activating μ-opioid receptors (μORs), which are G-protein-coupled receptors (GPCRs).[1] This activation triggers two primary intracellular signaling cascades: the desired G-protein pathway, which is responsible for analgesia, and the β-arrestin-2 pathway, which is linked to undesirable side effects such as respiratory depression, constipation, and tolerance.[2][3]
This compound is a novel μOR agonist, computationally designed and structurally distinct from known opioids.[3][4] It was engineered to be a "biased agonist," preferentially activating the G-protein signaling pathway while minimally recruiting β-arrestin-2.[4][5] This functional selectivity aims to separate the therapeutic analgesic effects from the adverse side effects associated with conventional opioids.[3] this compound's signaling is predominantly mediated by the Gi/o protein pathway, and at maximal concentrations, it fails to stimulate significant β-arrestin-2 recruitment or receptor internalization compared to morphine.[2]
Comparative Analgesic Efficacy
The analgesic properties of this compound and morphine have been evaluated in mice using various pain models. This compound demonstrates potent, dose-dependent analgesia, with a notably longer duration of action than morphine.[4] A key distinction is this compound's lack of efficacy in the tail-flick test, suggesting a primary mechanism of action on central nervous system (CNS) pain pathways rather than spinal reflexive circuits.[2][4]
| Parameter | This compound | Morphine | Source |
| Test Model | Mouse Hot Plate | Mouse Hot Plate | [2][4] |
| Dose (equi-analgesic at 15 min) | 40 mg/kg | 10 mg/kg | [2][4][6] |
| Peak Efficacy (% MPE) | 87% at 15 min | 92% at 30 min | [2][4][7] |
| Duration of Action | Up to 180 minutes | Shorter than this compound | [2][4] |
| Test Model | Mouse Tail-Flick | Mouse Tail-Flick | [2][4] |
| Efficacy | No analgesic effect | Effective | [2][4] |
| Test Model | Mouse Formalin Test | Mouse Formalin Test | [2][4] |
| Efficacy | Sustained analgesia | Sustained analgesia | [2][4] |
% MPE = Percent Maximal Possible Effect
Comparative Side-Effect Profile
At equi-analgesic doses, this compound exhibits a significantly improved side-effect profile compared to morphine in preclinical models. It causes minimal respiratory depression and substantially less constipation.[4][6] Furthermore, this compound does not appear to produce reinforcing behaviors associated with addiction liability, such as conditioned place preference, a hallmark of conventional opioids like morphine.[2][6]
| Parameter | This compound | Morphine | Source |
| Respiratory Depression | Minimal effect, similar to vehicle | Profoundly depressed respiration | [2][4][6] |
| Constipation | Substantially less than morphine | Significant constipating effect | [2][4][6] |
| Conditioned Place Preference | No preference observed | Significant preference observed | [2][6] |
| Locomotor Activity (Open Field) | No hyperactivity | Induces hyperactivity | [2][7] |
Note: Some studies have suggested that at higher doses, this compound may be capable of producing classic opioid side effects like respiratory depression and tolerance.[8][9]
Experimental Protocols
The following are summarized methodologies for key experiments cited in the comparison.
A. Hot Plate Analgesia Assay: This test evaluates the response to a thermal pain stimulus, assessing both spinal and supraspinal analgesic pathways.[2]
-
Animal Model: Male CD-1 mice.
-
Acclimatization: Mice are habituated to the testing room and equipment before the experiment.
-
Baseline Measurement: Each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55°C), and the latency to a pain response (e.g., hind paw licking, jumping) is recorded. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.
-
Drug Administration: Mice are administered this compound (e.g., 40 mg/kg), morphine (e.g., 10 mg/kg), or a vehicle control, typically via intraperitoneal injection.
-
Post-treatment Measurement: The latency to the pain response is measured again at set time intervals (e.g., 15, 30, 60, 120, 180 minutes) after drug administration.
-
Data Analysis: Data are often converted to the Percent Maximal Possible Effect (%MPE) using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cutoff Time - Baseline Latency)] x 100.
B. Tail-Flick Assay: This assay measures the latency of a reflexive withdrawal of the tail from a heat source and is primarily indicative of spinal analgesia.[2]
-
Animal Model: Male CD-1 mice.
-
Procedure: A focused beam of light is applied to the ventral surface of the tail. The time taken for the mouse to flick its tail away from the heat source is automatically recorded.
-
Methodology: The protocol follows a similar structure to the hot plate assay, with baseline measurements taken before drug administration and subsequent measurements taken at intervals after administration of this compound, morphine, or vehicle.
C. Whole-Body Plethysmography (Respiratory Analysis): This non-invasive method is used to measure respiratory parameters in conscious, unrestrained animals.[4][6]
-
Animal Model: Male C57BL/6 mice.
-
Acclimatization: Mice are placed in individual plethysmography chambers and allowed to acclimate for a period (e.g., 30-60 minutes) until stable readings are obtained.
-
Baseline Measurement: Baseline respiratory frequency (breaths/minute) and other parameters are recorded.
-
Drug Administration: Mice are briefly removed, injected with an equi-analgesic dose of this compound, morphine, or vehicle, and returned to their chambers.
-
Post-treatment Measurement: Respiratory parameters are continuously monitored and recorded at specific time points post-injection.
Conclusion
Preclinical data strongly suggest that this compound provides potent and long-lasting analgesia comparable to morphine but with a significantly reduced burden of on-target side effects.[4] Its G-protein bias and differential activity on supraspinal versus spinal pain pathways represent a promising strategy for developing safer opioid analgesics.[2][5] While this compound serves as a critical tool for dissecting μOR signaling, further research is needed to confirm these findings and evaluate its clinical potential.[4][8]
References
- 1. Decoding the Mechanism of Action of Morphine Sulfate - Vonage Pharma [vonagepharma.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Structure–based discovery of opioid analgesics with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurosciencenews.com [neurosciencenews.com]
- 6. researchgate.net [researchgate.net]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. The novel μ‐opioid receptor agonist this compound depresses respiration and induces tolerance to antinociception - PMC [pmc.ncbi.nlm.nih.gov]
PZM21 vs. TRV130: A Comparative Analysis of Respiratory Depression
For Researchers, Scientists, and Drug Development Professionals
The quest for safer opioid analgesics has led to the development of G-protein biased agonists for the µ-opioid receptor (MOR), such as PZM21 and TRV130 (oliceridine). These compounds are designed to preferentially activate the G-protein signaling pathway, which is associated with analgesia, while minimizing the recruitment of β-arrestin, a pathway linked to adverse effects like respiratory depression. This guide provides an objective comparison of the performance of this compound and TRV130 in reducing respiratory depression, supported by available experimental data.
Quantitative Data on Respiratory Depression
The following table summarizes the key quantitative findings from preclinical studies comparing the effects of this compound, TRV130, and morphine on respiratory function at equi-analgesic doses.
| Compound | Dose (Equi-analgesic to Morphine 10 mg/kg) | Animal Model | Peak Effect on Respiratory Frequency | Duration of Effect | Reference |
| This compound | 40 mg/kg | Mouse | Conflicting Data: - Minimal to no depression vs. vehicle - Significant depression, similar to morphine | Conflicting Data: - No significant effect - Sustained depression | [1][2][3] |
| TRV130 | 1.2 mg/kg | Mouse | Significant transient depression | Transient, peaks at ~15 minutes | [1][2] |
| Morphine | 10 mg/kg | Mouse | Profound and sustained depression | Sustained | [1][2][3] |
Signaling Pathways
Both this compound and TRV130 are designed as G-protein biased agonists of the µ-opioid receptor. The idealized signaling pathway aims to separate the therapeutic analgesic effects from the adverse effects.
References
A Comparative Analysis of Side Effects: PZM21 vs. Fentanyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of PZM21, a computationally designed µ-opioid receptor (µOR) agonist, and fentanyl, a potent synthetic opioid widely used in clinical practice. The development of novel analgesics with improved safety profiles is a critical goal in pain management. This compound was engineered with the hypothesis that biasing µOR signaling toward the G-protein pathway, while minimizing β-arrestin recruitment, could separate the desired analgesic effects from adverse effects like respiratory depression and constipation. This guide synthesizes preclinical data to evaluate the performance of this compound against the well-characterized opioid, fentanyl.
Mechanism of Action: A Tale of Two Pathways
Opioid-induced analgesia is primarily mediated by the activation of the G-protein signaling cascade upon agonist binding to the µ-opioid receptor.[1] However, the same receptor can also trigger a separate pathway by recruiting a protein called β-arrestin-2. This β-arrestin pathway is strongly implicated in the dose-limiting and often life-threatening side effects of traditional opioids, including respiratory depression and constipation.[1][2]
-
Fentanyl is a potent µOR agonist that activates both the G-protein (Gαi/o) and the β-arrestin signaling pathways.[2][3][4] Its powerful analgesic effects are accompanied by a high liability for severe side effects, which are linked to its robust engagement of the β-arrestin pathway.[2]
-
This compound was specifically designed as a "biased agonist," intended to selectively activate the G-protein pathway while minimally engaging the β-arrestin pathway.[1][5][6] The initial hypothesis was that this G-protein bias would result in potent analgesia with a significantly reduced side effect burden.[6] However, subsequent research has suggested that this compound is a low-efficacy agonist for both pathways and that its apparent bias may stem from its low intrinsic activity rather than true functional selectivity.[5][7]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Fentanyl: Receptor pharmacology, abuse potential, and implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Structure–based discovery of opioid analgesics with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel μ‐opioid receptor agonist this compound depresses respiration and induces tolerance to antinociception - PMC [pmc.ncbi.nlm.nih.gov]
PZM21: A Comparative Guide to its Selectivity at Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
PZM21 has emerged as a significant compound in opioid research, designed as a potent and selective agonist for the mu-opioid receptor (μOR).[1] Its development was driven by a structure-based approach to identify novel analgesics with a reduced side-effect profile compared to classical opioids like morphine.[2] This guide provides a comprehensive comparison of this compound's selectivity and functional activity at the mu (μ), kappa (κ), and delta (δ) opioid receptors, supported by experimental data and detailed methodologies.
Quantitative Comparison of Receptor Binding and Functional Potency
The selectivity of this compound for the μ-opioid receptor over the κ- and δ-opioid receptors is evident from both radioligand binding assays and functional assays. The following tables summarize the key quantitative data.
| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |
| This compound | μOR | 1.1 | [2] |
| κOR | 18 (antagonist) | [1][2] | |
| δOR | >500 (500-fold weaker than μOR) | [2][3] | |
| Morphine | μOR | 1.3 | Not explicitly stated in search results |
| κOR | 230 | Not explicitly stated in search results | |
| δOR | 230 | Not explicitly stated in search results |
Table 1: Opioid Receptor Binding Affinities. This table compares the binding affinities (Ki) of this compound and Morphine for the mu, kappa, and delta opioid receptors. Lower Ki values indicate higher binding affinity.
| Compound | Receptor | Functional Potency (EC50, nM) | Efficacy (% of DAMGO) | Assay Type | Reference |
| This compound | μOR | 4.6 | 76% | Gαi activation (BRET) | [2][4] |
| μOR | 1.8 | - | G protein activation | [5] | |
| δOR | 500-fold weaker than μOR | - | G protein activation | [2] | |
| κOR | No detectable agonist activity | - | G protein activation | [2] | |
| Morphine | μOR | - | Lower efficacy than DAMGO | Gαi activation (BRET) | [4] |
Table 2: Functional Potency and Efficacy. This table summarizes the functional potency (EC50) and efficacy of this compound and Morphine in activating G-protein signaling at the mu, kappa, and delta opioid receptors. EC50 represents the concentration of the compound that produces 50% of its maximal effect.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of the mu-opioid receptor and a typical experimental workflow for determining compound affinity.
Figure 1: this compound Signaling at the μ-Opioid Receptor. This diagram illustrates the preferential activation of the G-protein pathway by this compound, leading to analgesia, with minimal recruitment of the β-arrestin pathway, which is associated with many opioid side effects.
Figure 2: Experimental Workflow for Radioligand Binding Assay. This diagram outlines the key steps involved in a radioligand competition binding assay to determine the binding affinity (Ki) of a compound like this compound for an opioid receptor.
Detailed Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes prepared from cells expressing the opioid receptor of interest (μ, κ, or δ).
-
Radiolabeled ligand with high affinity for the receptor (e.g., [³H]DAMGO for μOR, [³H]U-69,593 for κOR, [³H]Naltrindole for δOR).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubation: In a 96-well plate, incubate cell membranes (10-20 µg protein) with a fixed concentration of the radiolabeled ligand and a range of concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled competitor).
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Ki Calculation: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
G-Protein Activation Assay ([³⁵S]GTPγS Binding)
This functional assay measures the ability of an agonist to activate G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS (radiolabeled).
-
Guanosine diphosphate (B83284) (GDP).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, NaCl, and an antioxidant like DTT).
Procedure:
-
Pre-incubation: Pre-incubate cell membranes with GDP on ice to ensure G-proteins are in their inactive state.
-
Incubation: In a 96-well plate, incubate the pre-treated membranes with varying concentrations of the test compound.
-
Reaction Initiation: Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Termination and Filtration: Terminate the reaction and separate bound from unbound [³⁵S]GTPγS by rapid filtration through glass fiber filters.
-
Washing and Quantification: Wash the filters with ice-cold buffer and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
cAMP Inhibition Assay
This assay measures the functional consequence of Gαi/o-coupled GPCR activation by quantifying the inhibition of adenylyl cyclase activity and the subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Whole cells stably expressing the opioid receptor of interest.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compound (this compound) at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).
Procedure:
-
Cell Seeding: Seed cells in a microplate and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compound to the wells and incubate for a short period.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except basal control) to stimulate cAMP production. Incubate at 37°C for a specified time (e.g., 30 minutes).
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's protocol.
-
Data Analysis: Generate concentration-response curves by plotting the cAMP levels against the logarithm of the agonist concentration. Fit the data using a sigmoidal dose-response model to determine the EC50 and Emax values for each compound.
Conclusion
The experimental data clearly demonstrates that this compound is a highly selective μ-opioid receptor agonist. Its significantly lower affinity for κ- and δ-opioid receptors, coupled with its biased agonism towards the G-protein signaling pathway at the μOR, underscores its potential as a novel analgesic with a differentiated safety profile from traditional opioids. The detailed protocols provided herein offer a foundation for researchers to further investigate the pharmacological properties of this compound and other novel opioid compounds.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Structure–based discovery of opioid analgesics with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. The novel μ‐opioid receptor agonist this compound depresses respiration and induces tolerance to antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Head-to-Head Comparison: PZM21 vs. Oliceridine in Mu-Opioid Receptor Agonism
A deep dive into the pharmacology and clinical performance of two G protein-biased µ-opioid receptor agonists, PZM21 and oliceridine (B1139222), reveals distinct profiles in their preclinical and clinical development. This guide provides a comprehensive comparison of their mechanisms of action, signaling profiles, and therapeutic windows, supported by experimental data and detailed protocols for key assays.
This compound and oliceridine have emerged as novel opioid analgesics designed to preferentially activate the G protein signaling pathway downstream of the µ-opioid receptor (MOR), while minimizing the recruitment of β-arrestin.[1][2] This "biased agonism" is hypothesized to retain the analgesic effects of traditional opioids while reducing adverse effects such as respiratory depression and constipation, which are thought to be mediated by β-arrestin.[3] However, the extent of this bias and its translation to clinical benefit is a subject of ongoing research, with some studies suggesting that the observed safety profiles may be attributable to partial agonism rather than true functional selectivity.[4][5][6]
Oliceridine (brand name Olinvyk) has successfully navigated clinical trials and received FDA approval for the management of moderate to severe acute pain in adults.[7] In contrast, this compound remains in the preclinical stages of development, with some conflicting reports on its efficacy and side-effect profile.[1][8]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and oliceridine, comparing their in vitro pharmacology and in vivo or clinical outcomes.
Table 1: In Vitro Pharmacology at the µ-Opioid Receptor
| Parameter | This compound | Oliceridine (TRV130) | Morphine (for comparison) | DAMGO (for comparison) | Reference |
| G Protein Activation (GTPγS or BRET Assay) | |||||
| EC₅₀ (nM) | 1.615 | ~8 | 621.5 | - | [9] |
| Eₘₐₓ (% of DAMGO) | Low efficacy | Partial Agonist | Partial Agonist | 100% | [10][11] |
| β-Arrestin-2 Recruitment (BRET or Enzyme Complementation Assay) | |||||
| EC₅₀ (nM) | 36.96 | - | 621.5 | - | [9] |
| Eₘₐₓ (% of DAMGO) | Undetectable to low | 14% (of Morphine) | - | 100% | [3][12] |
| Bias Factor | G protein biased | G protein biased | - | - | [1][2] |
Table 2: In Vivo / Clinical Outcomes
| Outcome | This compound (Preclinical) | Oliceridine (Clinical) | Morphine (for comparison) | Reference |
| Analgesia | Effective in hot plate and formalin tests | Effective in postoperative pain (APOLLO-1 & 2 trials) | Standard of care for analgesia | [1][13] |
| Respiratory Depression | Conflicting reports: Minimal to similar to morphine | Lower incidence and duration compared to morphine | Significant respiratory depression | [3][8][14] |
| Gastrointestinal Effects (Constipation, Nausea/Vomiting) | Reduced constipation in preclinical models | Lower incidence of nausea and vomiting vs. morphine (APOLLO trials) | High incidence of constipation, nausea, and vomiting | [3][13][15] |
| Therapeutic Index (Analgesia vs. Respiratory Depression) | Higher than morphine | Higher than morphine | Baseline | [4] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental approaches, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of Biased µ-Opioid Receptor Agonists
Caption: Biased agonism at the µ-opioid receptor.
Experimental Workflow: GTPγS Binding Assay
Caption: Workflow for a [³⁵S]GTPγS binding assay.
Experimental Workflow: BRET Assay for β-Arrestin Recruitment
Caption: Workflow for a BRET-based β-arrestin recruitment assay.
Experimental Protocols
[³⁵S]GTPγS Binding Assay for µ-Opioid Receptor Activation
This protocol is a generalized procedure based on established methods for measuring G protein activation by MOR agonists.[11]
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the µ-opioid receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein per well), a fixed concentration of GDP (e.g., 10-100 µM), and varying concentrations of the test compound (this compound or oliceridine).
-
Include a positive control (e.g., DAMGO) and a vehicle control.
-
To determine non-specific binding, a set of wells should contain a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration of 0.05-0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Detection and Data Analysis:
-
Terminate the reaction by rapid filtration through glass fiber filters, which traps the membranes with bound [³⁵S]GTPγS.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
-
BRET-based β-Arrestin Recruitment Assay
This protocol describes a common method for quantifying the interaction between an activated GPCR and β-arrestin in live cells.[10]
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293) in appropriate media.
-
Co-transfect the cells with two plasmids: one encoding the µ-opioid receptor fused to a Renilla luciferase variant (e.g., MOR-Rluc) to act as the BRET donor, and another encoding β-arrestin fused to a yellow fluorescent protein variant (e.g., β-arrestin-YFP) to act as the BRET acceptor.
-
-
Assay Procedure:
-
Plate the transfected cells into a white, clear-bottom 96-well microplate and allow them to adhere.
-
Replace the culture medium with a suitable assay buffer.
-
Add varying concentrations of the test compound (this compound or oliceridine) to the wells.
-
Add the luciferase substrate (e.g., coelenterazine (B1669285) h) to all wells.
-
-
Detection and Data Analysis:
-
Immediately measure the luminescence signal at two wavelengths using a BRET-compatible plate reader: one for the donor (e.g., ~480 nm for Rluc) and one for the acceptor (e.g., ~530 nm for YFP).
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity for each well.
-
Correct for background signal by subtracting the BRET ratio of vehicle-treated cells.
-
Plot the net BRET ratio as a function of the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
-
Concluding Remarks
The development of G protein-biased µ-opioid receptor agonists like this compound and oliceridine represents a significant step towards safer and more effective pain management. Oliceridine has demonstrated a favorable safety and tolerability profile in clinical trials compared to morphine, particularly with regard to respiratory and gastrointestinal side effects, leading to its FDA approval.[13][14][15] this compound shows promise in preclinical studies with a potentially wider therapeutic window, although conflicting data on its respiratory effects warrant further investigation.[3][8] The concept of biased agonism continues to be an active area of research, with ongoing debate as to whether the observed benefits are due to true functional selectivity or a consequence of partial agonism.[4][5][6] Further head-to-head clinical comparisons will be crucial to fully elucidate the therapeutic potential of these novel analgesics.
References
- 1. Functional characterization of a novel opioid, this compound, and its effects on the behavioural responses to morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biased versus Partial Agonism in the Search for Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. iasp-pain.org [iasp-pain.org]
- 6. The novel μ‐opioid receptor agonist this compound depresses respiration and induces tolerance to antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 7. content-eu-1.content-cms.com [content-eu-1.content-cms.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of μ,δ-Opioid Receptor Dual-Biased Agonists That Overcome the Limitation of Prior Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. APOLLO-2: A Randomized, Placebo and Active-Controlled Phase III Study Investigating Oliceridine (TRV130), a G Protein-Biased Ligand at the μ-Opioid Receptor, for Management of Moderate to Severe Acute Pain Following Abdominoplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Scholars@Duke publication: Oliceridine is Associated with Reduced Risk of Vomiting and Need for Rescue Antiemetics Compared to Morphine: Exploratory Analysis from Two Phase 3 Randomized Placebo and Active Controlled Trials. [scholars.duke.edu]
- 14. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
PZM21: A Novel Opioid Agonist with Atypical Abuse Potential Profile Compared to Traditional Opioids
For Immediate Release
A comprehensive analysis of the novel µ-opioid receptor (MOR) agonist, PZM21, reveals a distinct abuse potential profile when compared to traditional opioids like morphine and oxycodone. While demonstrating analgesic properties, preclinical studies indicate a reduced liability for reward and reinforcement, key drivers of opioid addiction. However, the initial promise of a complete separation of analgesia from all opioid-related side effects has been tempered by conflicting findings, particularly regarding respiratory depression. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing key experimental data and methodologies.
Executive Summary
This compound was developed as a G protein-biased agonist at the µ-opioid receptor, designed to preferentially activate the signaling pathway associated with analgesia (G protein signaling) while minimizing the recruitment of β-arrestin-2, a protein implicated in many of the adverse effects of traditional opioids, including reward and respiratory depression.[1][2][3] Preclinical evidence suggests that this compound exhibits a lower preference in place-conditioning studies and is not self-administered by rodents, in stark contrast to traditional opioids.[4][5] However, studies in non-human primates have shown reinforcing effects similar to oxycodone.[6] Furthermore, initial reports of this compound being devoid of respiratory depressant effects have been challenged by subsequent studies demonstrating morphine-like respiratory suppression.[7][8][9] this compound does, however, induce tolerance to its analgesic effects and can produce withdrawal symptoms, indicating the potential for physical dependence.[4][5]
Comparative Analysis of Abuse Potential
The abuse liability of a compound is typically assessed through a battery of preclinical behavioral models. The following tables summarize the key quantitative findings from studies comparing this compound to traditional opioids in these assays.
Table 1: Conditioned Place Preference (CPP)
The CPP paradigm is used to evaluate the rewarding or aversive properties of a drug. An increase in time spent in the drug-paired chamber is indicative of rewarding effects.
| Compound | Species | Dose(s) | Outcome | Reference |
| This compound | Mouse | 20, 40, 80 mg/kg (i.p.) | No conditioned place preference; 80 mg/kg dose led to aversion. | |
| Morphine | Mouse | 10 mg/kg (i.p.) | Significant conditioned place preference. | [4] |
| This compound | Mouse | Not specified | Did not produce conditioned place preference. | |
| Morphine | Mouse | Not specified | Produced hyperlocomotion, indicative of mesolimbic dopamine (B1211576) stimulation. | [10] |
Table 2: Intravenous Self-Administration (IVSA)
The IVSA model assesses the reinforcing properties of a drug, which is a strong predictor of its abuse potential. Animals learn to perform a task (e.g., lever press) to receive a drug infusion.
| Compound | Species | Dose(s) per Infusion | Outcome | Reference |
| This compound | Rat | 0.05, 0.5 mg/kg | Did not induce intravenous self-administration, similar to saline. | [4] |
| Oxycodone | Rat | 0.06 mg/kg | Robust self-administration. | [4] |
| This compound | Rhesus Macaque | 30 µg/kg | Exerted oxycodone-like reinforcing effects. | [6] |
| Oxycodone | Rhesus Macaque | 3 µg/kg | Significantly induced reinforcing effects. | [6] |
Table 3: Respiratory Depression
Respiratory depression is a major life-threatening side effect of traditional opioids. This is typically measured by whole-body plethysmography.
| Compound | Species | Dose(s) | Outcome | Reference |
| This compound | Mouse | 10-80 mg/kg | Dose-dependent depression of respiration, primarily by decreasing breathing rate. | [7] |
| Morphine | Mouse | 10 mg/kg (i.p.) | Significantly depressed respiration. | |
| This compound | Mouse | 40 mg/kg (i.p.) | Produced significant respiratory depression similar in extent to an equi-analgesic dose of morphine. | |
| This compound | Mouse | 40 mg/kg (s.c.) | Caused significant respiratory depression, similar in amplitude to 10 mg/kg morphine. | [9] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Signaling pathways of traditional opioids versus this compound.
Caption: Experimental workflow for Conditioned Place Preference (CPP).
Detailed Experimental Protocols
Conditioned Place Preference (CPP)
The CPP procedure is designed to assess the rewarding or aversive properties of a drug by pairing its administration with a distinct environment.
-
Apparatus: A standard three-compartment CPP apparatus is used, with two larger conditioning compartments distinguished by visual and tactile cues (e.g., wall color, floor texture) and a smaller neutral central compartment.
-
Pre-conditioning (Day 1): Mice are allowed to freely explore all three compartments for a set period (e.g., 20 minutes), and the time spent in each compartment is recorded to establish baseline preference. An unbiased procedure ensures no initial preference for either conditioning compartment.[4]
-
Conditioning (Days 2-11): This phase typically occurs over several days. On alternating days, mice receive an injection of the test compound (e.g., this compound or morphine) and are immediately confined to one of the conditioning compartments for a specified duration (e.g., 60 minutes). On the intervening days, they receive a saline injection and are confined to the opposite compartment.[4]
-
Post-conditioning Test (Day 12): In a drug-free state, mice are again allowed to freely explore all three compartments, and the time spent in each is recorded. A significant increase in time spent in the drug-paired compartment compared to the pre-conditioning baseline indicates a conditioned place preference, suggesting the drug has rewarding properties. Conversely, a significant decrease suggests conditioned place aversion.[4]
Intravenous Self-Administration (IVSA)
The IVSA paradigm is a gold-standard model for assessing the reinforcing efficacy of a drug, a key component of its abuse liability.
-
Surgical Preparation: Rats are surgically implanted with an intravenous catheter, typically in the jugular vein, which is connected to an infusion pump.
-
Apparatus: Animals are placed in operant conditioning chambers equipped with two levers (active and inactive) and a drug infusion system.
-
Acquisition Training: Rats are trained to press the active lever to receive an intravenous infusion of the test drug. The inactive lever serves as a control for general activity, and presses on it have no programmed consequences. Training sessions are conducted daily for a set duration (e.g., 2 hours) over a period of days (e.g., 10 days).[4]
-
Data Analysis: The number of infusions and active versus inactive lever presses are recorded. A significant increase in responding on the active lever compared to the inactive lever indicates that the drug has reinforcing properties. Different schedules of reinforcement (e.g., fixed ratio, progressive ratio) can be used to assess the strength of the reinforcing effect.
Whole-Body Plethysmography for Respiratory Depression
This non-invasive technique is used to measure respiratory parameters in conscious, freely moving animals.
-
Apparatus: Animals are placed in a sealed plethysmography chamber through which a constant stream of air (or a specified gas mixture) is passed.
-
Measurement: Pressure changes within the chamber caused by the animal's breathing are detected by a sensitive pressure transducer. These pressure changes are used to calculate respiratory rate (breaths per minute) and tidal volume (the volume of air inhaled or exhaled per breath).
-
Procedure: Baseline respiratory parameters are recorded before drug administration. Following injection of the test compound (e.g., this compound or morphine) or vehicle, respiratory parameters are continuously monitored for a specified period (e.g., 90 minutes).
-
Data Analysis: Changes in respiratory rate and tidal volume from baseline are calculated and compared between drug- and vehicle-treated groups to determine the extent of respiratory depression.
Conclusion
This compound represents a significant step in the rational design of safer opioid analgesics. Its G protein bias translates to a reduced reward potential in rodent models, a highly desirable characteristic for mitigating abuse liability.[1][10] However, the translation of these findings to non-human primates is less clear, with studies showing reinforcing effects comparable to traditional opioids.[6] Furthermore, the initial hope for an absence of respiratory depression has not been consistently supported by experimental data, with several studies demonstrating significant respiratory suppression similar to morphine.[7][9] The presence of tolerance and withdrawal symptoms also indicates a potential for physical dependence.[4][5]
For drug development professionals, this compound serves as a crucial case study. It highlights the potential of structure-based drug design to modulate opioid receptor signaling and favorably alter the side-effect profile. However, it also underscores the complexity of opioid pharmacology and the challenges in completely separating desired analgesic effects from all adverse effects. Further research is necessary to fully elucidate the clinical potential of this compound and to guide the development of the next generation of safer pain therapeutics.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional characterization of a novel opioid, this compound, and its effects on the behavioural responses to morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional characterization of a novel opioid, this compound, and its effects on the behavioural responses to morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antinociceptive, reinforcing, and pruritic effects of the G-protein signalling-biased mu opioid receptor agonist this compound in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel μ-opioid receptor agonist this compound depresses respiration and induces tolerance to antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The novel μ‐opioid receptor agonist this compound depresses respiration and induces tolerance to antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
Cross-Validation of PZM21 Binding Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding and functional characteristics of PZM21, a G protein-biased agonist of the mu-opioid receptor (μOR), with other relevant opioid receptor modulators. The data presented is compiled from multiple studies to offer a cross-validated perspective on this compound's performance in various binding assays.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound and comparator compounds at the mu-opioid receptor. This data highlights this compound's high affinity and selectivity for the μOR.
| Compound | Receptor | Assay Type | Ki (nM) | EC50 (nM) | G Protein Bias | Reference |
| This compound | μOR | Radioligand Binding | 1.1 | - | - | [1] |
| μOR | [35S]GTPγS | - | 1.8 | Yes | [2] | |
| δOR | Radioligand Binding | 506 | - | - | [1] | |
| κOR | Radioligand Binding | 18 (antagonist) | - | - | [1] | |
| Morphine | μOR | - | - | - | Unbiased | [3][4][5] |
| DAMGO | μOR | Radioligand Binding | - | - | G Protein Agonist | [6] |
| TRV130 | μOR | - | - | - | G Protein-biased | [3][7] |
Note: Ki values represent the inhibition constant, a measure of binding affinity. Lower Ki values indicate higher affinity. EC50 values represent the concentration of a drug that gives a half-maximal response, indicating potency. G protein bias refers to the preferential activation of the G protein signaling pathway over the β-arrestin pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results.
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity of a test compound (like this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor.
Workflow Diagram:
Caption: Workflow of a radioligand competitive binding assay.
Detailed Steps:
-
Membrane Preparation: Cell membranes expressing the mu-opioid receptor are prepared from cultured cells or animal brain tissue.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled μOR ligand (e.g., [3H]DAMGO) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: After reaching equilibrium, the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined and then converted to a Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assay
This assay measures the activation of G proteins, the first step in the signaling cascade following agonist binding to a G protein-coupled receptor (GPCR) like the μOR.
Workflow Diagram:
Caption: Workflow of a [35S]GTPγS functional assay.
Detailed Steps:
-
Membrane Preparation: Similar to the binding assay, cell membranes expressing the μOR are prepared.
-
Incubation: Membranes are incubated in the presence of GDP, the radiolabeled, non-hydrolyzable GTP analog [35S]GTPγS, and varying concentrations of the agonist (this compound).
-
G Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit. [35S]GTPγS binds to the activated G protein.
-
Separation and Quantification: The reaction is stopped, and the membrane-bound [35S]GTPγS is separated from the unbound radiolabel by filtration. The radioactivity is then counted.
-
Data Analysis: The amount of bound [35S]GTPγS is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 and Emax (maximal effect) are determined.
This compound Signaling Pathway
This compound is characterized as a G protein-biased agonist, meaning it preferentially activates the G protein signaling pathway over the β-arrestin pathway.[3][5] This is thought to contribute to its favorable side-effect profile compared to conventional opioids like morphine, which activate both pathways.[3]
Signaling Pathway Diagram:
Caption: Simplified signaling pathway of the G protein-biased agonist this compound.
Pathway Description:
-
Binding: this compound binds to the mu-opioid receptor on the cell surface.
-
G Protein Activation: This binding event preferentially activates the inhibitory G protein (Gi/o).
-
Downstream Effects: The activated G protein then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It also modulates ion channels.
-
Therapeutic Effect: These downstream effects ultimately lead to the desired analgesic effect.[3]
-
Minimal β-Arrestin Recruitment: Unlike traditional opioids, this compound causes minimal recruitment of β-arrestin.[1][3] The β-arrestin pathway is associated with many of the undesirable side effects of opioids, such as respiratory depression and constipation.[5] this compound's bias towards the G protein pathway is therefore hypothesized to be responsible for its improved safety profile.[3][5]
References
- 1. Structure–based discovery of opioid analgesics with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Biased versus Partial Agonism in the Search for Safer Opioid Analgesics [mdpi.com]
- 5. Frontiers | Biased Opioid Ligands: Revolution or Evolution? [frontiersin.org]
- 6. Functional characterization of a novel opioid, this compound, and its effects on the behavioural responses to morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
A Preclinical Meta-Analysis of PZM21: A Novel Biased Opioid Agonist Compared to Morphine and Oxycodone
A Comparative Guide for Researchers and Drug Development Professionals
In the quest for safer and more effective analgesics, the novel μ-opioid receptor (μOR) agonist PZM21 has emerged as a compound of significant interest. Developed through a structure-based drug design strategy, this compound is a G-protein biased agonist, designed to preferentially activate the therapeutic G-protein signaling pathway over the β-arrestin pathway, which is associated with many of the undesirable side effects of traditional opioids.[1] This guide provides a comprehensive meta-analysis of the preclinical trial results of this compound, offering an objective comparison with the gold-standard opioid, morphine, and the widely used synthetic opioid, oxycodone.
This analysis is intended for researchers, scientists, and drug development professionals, summarizing quantitative data from various preclinical studies to facilitate a clear comparison of the efficacy and safety profiles of these compounds. Detailed experimental protocols for key assays are also provided to support the interpretation of the presented data.
Comparative Analysis of Preclinical Data
The following tables summarize the key preclinical findings for this compound, morphine, and oxycodone across several critical endpoints: analgesic efficacy, respiratory depression, constipation, and abuse liability.
Analgesic Efficacy
The primary therapeutic goal of these compounds is to alleviate pain. The hot plate test is a common preclinical assay used to assess the analgesic effect of drugs against thermal stimuli.
| Compound | Animal Model | Assay | Dose (mg/kg) | % Maximum Possible Effect (%MPE) | Onset and Duration | Citation |
| This compound | Mouse | Hot Plate | 40 | 87% at 15 min | Long-lasting analgesia up to 180 minutes.[2][3] | [2][4] |
| Morphine | Mouse | Hot Plate | 10 | 92% at 30 min | Shorter duration of action compared to this compound.[2][3] | [2][4] |
| Oxycodone | Rat | Tail-Flick | i.c.v. | Full agonist | Short duration of action.[5] | [5] |
Notably, in some studies, this compound did not show an analgesic effect in the tail-flick assay, suggesting a differential effect on spinal versus supraspinal pain pathways compared to morphine.[2][4]
Safety Profile: Respiratory Depression and Constipation
The most life-threatening side effect of traditional opioids is respiratory depression. Constipation is another common and often debilitating side effect.
| Compound | Animal Model | Assay | Dose (mg/kg) | Effect | Citation |
| This compound | Mouse | Whole-Body Plethysmography | 40 (equi-analgesic to 10 mg/kg morphine) | Minimal respiratory depression, similar to vehicle control in some studies.[2][4] However, other studies report significant respiratory depression similar to morphine.[6] | [2][4][6] |
| Morphine | Mouse | Whole-Body Plethysmography | 10 | Significant reduction in respiration.[2][4][7] | [2][4][7] |
| Oxycodone | Rat | Whole-Body Plethysmography | i.c.v. | Partial agonist for respiratory depression with a short duration.[5] | [5] |
| This compound | Mouse | Fecal Boli Accumulation | - | Substantially less constipating effect than morphine.[2][3] | [2][3] |
| Morphine | Mouse | Fecal Boli Accumulation | - | Significant constipating effect.[2][3][7] | [2][3][7] |
| Oxycodone | Rat | Castor Oil-Induced Diarrhea | i.c.v. | Partial agonist for constipation.[5] | [5] |
The conflicting reports on this compound-induced respiratory depression highlight a critical area for further investigation to fully understand its safety profile.
Abuse Liability
The potential for addiction is a major concern with opioid analgesics. The conditioned place preference (CPP) test is a standard preclinical model to assess the rewarding and reinforcing properties of drugs.
| Compound | Animal Model | Assay | Dose (mg/kg) | Outcome | Citation |
| This compound | Mouse | Conditioned Place Preference | 20 | No conditioned place preference observed.[2][3] | [2][3] |
| Morphine | Mouse | Conditioned Place Preference | 10 | Induces conditioned place preference.[2][3][8] | [2][3][8] |
| Oxycodone | Mouse | Conditioned Place Preference | 0.3 - 3 | Dose-dependent conditioned place preference.[9] | [9] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental designs, the following diagrams are provided.
Opioid Receptor Signaling Pathways
This diagram illustrates the differential signaling of traditional opioids (morphine, oxycodone) versus the G-protein biased agonist this compound at the μ-opioid receptor.
Caption: Differential signaling of traditional vs. biased opioid agonists.
Experimental Workflow: Hot Plate Test
The following flowchart outlines the typical procedure for assessing analgesic efficacy using the hot plate test in mice.
References
- 1. researchgate.net [researchgate.net]
- 2. trace.tennessee.edu [trace.tennessee.edu]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. Disruption of morphine conditioned place preference by delta-2-opioid receptor antagonist: Study of mu- and delta-opioid receptor expression at the synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. emka.scireq.com [emka.scireq.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Navigating the Disposal of PZM21: A Guide for Laboratory Professionals
Essential safety and logistical protocols for the proper disposal of the selective μ-opioid receptor agonist, PZM21, are critical for maintaining a compliant and safe laboratory environment. This guide provides procedural, step-by-step instructions to mitigate risks and ensure responsible waste management.
As a novel research chemical, this compound requires careful handling throughout its lifecycle, including its ultimate disposal. Adherence to these procedures is paramount for the safety of laboratory personnel and the protection of the environment. The following information is based on general best practices for chemical waste management, supplemented by the known properties of this compound.
Key Data for Handling and Storage of this compound
For quick reference, the following table summarizes essential quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 361.5 g/mol | |
| Chemical Formula | C₁₉H₂₇N₃O₂S | |
| Purity | ≥98% (HPLC) | |
| CAS Number | 1997387-43-5 | |
| Storage Temperature | Store at -20°C | [1] |
| Appearance | White to off-white solid | N/A |
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[2] Based on available safety information, this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Therefore, the following minimum PPE is mandatory:
-
Eye Protection: Safety goggles with side-shields.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2]
-
Body Protection: A fully buttoned lab coat.[2]
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH/MSHA-approved respirator is necessary.[2]
All handling of this compound, especially in its powdered form, should be conducted within a chemical fume hood to prevent the inhalation of dust or aerosols.
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound involves a systematic approach to waste segregation and containment. The following workflow provides a logical progression for handling different forms of this compound waste.
Detailed Experimental Protocols for Disposal
1. Disposal of Solid this compound Waste
This category includes unused or expired this compound powder, as well as any labware that has come into direct contact with the solid compound (e.g., weigh boats, spatulas, empty vials, contaminated gloves, and bench paper).
-
Step 1: Waste Collection: Carefully place all solid this compound waste into a designated, durable, and sealable hazardous waste container. To minimize aerosolization, do not dispose of powdered this compound in open trash receptacles.
-
Step 2: Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date the first piece of waste was added.
-
Step 3: Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Step 4: Final Disposal: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
2. Disposal of Liquid this compound Waste
This includes any unused solutions of this compound or solvent rinses from contaminated glassware.
-
Step 1: Waste Collection: Pour all liquid this compound waste into a designated, leak-proof, and sealable hazardous waste container. This container should be compatible with the solvents used to dissolve the this compound.
-
Step 2: Container Labeling: Clearly label the liquid waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and solvent system.
-
Step 3: Storage: Securely cap the container and store it in the designated satellite accumulation area, ensuring secondary containment is used to prevent spills.
-
Step 4: Final Disposal: When the container is full or ready for disposal, arrange for a pickup with your institution's EHS department. Do not pour this compound solutions down the drain.
3. Decontamination of Glassware
For reusable glassware that has come into contact with this compound:
-
Step 1: Initial Rinse: Rinse the glassware with a suitable solvent (e.g., ethanol (B145695) or DMSO) and collect the rinsate in the designated liquid hazardous waste container.
-
Step 2: Secondary Rinse: Perform a second rinse with solvent and collect the rinsate in the same waste container.
-
Step 3: Washing: After the solvent rinses, the glassware can be washed with soap and water as per standard laboratory procedures.
By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental responsibility.
References
Personal protective equipment for handling PZM21
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of PZM21, an experimental opioid analgesic. The following procedural guidance is intended to ensure the safety of laboratory personnel and the proper management of this potent research compound.
Chemical and Physical Properties
This compound is a selective μ-opioid receptor agonist.[1][2][3] Its fundamental properties are summarized below.
| Property | Value | References |
| Chemical Name | N-[(2S)-2-(Dimethylamino)-3-(4-hydroxyphenyl)propyl]-N'-[(1S)-1-methyl-2-(3-thienyl)ethyl]urea | [2] |
| Molecular Formula | C₁₉H₂₇N₃O₂S | |
| Molar Mass | 361.50 g·mol⁻¹ | |
| CAS Number | 1997387-43-5 | [2] |
| Appearance | Powder | [3] |
| Solubility | Soluble to 100 mM in DMSO and ethanol | |
| Storage | Store powder at -20°C. Store solutions at -80°C. Solutions are unstable and should be prepared fresh. | [3][4] |
Biological Activity and Hazards
This compound is a potent and selective μ-opioid receptor agonist with an EC₅₀ of approximately 1.8 to 4.6 nM.[1][3][4] It was initially investigated for its potential to provide analgesia with reduced side effects compared to traditional opioids like morphine.[5] However, subsequent research has shown that at higher doses, this compound can cause classic opioid-related side effects, including respiratory depression.[5] Due to its potent psychoactive nature, all contact should be minimized.
Personal Protective Equipment (PPE)
Given the potent nature of this compound, a stringent PPE protocol is mandatory to prevent accidental exposure through inhalation, skin contact, or ingestion.
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves. | Prevents skin contact. Double-gloving provides an extra layer of protection against potential tears or contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes of solutions or airborne powder. |
| Lab Coat | A disposable, fluid-resistant lab coat with tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | An N95 or higher-rated respirator is recommended, especially when handling the powder form or creating solutions. | Minimizes the risk of inhaling aerosolized particles. |
Operational Plan: Handling and Experimental Protocols
All handling of this compound, particularly in its powdered form, must be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure.
Preparation of Stock Solutions
A common protocol for preparing a stock solution for in vitro or in vivo studies involves dissolving the this compound powder in a suitable solvent.
-
Pre-Weighing Preparation : Ensure all necessary PPE is worn. Prepare the workspace within the chemical fume hood by laying down absorbent, disposable bench paper.
-
Weighing : Tare a microcentrifuge tube on a calibrated analytical balance. Carefully add the desired amount of this compound powder to the tube.
-
Solubilization : Add the appropriate volume of solvent (e.g., DMSO, ethanol) to the tube to achieve the desired stock concentration.
-
Mixing : Vortex the solution until the powder is completely dissolved.
-
Storage : Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C.
In Vivo Dosing Protocol (Mouse Model)
The following is a general guideline based on published studies. Specific doses and administration routes will vary depending on the experimental design.
-
Animal Acclimatization : Allow animals to acclimate to the laboratory environment before the experiment.
-
Drug Preparation : Dilute the this compound stock solution to the desired final concentration using a suitable vehicle (e.g., sterile saline).
-
Administration : Administer the prepared this compound solution to the animals via the chosen route (e.g., intraperitoneal injection).
-
Monitoring : Closely monitor the animals for analgesic effects and any adverse reactions, such as respiratory depression.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused this compound Powder | Treat as hazardous chemical waste. Dispose of in a clearly labeled, sealed container in accordance with institutional and local regulations for hazardous waste. |
| Contaminated Labware (e.g., tubes, pipette tips) | Collect in a designated hazardous waste container. |
| Contaminated PPE (e.g., gloves, lab coat) | Place in a sealed bag and dispose of as hazardous waste. |
| Unused this compound Solutions | Collect in a labeled, sealed waste container. Do not pour down the drain. Dispose of as hazardous chemical waste. |
For unused opioids, medicine take-back programs are the preferred disposal method.[6] If such programs are not available, consult your institution's environmental health and safety office for guidance on proper disposal procedures for research chemicals.
Signaling Pathway and Experimental Workflow
This compound's Biased Agonism at the μ-Opioid Receptor
This compound is a G-protein biased agonist at the μ-opioid receptor.[3] This means it preferentially activates the G-protein signaling pathway, which is associated with analgesia, while having minimal recruitment of β-arrestin 2, a pathway linked to some of the adverse effects of opioids.
Caption: this compound's biased agonism at the μ-opioid receptor.
General Experimental Workflow for Handling this compound
The following diagram outlines a logical workflow for experiments involving this compound, from preparation to disposal.
Caption: A typical experimental workflow for handling this compound.
References
- 1. wilcoprime.com [wilcoprime.com]
- 2. This compound | μ Opioid Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Safe Opioid Use, Storage, and Disposal Strategies in Cancer Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
